molecular formula C4H8O3 B147135 Methyl methoxyacetate CAS No. 6290-49-9

Methyl methoxyacetate

Cat. No.: B147135
CAS No.: 6290-49-9
M. Wt: 104.1 g/mol
InChI Key: QRMHDGWGLNLHMN-UHFFFAOYSA-N
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Description

Methyl methoxyacetate is a versatile chemical reagent and ester of significant interest in advanced chemical synthesis and green chemistry research. It serves as a valuable intermediate and building block in organic synthesis. In the field of synthetic methodology, this compound is a key reactant in carbon-carbon bond forming carbonylation reactions . Its utility is highlighted in processes such as the Claisen condensation and intramolecular Dieckmann condensation, providing a pathway to more complex molecular structures . Furthermore, its production is a subject of innovation, with research exploring routes like the carbonylation of dimethoxymethane (DMM) using highly active and reusable catalysts, demonstrating excellent potential for industrial application . This compound is also investigated for its practical applications as a gasoline and diesel fuel additive, underscoring its industrial relevance beyond the laboratory . As a solvent and intermediate, this compound finds use in the development of coatings, inks, and adhesives, aligning with industry trends towards more sustainable chemical solutions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methoxyacetate
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InChI

InChI=1S/C4H8O3/c1-6-3-4(5)7-2/h3H2,1-2H3
Source PubChem
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InChI Key

QRMHDGWGLNLHMN-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

COCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H8O3
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DSSTOX Substance ID

DTXSID3074608
Record name Acetic acid, 2-methoxy-, methyl ester
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Molecular Weight

104.10 g/mol
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Physical Description

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Acetic acid, 2-methoxy-, methyl ester
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CAS No.

6290-49-9
Record name Methyl methoxyacetate
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Record name Methyl methoxyacetate
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Record name METHYL METHOXYACETATE
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Foundational & Exploratory

Methyl methoxyacetate synthesis pathways and mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Methyl Methoxyacetate (B1198184)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl methoxyacetate (MMA) is a significant organic compound with diverse applications, serving as an important intermediate in the synthesis of pharmaceuticals like vitamin B6 and sulfonamides, a precursor for ethylene (B1197577) glycol, and a solvent in various industrial processes.[1][2] Its synthesis has been the subject of considerable research, leading to the development of multiple synthetic routes, each with distinct advantages and mechanistic features. This technical guide provides a comprehensive overview of the core synthesis pathways for this compound, detailing the underlying mechanisms, experimental protocols, and key performance data to support research and development in this area.

Core Synthesis Pathways

The synthesis of this compound can be broadly categorized into several key strategies: carbonylation reactions, esterification processes, and other novel methods. This section will delve into the specifics of each major pathway.

Carbonylation of Formaldehyde (B43269) and its Derivatives

The carbonylation of formaldehyde or its more stable derivatives, such as dimethoxymethane (B151124) (DMM) or trioxane, represents a prominent and widely studied route to this compound.[3][4][5] This pathway involves the reaction of a C1 source (formaldehyde or its equivalent) with carbon monoxide in the presence of a catalyst.

CH₂(OCH₃)₂ + CO → CH₃OCH₂COOCH₃ (Dimethoxymethane + Carbon Monoxide → this compound)

The mechanism of this reaction is highly dependent on the catalytic system employed. Both homogeneous and heterogeneous catalysts have been successfully utilized.

  • Homogeneous Catalysis: Early methods involved the use of copper(I) or silver carbonyls in a boron trifluoride-methanol solution.[3] These reactions could be carried out under relatively mild conditions of low temperature and pressure.[3]

  • Heterogeneous Catalysis: More recently, solid acid catalysts have gained significant attention due to their ease of separation and potential for reuse. Zeolites (such as FAU, MFI, BEA, MOR, and MWW) and sulfonic acid resins (like Amberlyst 36) have demonstrated high activity and selectivity.[2][4][5][6] The reaction over solid acids is believed to proceed through the formation of a surface methoxymethyl species, which then undergoes carbonylation.[7]

CatalystTemperature (°C)Pressure (MPa)DMM Conversion (%)MMAc Selectivity (%)Yield (%)Reference
Sulfonic Acid Resin1206.099.9850.66-[4]
Sulfonic Acid Resin (water extracted)1206.0-68.83-[4]
ZSM-5 (Z-30)--High--[5]
Amberlyst 36--High--[5]
H-Y-30--Low--[5]
Amberlyst 46--Low--[5]
H-Faujasite (vapor phase)100-150~0.1---[6]
Cs₂.₅H₀.₅PW₁₂O₄₀ (gas phase)1101.0-5440[8]
MWW-type zeolite60-1800.1-5.0-High-[2]
  • Catalyst Pretreatment: The sulfonic acid resin catalyst is pretreated to ensure optimal activity.

  • Reaction Setup: A slurry phase reactor or a fixed-bed reactor is charged with dimethoxymethane (DMM) and the catalyst.

  • Reaction Conditions: The reactor is pressurized with carbon monoxide to the desired pressure (e.g., 6.0 MPa) and heated to the reaction temperature (e.g., 120°C). The molar ratio of CO to DMM is carefully controlled.

  • Reaction Execution: The reaction mixture is stirred vigorously for a set duration in the slurry reactor, or the reactants are passed through the catalyst bed at a specific space velocity in a fixed-bed reactor.

  • Product Separation: After the reaction, the product mixture is cooled, and the catalyst is separated by filtration. The liquid product mixture, containing this compound, unreacted DMM, and byproducts, is then purified by distillation to obtain high-purity this compound.

G DMM Dimethoxymethane (CH₂(OCH₃)₂) Catalyst Solid Acid Catalyst (e.g., Zeolite, Resin) DMM->Catalyst CO Carbon Monoxide (CO) Intermediate Surface Methoxymethyl Species CO->Intermediate Carbonylation Catalyst->Intermediate Adsorption & Activation MMA This compound (CH₃OCH₂COOCH₃) Intermediate->MMA Desorption

Oxycarbonylation of Methanol (B129727) for this compound Synthesis.
Esterification of Methoxyacetic Acid

The esterification of methoxyacetic acid with methanol is a classical and straightforward method for producing this compound. This reaction is typically catalyzed by an acid.

CH₃OCH₂COOH + CH₃OH ⇌ CH₃OCH₂COOCH₃ + H₂O (Methoxyacetic Acid + Methanol ⇌ this compound + Water)

This reaction follows the well-established Fischer esterification mechanism. T[9][10]he process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product. The reaction is reversible and is often driven to completion by using an excess of methanol or by removing water as it is formed.

[11][12]1. Reactant Mixing: Methoxyacetic acid is dissolved in an excess of methanol, which serves as both a reactant and a solvent. 2. Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid, is carefully added to the solution. 3. Reaction Heating: The reaction mixture is heated to reflux and maintained at this temperature for several hours to allow the equilibrium to be established. 4. Workup and Purification: After cooling, the excess methanol is removed by distillation. The remaining mixture is diluted with an organic solvent and washed with water and a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst. The organic layer is then dried and concentrated, and the crude product is purified by distillation to yield pure this compound.

G Start Start Mix Mix Methoxyacetic Acid, Methanol, and H₂SO₄ Catalyst Start->Mix Reflux Heat to Reflux Mix->Reflux Cool Cool Reaction Mixture Reflux->Cool Evaporate Remove Excess Methanol (Distillation) Cool->Evaporate Dilute_Wash Dilute with Organic Solvent & Wash with H₂O/NaHCO₃ Evaporate->Dilute_Wash Dry_Concentrate Dry Organic Layer & Concentrate Dilute_Wash->Dry_Concentrate Purify Purify by Distillation Dry_Concentrate->Purify End Pure this compound Purify->End

Experimental Workflow for the Esterification Synthesis of this compound.
Other Synthetic Routes

Several other methods for the synthesis of this compound have been reported, including:

  • Reaction of Methylal with Formic Acid: This method provides a pathway to this compound under relatively mild conditions of temperature and pressure, with reported yields of up to 86% and selectivity over 90%. *[1] Methoxylation of Methyl Chloroacetate (B1199739): This is a more traditional method involving the reaction of methyl chloroacetate with sodium methoxide. *[13] Transesterification: The conversion of another ester to this compound by reaction with methanol in the presence of an acid or base catalyst is also a viable, though less common, synthetic route.

The synthesis of this compound can be achieved through a variety of pathways, with the carbonylation of dimethoxymethane and the esterification of methoxyacetic acid being among the most prominent and well-developed methods. The choice of a specific synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of production, and the required purity of the final product. The ongoing development of novel catalytic systems, particularly in the area of heterogeneous catalysis for carbonylation reactions, continues to enhance the efficiency and sustainability of this compound production, paving the way for its broader application in the chemical and pharmaceutical industries.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl Methoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of methyl methoxyacetate (B1198184). The information is presented to support research, development, and safety assessments involving this compound. All quantitative data are summarized in structured tables for ease of reference, and detailed experimental protocols for key property determination are provided.

Physicochemical Properties of Methyl Methoxyacetate

This compound, also known as methyl 2-methoxyacetate, is a clear, colorless liquid.[1][2] It is a methyl ester that finds application as an intermediate in the pharmaceutical and chemical industries, including in the synthesis of vitamin B6 and as a solvent in paints and coatings.[2][3][4] Understanding its physicochemical properties is crucial for its effective and safe use in various applications.

General and Physical Properties
PropertyValueReference
Molecular Formula C4H8O3[3][5]
Molecular Weight 104.10 g/mol [3][5]
Appearance Clear, colorless liquid[1][2]
Boiling Point 129-131 °C[1][2][6][7]
Density 1.051 g/mL at 25 °C[2][6][7]
Refractive Index (n20/D) 1.396[2][6][7]
Vapor Pressure 9.466 mmHg at 25 °C (estimated)[6]
Solubility in water Very soluble[1][6]
Safety and Hazard Properties
PropertyValueReference
Flash Point 35 °C (95 °F) - closed cup[7]
GHS Hazard Statements H226: Flammable liquid and vapor[3][8]
Signal Word Warning[3][8]

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of this compound, based on standard experimental procedures for organic liquids.

Determination of Boiling Point (Capillary Method)

The boiling point of an organic liquid can be determined using the capillary method, which requires a small amount of the substance.[9][10]

Apparatus:

  • Thiele tube or an oil bath with a stirrer

  • Thermometer (calibrated)

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Stand and clamp

Procedure:

  • A small amount of this compound is placed into the small test tube.

  • The capillary tube, with its open end downwards, is placed into the test tube containing the liquid.

  • The test tube is attached to the thermometer, ensuring the bulb of the thermometer and the bottom of the test tube are at the same level.

  • The assembly is clamped and immersed in the Thiele tube or oil bath.[9]

  • The apparatus is heated slowly and gently.[9]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is stopped, and the bath is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[11]

  • The barometric pressure should also be recorded.[12]

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer or a volumetric flask.[13][14]

Apparatus:

  • Pycnometer or a small volumetric flask with a stopper

  • Analytical balance

  • Constant temperature bath

  • Distilled water

Procedure:

  • The empty, clean, and dry pycnometer is weighed accurately on the analytical balance (m1).

  • The pycnometer is filled with distilled water and placed in the constant temperature bath until it reaches thermal equilibrium (e.g., 25 °C). The volume is adjusted to the calibration mark, and the pycnometer is reweighed (m2).

  • The pycnometer is emptied, dried thoroughly, and then filled with this compound.

  • The filled pycnometer is brought to the same constant temperature, the volume is adjusted, and it is weighed again (m3).

  • The density of the this compound is calculated using the following formula: Density = [(m3 - m1) / (m2 - m1)] * Density of water at the experimental temperature.[13]

Determination of Flash Point (Pensky-Martens Closed Cup Method)

The flash point is determined using a Pensky-Martens closed-cup tester, as described in ASTM D93.[8][15]

Apparatus:

  • Pensky-Martens closed-cup apparatus (manual or automated)

  • Heating source

  • Stirrer

  • Ignition source

Procedure:

  • The sample cup of the Pensky-Martens apparatus is filled with this compound to the specified level.

  • The lid is placed on the cup, and the apparatus is assembled.

  • The sample is heated at a slow, constant rate while being continuously stirred.[16]

  • At specified temperature intervals, the stirring is stopped, and the ignition source is applied by dipping it into the vapor space of the cup.

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.[8][16]

Determination of Refractive Index (Abbe Refractometer)

The refractive index is measured using an Abbe refractometer.[17][18]

Apparatus:

  • Abbe refractometer

  • Constant temperature water circulator

  • Light source (e.g., sodium lamp)

  • Dropper

  • Soft tissue

Procedure:

  • The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

  • The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.

  • A few drops of this compound are placed on the surface of the lower prism using a dropper.[18]

  • The prisms are closed and clamped together.

  • The light source is positioned, and the eyepiece is adjusted to bring the crosshairs into focus.

  • The dispersion adjustment is made to eliminate any color fringe from the field of view, resulting in a sharp borderline between the light and dark fields.

  • The refractometer scale is adjusted until the borderline is centered on the crosshairs.[17]

  • The refractive index is read directly from the instrument's scale. The temperature should be maintained at 20 °C using the water circulator and recorded.

Structure-Property Relationship

The physicochemical properties of this compound are directly related to its molecular structure. The presence of both an ether (-O-) and an ester (-COO-) functional group influences its polarity, solubility, and boiling point.

Chemical structure and functional groups of this compound.

The ether group contributes to its ability to act as a hydrogen bond acceptor, enhancing its solubility in water. The ester group is primarily responsible for its characteristic reactivity and contributes significantly to its polarity. The combination of these groups results in a compound with a moderate boiling point and good solvency for a range of substances.

References

Methyl methoxyacetate spectroscopic data (1H NMR, 13C NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for methyl methoxyacetate (B1198184) (CAS No. 6290-49-9), a compound of interest in various chemical and pharmaceutical applications. This document presents a detailed analysis of its Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. The information is structured to be a practical resource for compound identification, characterization, and quality control.

Chemical Structure and Properties

  • IUPAC Name: methyl 2-methoxyacetate

  • Chemical Formula: C₄H₈O₃

  • Molecular Weight: 104.10 g/mol

  • SMILES: COCC(=O)OC

  • Physical Properties: Clear, colorless liquid with a boiling point of approximately 129-130 °C and a density of around 1.051 g/mL at 25 °C.[1]

Spectroscopic Data Summary

The following sections provide a detailed breakdown of the spectroscopic data for methyl methoxyacetate, presented in clear, tabular formats for ease of reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound exhibits three distinct signals, corresponding to the three unique proton environments in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.99Singlet2H-O-CH₂ -C(=O)-
3.68Singlet3H-C(=O)OCH₃
3.37Singlet3H-OCH₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum displays four signals, corresponding to the four carbon atoms in this compound.

Chemical Shift (δ) ppmAssignment
170.8C =O
70.0-O-CH₂ -C(=O)-
58.9-OCH₃
51.7-C(=O)OCH₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
2950-2850StrongC-H stretch (alkane)
1755StrongC=O stretch (ester)
1200-1000StrongC-O stretch (ester and ether)
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound reveals a fragmentation pattern that is consistent with its structure.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment Ion
104~5[M]⁺ (Molecular Ion)
75~20[M - OCH₃]⁺
59~100[C(=O)OCH₃]⁺ (Base Peak)
45~90[OCH₂C(=O)]⁺
43~30[CH₃CO]⁺

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound was prepared in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The ¹H and ¹³C NMR spectra were recorded on a high-resolution NMR spectrometer. For ¹H NMR, the spectral width was set to encompass the expected chemical shift range, and a sufficient number of scans were acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence was used to simplify the spectrum to single lines for each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of neat liquid this compound was placed between two salt plates (e.g., NaCl or KBr). The spectrum was recorded over the mid-infrared range (typically 4000-400 cm⁻¹) by averaging multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample was introduced into the instrument, typically via a direct insertion probe or a gas chromatograph. The molecules were ionized by a beam of high-energy electrons (usually 70 eV), leading to the formation of the molecular ion and various fragment ions. The ions were then separated based on their mass-to-charge ratio by a mass analyzer and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Sample Pure this compound Sample HNMR 1H NMR Spectroscopy Sample->HNMR CNMR 13C NMR Spectroscopy Sample->CNMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS HNMR_Data Proton Environments (Chemical Shift, Multiplicity, Integration) HNMR->HNMR_Data CNMR_Data Carbon Skeleton (Chemical Shift) CNMR->CNMR_Data IR_Data Functional Groups (Vibrational Frequencies) IR->IR_Data MS_Data Molecular Weight & Fragmentation (m/z values) MS->MS_Data Structure Structure Confirmation of This compound HNMR_Data->Structure CNMR_Data->Structure IR_Data->Structure MS_Data->Structure

Workflow for Spectroscopic Analysis

References

Methyl Methoxyacetate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl methoxyacetate (B1198184) is a versatile organic compound with significant applications as a solvent and a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its favorable properties, including high solvency, low odor, and ready biodegradability, make it an attractive component in various chemical formulations.[1] This technical guide provides an in-depth overview of methyl methoxyacetate, including its chemical identity, physical and chemical properties, detailed experimental protocols for its synthesis, and its role in the development of pharmaceutical agents.

Chemical Identity and Properties

This compound, a clear, colorless to slightly brown liquid, is chemically identified as the methyl ester of methoxyacetic acid.[2][3]

CAS Number: 6290-49-9[4][5][6]

IUPAC Name: methyl 2-methoxyacetate[4][6]

Synonyms: Acetic acid, methoxy-, methyl ester; Methoxyacetate, methyl; Methoxyacetic acid, methyl ester; Methyl alpha-methoxyacetate.[5]

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReferences
Molecular FormulaC4H8O3[4][6]
Molecular Weight104.10 g/mol [7][8]
Density1.051 g/mL at 25 °C[8][9]
Boiling Point129-130 °C[8]
Flash Point35 °C (95 °F) - closed cup[8][9][10]
Refractive Indexn20/D 1.396[8][9]
SolubilitySoluble in chloroform (B151607) and methanol (B129727).[11]
AppearanceClear colorless to slightly brown liquid[2][3]

Synthesis of this compound: Experimental Protocols

Several synthetic routes to this compound have been developed, with the carbonylation of dimethoxymethane (B151124) and the oxycarbonylation of methanol being prominent methods.

Carbonylation of Dimethoxymethane (DMM)

This process involves the reaction of dimethoxymethane with carbon monoxide, often over a solid acid catalyst. A highly efficient method utilizes a sulfonic acid resin catalyst.[12]

Experimental Protocol:

  • Reactants and Catalyst: Industrial grade dimethoxymethane (DMM) and carbon monoxide (CO) are used as reactants. A sulfonic acid resin serves as the catalyst.

  • Reaction Conditions: The reaction is carried out in a slurry phase reactor or a fixed-bed reactor. Optimal conditions for the slurry phase are a reaction temperature of 393 K (120 °C) and a pressure of 6.0 MPa.[12] The molar ratio of CO to DMM is approximately 1.97:1.[12]

  • Procedure:

    • The sulfonic acid resin catalyst is pre-treated as required.

    • DMM is charged into the reactor. For improved selectivity, water is extracted from the DMM reactant beforehand.[12]

    • The reactor is pressurized with carbon monoxide to the desired pressure.

    • The reaction mixture is heated to the specified temperature and maintained for the duration of the reaction.

    • Upon completion, the reactor is cooled, and the product mixture is collected.

  • Purification: The resulting mixture is separated by distillation to obtain this compound with a purity of up to 99.18%.[12]

  • Catalyst Reusability: The sulfonic acid resin catalyst has demonstrated excellent stability and can be reused for more than nineteen cycles in a slurry phase reactor and can perform continuously for 300 hours in a fixed-bed reactor without significant loss of activity.[12]

Oxycarbonylation of Methanol

This method provides a direct route to this compound from methanol and carbon monoxide, avoiding the need for formaldehyde (B43269) as a starting material.[4]

Experimental Protocol:

  • Reactants and Catalysts: Methanol and carbon monoxide are the primary reactants. The catalytic system consists of a hydrogen fluoride (B91410) (HF) catalyst and an oxidizing agent, such as a cobalt(III) salt (e.g., CoF₃).[4][13]

  • Reaction Conditions: The reaction is conducted at a temperature ranging from -80 °C to 120 °C and a carbon monoxide partial pressure of about 5 to 5,000 psig.[4]

  • Procedure:

    • A 300-ml magnetically-stirred stainless steel autoclave is charged with the cobalt salt (e.g., 3.0 g of CoF₂), hydrogen fluoride (e.g., 50 g), and boron trifluoride (BF₃) at 0 °C.[4]

    • Methanol (e.g., 23 g) is added to the reaction solution.[4]

    • The autoclave is then charged with carbon monoxide to the desired pressure (e.g., 1100 psi).[4]

    • The reaction is initiated by the addition of an oxidizing agent like 30% hydrogen peroxide (e.g., 5 ml).[4]

    • The reaction mixture is warmed to the target temperature (e.g., 20 °C) and allowed to react.[4]

    • After the reaction period, the autoclave is cooled and depressurized, and the product is collected.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of several important pharmaceutical compounds, including Vitamin B6 and sulfa drugs.

Role in Vitamin B6 Synthesis

This compound is a precursor in the synthesis of Vitamin B6, an essential nutrient involved in numerous metabolic processes.[14] The synthesis pathway involves several key transformations where the structural framework provided by this compound is elaborated to form the pyridoxine (B80251) ring system.

VitaminB6_Synthesis MMA This compound Intermediate1 Key Pyrimidine (B1678525) Intermediate MMA->Intermediate1 [Multi-step reactions] Intermediate2 Substituted Pyridine Derivative Intermediate1->Intermediate2 Ring formation and modification VitaminB6 Vitamin B6 (Pyridoxine) Intermediate2->VitaminB6 Final functional group transformations

Synthetic pathway of Vitamin B6 from this compound.
Role in Sulfa Drug Synthesis

This compound is also utilized in the synthesis of sulfa drugs, such as sulfa-5,6-dimethoxypyrimidine.[14] These antimicrobial drugs are characterized by their sulfonamide functional group. The synthesis involves the construction of the di-methoxypyrimidine ring, for which this compound can serve as a key building block.

SulfaDrug_Synthesis MMA This compound Pyrimidine_Ring 4,6-Dimethoxypyrimidine Core MMA->Pyrimidine_Ring [Condensation and cyclization reactions] Sulfa_Intermediate Introduction of Sulfonamide Group Pyrimidine_Ring->Sulfa_Intermediate Functionalization SulfaDrug Sulfa-5,6-dimethoxypyrimidine Sulfa_Intermediate->SulfaDrug Final synthesis steps

Synthetic pathway of a Sulfa Drug from this compound.

Safety and Handling

This compound is a flammable liquid and vapor.[5] It may cause eye, skin, respiratory, and digestive tract irritation.[5] Ingestion of large amounts may lead to central nervous system depression.[5] It is important to handle this chemical in a well-ventilated area, using appropriate personal protective equipment, including gloves, and eye protection.[15] Keep away from heat, sparks, open flames, and other ignition sources.[10][15] Store in a cool, well-ventilated place in a tightly closed container.[10][15]

Conclusion

This compound is a valuable chemical with a well-defined property profile that makes it suitable for a range of industrial and research applications. Its role as a key intermediate in the synthesis of pharmaceuticals like Vitamin B6 and sulfa drugs underscores its importance for drug development professionals. The synthetic protocols outlined in this guide provide a basis for its preparation, and with appropriate safety measures, it can be handled effectively in a laboratory or industrial setting.

References

An In-depth Technical Guide on the Solubility of Methyl Methoxyacetate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Understanding the Solubility of Methyl Methoxyacetate (B1198184)

Methyl methoxyacetate (CH₃OCH₂COOCH₃), a colorless liquid, is a versatile organic compound utilized as a solvent and an intermediate in various chemical syntheses. Its molecular structure, featuring both an ester and an ether functional group, imparts a degree of polarity that significantly influences its solubility in other liquids. This guide provides a detailed overview of the solubility of this compound in a range of common laboratory solvents, supported by experimental data and established chemical principles. A comprehensive understanding of its solubility is crucial for its effective use in chemical reactions, purifications, and formulation development.

Quantitative and Qualitative Solubility Data

SolventSolvent ClassPolaritySolubilityNotes
Water Polar ProticHighSoluble[1][2][3][4][5][6][7][8]An estimated solubility is 245.9 g/L at 25 °C.[7]
Methanol Polar ProticHighSoluble[3][4][7]Miscible in all proportions is likely due to similar polarities and hydrogen bonding capability of methanol.
Ethanol Polar ProticHighSoluble[3]Expected to be miscible due to its polar nature and structural similarity to methanol.
Acetone Polar AproticMedium-HighSoluble[3]Good solubility is expected due to acetone's polar aprotic nature.
Dichloromethane Polar AproticMediumMiscible (Inferred)As a polar aprotic solvent, it is expected to readily dissolve the moderately polar this compound.[4][9][10][11]
Ethyl Acetate Polar AproticMediumMiscible (Inferred)Being a moderately polar ester, it is expected to be miscible with another ester of similar polarity.[12][13][14][15][16]
Chloroform Polar AproticMediumSoluble[3][4][7]
Toluene NonpolarLowSoluble (Inferred)Some degree of solubility is expected, though it may not be completely miscible in all proportions due to the polarity difference.[1][17]
Hexane (B92381) NonpolarVery LowSparingly Soluble to Insoluble (Inferred)Due to the significant difference in polarity, this compound is expected to have low solubility in hexane.[2][3][18][19]
Diethyl Ether Polar AproticLowSoluble[3]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. Below are detailed methodologies for both qualitative and quantitative assessment of the solubility of a liquid solute, such as this compound, in a solvent.

Visual Miscibility Test (Qualitative)

This method provides a rapid and straightforward assessment of whether two liquids are miscible.[12]

Materials:

  • Test tubes with stoppers or caps

  • Calibrated pipettes or graduated cylinders

  • This compound

  • Solvent to be tested

Procedure:

  • Add a specific volume (e.g., 2 mL) of the solvent to a clean, dry test tube.

  • Add an equal volume of this compound to the same test tube.

  • Securely stopper the test tube and invert it gently several times or vortex for approximately 10-15 seconds to ensure thorough mixing.

  • Allow the mixture to stand at room temperature for a few minutes.

  • Observe the mixture for the presence of a single, clear, homogeneous phase or for the formation of two distinct layers or cloudiness (turbidity).

Interpretation of Results:

  • Miscible: The formation of a single, clear, and uniform liquid phase indicates that the two liquids are miscible under the tested conditions.

  • Immiscible: The presence of two distinct layers indicates that the liquids are immiscible.

  • Partially Miscible: If the mixture initially appears homogeneous but then separates upon standing, or if it appears cloudy, the liquids are partially miscible.

Shake-Flask Method for Quantitative Solubility Determination

This is a classic and reliable method for determining the equilibrium solubility of a substance in a solvent at a specific temperature.[12]

Materials:

  • Erlenmeyer flasks or vials with airtight seals

  • A temperature-controlled orbital shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • A suitable analytical instrument for concentration measurement (e.g., GC-MS, HPLC, or UV-Vis spectrophotometer)

  • Syringe filters (if necessary for clarification)

Procedure:

  • Add a known volume of the solvent to a flask.

  • Add an excess amount of this compound to the solvent. The presence of an undissolved phase of this compound is necessary to ensure that the solution is saturated.

  • Seal the flask to prevent evaporation.

  • Place the flask in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • After the equilibration period, cease agitation and allow any undissolved this compound to settle.

  • Carefully withdraw a sample from the clear, saturated supernatant. If necessary, use a syringe filter to remove any suspended droplets.

  • Accurately dilute the sample with the pure solvent to a concentration that is within the linear range of the analytical method to be used.

  • Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical instrument.

  • Calculate the original concentration of the saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.

Visualization of Solubility Relationships

The following diagrams illustrate the logical relationships in solubility determination and the expected solubility of this compound in different classes of solvents.

G Solubility Determination Workflow start Start: Select Solute and Solvent qualitative Qualitative Assessment (Visual Miscibility Test) start->qualitative quantitative Quantitative Assessment (Shake-Flask Method) start->quantitative miscible Result: Miscible qualitative->miscible Single Phase immiscible Result: Immiscible/ Partially Miscible qualitative->immiscible Phase Separation analyze Analyze Sample Concentration (e.g., GC, HPLC) quantitative->analyze calculate Calculate Solubility (e.g., g/100mL) analyze->calculate G Predicted Solubility of this compound cluster_polar_protic Polar Protic Solvents cluster_polar_aprotic Polar Aprotic Solvents cluster_nonpolar Nonpolar Solvents MMA This compound (Moderately Polar) Water Water MMA->Water Soluble Methanol Methanol MMA->Methanol Soluble Ethanol Ethanol MMA->Ethanol Soluble Acetone Acetone MMA->Acetone Soluble Dichloromethane Dichloromethane MMA->Dichloromethane Miscible (Inferred) Ethyl Acetate Ethyl Acetate MMA->Ethyl Acetate Miscible (Inferred) Chloroform Chloroform MMA->Chloroform Soluble Diethyl Ether Diethyl Ether MMA->Diethyl Ether Soluble Toluene Toluene MMA->Toluene Soluble (Inferred) Hexane Hexane MMA->Hexane Sparingly Soluble (Inferred)

References

Methyl Methoxyacetate: A Technical Health and Safety Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the health and safety data for methyl methoxyacetate (B1198184), a flammable liquid utilized as an intermediate in the synthesis of pharmaceuticals, including vitamin B6, as well as in the production of pesticides and dyes.[1] This document is intended for researchers, scientists, and professionals in drug development who handle this chemical. The information herein is compiled from various Material Safety Data Sheets (MSDS) and chemical databases.

It is important to note that while key safety data and handling procedures are summarized, detailed experimental protocols for the cited toxicity and flammability studies are not fully available in the public domain. The toxicological properties of methyl methoxyacetate have not been fully investigated.[2][3]

Core Safety Data

Physical and Chemical Properties

This compound is a clear, colorless to slightly brown liquid that is soluble in water.[1][2]

PropertyValueSource
Molecular Formula C4H8O3[4]
Molecular Weight 104.10 g/mol [1][5]
CAS Number 6290-49-9[3]
Boiling Point 129-131°C[1][2][4]
Density 1.051 g/mL at 25°C[1][6]
Vapor Density 3.59[2][7]
Vapor Pressure 9.47 mmHg at 25°C[1]
Refractive Index 1.396 at 20°C[1][6]
Water Solubility Soluble[1][2]
Flammability Data

This compound is a flammable liquid and vapor.[3][7] Its vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[2]

ParameterValueSource
Flash Point 35°C (95°F) - closed cup[3][6][8]
GHS Classification Flammable Liquid, Category 3[7][9]
UN Number 3272[1]
Hazard Class 3 (Flammable liquids)
Packing Group III
Extinguishing Media Water spray, dry chemical, carbon dioxide, or appropriate foam.[2] Water may be ineffective.[2]
Fire Fighting Notes Vapors are heavier than air and can spread along the ground.[3] Containers may explode in the heat of a fire.[2] Fire may produce irritating, corrosive, and/or toxic gases, including carbon monoxide and carbon dioxide.[2]
Toxicological Data

The toxicological properties of this compound have not been fully investigated.[3] The available data suggests it may cause irritation and central nervous system depression.[3]

Exposure RouteEffectsSource
Inhalation May cause respiratory tract irritation, dizziness, suffocation, and a burning sensation in the chest. Aspiration may lead to pulmonary edema.[2][3]
Skin May cause irritation and dermatitis.[2][3]
Eyes May cause eye irritation, chemical conjunctivitis, and corneal damage.[2][3]
Ingestion May cause gastrointestinal irritation with nausea, vomiting, and diarrhea. Ingestion of large amounts may cause central nervous system depression.[2][3]
Chronic Exposure No information found.[3]
Carcinogenicity Not listed by ACGIH, IARC, NTP, or CA Prop 65.[3]
LD50/LC50 Not available.[3]

Hazard Summary

The primary hazards associated with this compound are its flammability and potential for causing irritation to the eyes, skin, and respiratory tract. The following diagram illustrates the logical relationships between the substance and its principal hazards.

Hazard_Summary substance This compound hazard_flammable Flammable Liquid and Vapor substance->hazard_flammable is a hazard_irritant Irritant (Eyes, Skin, Respiratory) substance->hazard_irritant can be an hazard_cns Potential for CNS Depression substance->hazard_cns may cause First_Aid_Workflow cluster_routes Route of Exposure cluster_actions Immediate Actions exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion move_fresh_air Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. inhalation->move_fresh_air flush_skin Flush skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. skin->flush_skin flush_eyes Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. eye->flush_eyes rinse_mouth Do NOT induce vomiting. If conscious, rinse mouth and drink 2-4 cupfuls of milk or water. ingestion->rinse_mouth medical_aid Get Immediate Medical Aid move_fresh_air->medical_aid flush_skin->medical_aid flush_eyes->medical_aid rinse_mouth->medical_aid Spill_Response_Workflow spill Accidental Release (Spill) step1 1. Immediate Precautions - Remove all sources of ignition - Use spark-proof tools - Ensure adequate ventilation spill->step1 ppe Wear appropriate Personal Protective Equipment (PPE) spill->ppe step2 2. Containment - Absorb spill with inert, non-combustible material (e.g., sand, earth) step1->step2 step3 3. Cleanup - Use a spark-proof tool to collect absorbed material step2->step3 step4 4. Disposal - Place in a suitable, closed container for disposal step3->step4 ppe->step1 ppe->step2 ppe->step3

References

Industrial production methods for Methyl methoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Industrial Production of Methyl Methoxyacetate (B1198184)

For Researchers, Scientists, and Drug Development Professionals

Methyl methoxyacetate (MMA) is a versatile organic compound with applications as a solvent and a key intermediate in the synthesis of various valuable chemicals, including ethylene (B1197577) glycol and pharmaceuticals.[1][2] Its industrial production is achieved through several synthetic routes, each with distinct advantages and challenges concerning raw materials, reaction conditions, and catalyst systems. This guide provides a detailed overview of the core industrial production methods for this compound, presenting quantitative data, experimental protocols, and process workflows to support research and development activities.

Core Synthesis Methodologies

The industrial synthesis of this compound primarily revolves around three main strategies: carbonylation reactions, esterification of methoxyacetic acid, and other novel processes.

Carbonylation of Formaldehyde (B43269) Derivatives

Carbonylation of formaldehyde or its derivatives, such as dimethoxymethane (B151124) (DMM) or methylal, is a prominent industrial route for producing this compound.[3][4][5] This method involves the reaction of a formaldehyde source with carbon monoxide in the presence of a catalyst.

Reaction Scheme:

  • From Formaldehyde: HCHO + CO + CH₃OH → CH₃OCH₂COOCH₃

  • From Dimethoxymethane (DMM): CH₂(OCH₃)₂ + CO → CH₃OCH₂COOCH₃

Various catalytic systems have been developed for this process, ranging from metal carbonyl complexes to solid acid catalysts.

Key Experimental Protocols and Performance Data:

Catalyst SystemRaw MaterialsTemperature (°C)Pressure (MPa)DMM Conversion (%)MMA Selectivity (%)MMA Yield (%)Purity (%)Reference
Boron trifluoride-methanol & Copper(I) compoundFormaldehyde, CO, Methanol (B129727)Low TemperatureLow Pressure----[3]
Sulfonic acid resinDimethoxymethane (DMM), CO1206.099.9850.66 (68.83 with water extraction)-99.18[4]
MWW type molecular sieveMethylal (DMM), CO60-1800.1-5.0-High (>80)--[5]
p-toluenesulfonic acidMethylal, Formic acid1173->9086-[1]

Experimental Protocol: DMM Carbonylation using Sulfonic Acid Resin Catalyst [4]

  • Catalyst Pre-treatment: A sulfonic acid resin catalyst is pre-treated to ensure optimal activity.

  • Reaction Setup: A slurry phase reactor or a fixed-bed reactor is charged with the industrial-grade dimethoxymethane (DMM) and the sulfonic acid resin catalyst.

  • Reaction Conditions: The reactor is pressurized with carbon monoxide to a pressure of 6.0 MPa. The reaction temperature is maintained at 120°C (393 K). The molar ratio of CO to DMM is approximately 1.97:1. The reaction is carried out without a solvent.

  • Water Content Control: For enhanced selectivity, water is extracted from the DMM reactant prior to the reaction. This can increase the selectivity towards this compound to 68.83%.

  • Reaction Monitoring and Product Isolation: The reaction progress is monitored by analyzing the conversion of DMM. After the reaction, the mixed products are separated by distillation to obtain this compound with a purity of 99.18%.

  • Catalyst Reusability: The sulfonic acid resin catalyst can be recovered and reused for multiple cycles (over 19 times in a slurry reactor) or used continuously for extended periods (300 hours in a fixed-bed reactor) without significant loss of activity.

Logical Workflow for DMM Carbonylation

DMM_Carbonylation DMM Dimethoxymethane (DMM) Reactor Slurry or Fixed-Bed Reactor DMM->Reactor CO Carbon Monoxide (CO) CO->Reactor Catalyst Sulfonic Acid Resin Catalyst Catalyst->Reactor Separation Distillation Column Reactor->Separation Reaction Mixture MMA_Product High Purity This compound Separation->MMA_Product Byproducts Byproducts Separation->Byproducts

Caption: Workflow for this compound production via DMM carbonylation.

Oxycarbonylation of Methanol

Another industrial approach is the direct oxycarbonylation of methanol. This process involves reacting methanol with carbon monoxide in the presence of a hydrogen fluoride (B91410) catalyst and an oxidizing agent.[6]

Reaction Scheme:

CH₃OH + CO + [O] → CH₃OCH₂COOCH₃

Experimental Protocol: Methanol Oxycarbonylation [6]

  • Catalyst System: The reaction utilizes a hydrogen fluoride (HF) catalyst in conjunction with an oxidizing agent. The oxidizing agent can be a stoichiometric amount of a cobalt(III) salt (e.g., cobalt trifluoride) or a catalytic amount of a Group IB, VIIB, or VIII metal salt with a stoichiometric amount of nitric acid or hydrogen peroxide.

  • Reaction Conditions: The reaction is conducted at a temperature ranging from -80°C to 120°C. The partial pressure of carbon monoxide is maintained between 5 and 5,000 psig.

  • Reaction Execution: Methanol is reacted with carbon monoxide in the presence of the catalyst system under the specified temperature and pressure conditions.

  • Product Formation: The oxycarbonylation reaction directly yields this compound.

Signaling Pathway for Methanol Oxycarbonylation

Methanol_Oxycarbonylation cluster_reactants Reactants cluster_catalyst Catalyst Methanol Methanol Reaction Oxycarbonylation Reaction Methanol->Reaction CO Carbon Monoxide CO->Reaction OxidizingAgent Oxidizing Agent (e.g., Co(III) salt) OxidizingAgent->Reaction HFCatalyst Hydrogen Fluoride (HF) HFCatalyst->Reaction catalyzes MMA This compound Reaction->MMA

Caption: Reaction pathway for the oxycarbonylation of methanol.

Esterification of Methoxyacetic Acid

The synthesis of this compound can also be achieved through the esterification of methoxyacetic acid with methanol.[1] This is often the final step in a multi-stage process where methoxyacetic acid is first synthesized from other precursors.

Precursor Routes to Methoxyacetic Acid:

  • From Chloroacetic Acid and Sodium Methoxide: ClCH₂COOH + NaOCH₃ → CH₃OCH₂COONa + NaCl, followed by acidification.

  • From Ethylene Glycol Monomethyl Ether: CH₃OCH₂CH₂OH + [O] → CH₃OCH₂COOH.

Reaction Scheme (Esterification):

CH₃OCH₂COOH + CH₃OH ⇌ CH₃OCH₂COOCH₃ + H₂O

This is a reversible reaction, and to achieve high yields, the equilibrium needs to be shifted towards the product side. This is typically done by using an excess of methanol or by removing the water formed during the reaction.

Experimental Protocol: Esterification of Methoxyacetic Acid

While specific industrial protocols for this exact esterification were not detailed in the initial search, a general procedure based on standard esterification principles can be outlined.

  • Reaction Setup: A reactor equipped with a heating system, stirrer, and a condenser (potentially a Dean-Stark apparatus for water removal) is charged with methoxyacetic acid, an excess of methanol, and an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or a solid acid catalyst like an ion-exchange resin).[7][8][9]

  • Reaction Conditions: The reaction mixture is heated to reflux temperature (around 65-70°C, the boiling point of methanol at atmospheric pressure) and stirred.[10]

  • Driving the Equilibrium: Water produced during the reaction is continuously removed to drive the reaction to completion.

  • Reaction Completion and Work-up: Once the reaction is complete (monitored by techniques like gas chromatography), the excess methanol is removed by distillation. The crude product is then purified, which may involve neutralization of the acid catalyst, washing with water and brine, drying, and final distillation to obtain pure this compound.

Esterification Reaction Pathway

Esterification_Pathway Reactants Methoxyacetic Acid Methanol Equilibrium Reversible Reaction (Esterification) Reactants->Equilibrium Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Equilibrium catalyzes Products This compound Water Equilibrium->Products Process_Control Water Removal (e.g., Dean-Stark) Equilibrium->Process_Control Products->Equilibrium reverse reaction Process_Control->Equilibrium shifts equilibrium

Caption: Pathway of methoxyacetic acid esterification.

Summary and Comparison of Methods

Each of the described methods for producing this compound has its own set of operational parameters and outcomes. The choice of a particular method on an industrial scale depends on factors such as raw material availability and cost, desired product purity, catalyst cost and lifespan, and environmental considerations.

The carbonylation of DMM using solid acid catalysts like sulfonic resins appears to be a promising route due to high conversion rates, catalyst reusability, and the potential for high product purity.[4] However, it requires handling of carbon monoxide under pressure. The oxycarbonylation of methanol is a more direct route but involves corrosive reagents like hydrogen fluoride, which poses significant challenges for equipment and safety.[5][6] The esterification of methoxyacetic acid is a classic and well-understood chemical transformation, but it is part of a multi-step synthesis, which can impact the overall process economics.[1] The method involving methylal and formic acid presents a milder alternative, avoiding the use of high-pressure carbon monoxide.[1]

For researchers and professionals in drug development, understanding these synthetic routes is crucial for sourcing high-purity intermediates and for developing novel synthetic pathways for complex molecules where the methoxyacetate moiety is a key building block.

References

An In-depth Technical Guide to the Thermodynamic and Kinetic Properties of Methyl Methoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermodynamic and kinetic data for methyl methoxyacetate (B1198184) (CAS No: 6290-49-9). Given the limited availability of experimentally determined data for this specific compound, this guide also includes estimated values and data from analogous compounds, such as methyl acetate (B1210297), to provide a broader context for its physicochemical behavior. Detailed experimental protocols for key measurements are also provided to facilitate further research.

Physicochemical and Thermodynamic Properties

Methyl methoxyacetate (C₄H₈O₃) is a colorless liquid with a fruity odor.[1] It finds application as a solvent in paints and coatings and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1. These values are largely compiled from chemical supplier data and publicly available databases.

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₄H₈O₃[2][3]
Molecular Weight104.10 g/mol [3]
Boiling Point129-130 °C (at 760 mmHg)[2][4][5]
Density1.051 g/mL at 25 °C[2][4]
Refractive Indexn20/D 1.396[2][4]
Flash Point35 °C (96 °F)[6]
Solubility in WaterSoluble[5]
Thermodynamic Data

Experimental thermodynamic data for this compound is sparse. Table 2 summarizes the available experimental and estimated thermodynamic parameters. For context, experimental data for the closely related compound, methyl acetate, is also included where available.

Table 2: Thermodynamic Data for this compound

PropertyThis compound (Value)Source/MethodMethyl Acetate (Value for Comparison)Source/Method
Standard Enthalpy of Formation (liquid, 298.15 K)Not Experimentally Determined--445.66 ± 0.61 kJ/molExperimental (ATcT)[7]
Standard Gibbs Free Energy of Formation (gas, 298.15 K)-356.12 kJ/molCalculated (Joback Method)[8]Not Directly Available-
Enthalpy of Vaporization (ΔHvap)39.3 kJ/mol at 297 KBased on data from 285 to 310 KNot Directly Available-
Vapor Pressure9.47 mmHg at 25 °CEstimated[4]Not Directly Available-
Liquid Heat Capacity (Cp)Not Experimentally Determined-0.482 - 0.491 BTU/lb-F (15-100°F)Experimental[9][10]

Kinetic Data

Detailed kinetic studies on the reactions of this compound are not widely available. This section presents information on its synthesis and provides data on the hydrolysis and pyrolysis of analogous esters to infer potential reaction pathways and kinetics.

Synthesis of this compound

This compound is commonly synthesized via the carbonylation of dimethoxymethane (B151124) (DMM) or the reaction of methylal with formic acid.[8][11] One reported method using a sulfonic acid resin catalyst with DMM and carbon monoxide achieved a DMM conversion of 99.98% with a this compound selectivity of 50.66% at 393 K and 6.0 MPa.[8] Another process involves the reaction of methanol (B129727) with carbon monoxide in the presence of a hydrogen fluoride (B91410) catalyst and an oxidizing agent at temperatures ranging from -80 °C to 120 °C and high pressures.

Hydrolysis
Thermal Decomposition (Pyrolysis)

No specific experimental kinetic data for the pyrolysis of this compound was found. Studies on the pyrolysis of methyl acetate indicate that the dominant decomposition pathways are the formation of methanol and ketene, and the formation of two methyl radicals and carbon dioxide.[15] The activation energy for the pyrolysis of polymers like polystyrene has been shown to be lower for discarded (partially degraded) polymers compared to virgin materials, a principle that could be relevant in the study of ester decomposition under various conditions.

Experimental Protocols

This section details generalized experimental protocols for determining key thermodynamic and kinetic parameters for esters like this compound.

Determination of Vapor Pressure using the Ebullioscopic Method

The ebullioscopic method involves measuring the boiling temperature of a liquid at different externally controlled pressures.

Workflow for Ebullioscopic Vapor Pressure Measurement

G cluster_setup Apparatus Setup cluster_measurement Measurement Procedure cluster_analysis Data Analysis A Ebulliometer with sample B Heating Mantle A->B C Pressure Transducer A->C D Vacuum Pump A->D E Temperature Probe A->E F Set desired pressure with vacuum pump G Heat sample to boiling F->G H Record stable boiling temperature and pressure G->H I Repeat for a range of pressures H->I J Plot ln(P) vs 1/T I->J K Determine enthalpy of vaporization (ΔHvap) from the slope (Clausius-Clapeyron equation) J->K

Caption: Workflow for vapor pressure determination.

  • Apparatus: An ebulliometer connected to a pressure control system (vacuum pump and controller) and a high-precision temperature measurement device.

  • Procedure:

    • A pure sample of this compound is placed in the ebulliometer.

    • The system pressure is lowered to the desired value using the vacuum pump.

    • The sample is heated until it boils, and the temperature is allowed to stabilize.

    • The stable boiling temperature and the corresponding pressure are recorded.

    • Steps 2-4 are repeated at various pressures to obtain a set of vapor pressure-temperature data points.

  • Data Analysis: The data can be fitted to the Antoine equation or used to plot ln(P) versus 1/T. The slope of this plot is equal to -ΔHvap/R, allowing for the calculation of the enthalpy of vaporization.

Determination of Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation is determined indirectly by measuring the enthalpy of combustion of the substance in a bomb calorimeter.

Workflow for Combustion Calorimetry

G cluster_prep Sample Preparation cluster_combustion Combustion cluster_calc Calculation A Weigh a precise mass of this compound B Place in a crucible inside the bomb A->B C Seal the bomb and pressurize with excess pure oxygen B->C D Place the bomb in a calorimeter with a known mass of water C->D E Ignite the sample D->E F Record the temperature change of the water E->F G Calculate the heat released from the temperature change and the heat capacity of the calorimeter F->G H Determine the enthalpy of combustion (ΔHc°) G->H I Calculate the enthalpy of formation (ΔHf°) using Hess's Law and known ΔHf° of CO2 and H2O H->I

Caption: Workflow for enthalpy of formation determination.

  • Apparatus: A bomb calorimeter, a high-precision balance, and a temperature monitoring system.

  • Procedure:

    • A precisely weighed sample of this compound is placed in the bomb calorimeter.

    • The bomb is sealed and pressurized with a known excess of pure oxygen.

    • The bomb is submerged in a known mass of water in the calorimeter, and the initial temperature is recorded.

    • The sample is ignited, and the temperature of the water is monitored until it reaches a maximum and then begins to cool.

  • Data Analysis:

    • The heat released during combustion is calculated from the temperature rise and the heat capacity of the calorimeter.

    • The standard enthalpy of combustion (ΔHc°) is then determined.

    • Using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O), the standard enthalpy of formation (ΔHf°) of this compound can be calculated.

Kinetic Study of Acid-Catalyzed Hydrolysis by Titration

The rate of hydrolysis of an ester can be followed by titrating the carboxylic acid product with a standard base solution at various time intervals.

Workflow for Ester Hydrolysis Kinetics Study

G cluster_reaction Reaction Setup cluster_titration Titration at Time Intervals cluster_analysis Data Analysis A Prepare a solution of this compound in an acidic medium (e.g., HCl) B Maintain the reaction mixture at a constant temperature C Withdraw aliquots of the reaction mixture at regular time intervals (t) B->C D Quench the reaction (e.g., by adding to ice-cold water) C->D E Titrate the aliquot with a standard NaOH solution using an indicator D->E F Record the volume of NaOH used (Vt) E->F H Plot ln(V∞ - Vt) vs. time (t) F->H G Determine the final volume of NaOH (V∞) after the reaction has gone to completion G->H I The slope of the line is the negative of the pseudo-first-order rate constant (-k) H->I

Caption: Workflow for hydrolysis kinetics study.

  • Apparatus: A constant temperature bath, burette, pipettes, and conical flasks.

  • Procedure:

    • A known concentration of this compound is mixed with a known concentration of an acid catalyst (e.g., HCl) in a reaction vessel maintained at a constant temperature.

    • At regular time intervals, a known volume (aliquot) of the reaction mixture is withdrawn and the reaction is quenched, typically by adding it to an ice-water mixture.

    • The quenched aliquot is then titrated with a standardized solution of a strong base (e.g., NaOH) using a suitable indicator. The volume of the base used (Vt) is recorded.

    • To determine the concentration at the completion of the reaction, a sample of the reaction mixture is heated to ensure complete hydrolysis, and then titrated to get V∞.

  • Data Analysis: For a pseudo-first-order reaction, a plot of ln(V∞ - Vt) versus time will yield a straight line with a slope of -k, where k is the pseudo-first-order rate constant. The experiment can be repeated at different temperatures to determine the activation energy using the Arrhenius equation.

Conclusion

This technical guide has compiled the available thermodynamic and kinetic data for this compound. While there is a notable lack of extensive experimental data for this specific compound, the provided information, including data from analogous compounds and detailed experimental protocols, serves as a valuable resource for researchers and professionals in drug development and other scientific fields. Further experimental investigation is warranted to fully characterize the thermochemical and kinetic behavior of this compound.

References

Methodological & Application

Methyl Methoxyacetate: A Versatile Green Solvent and Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl methoxyacetate (B1198184) (MMA), with the chemical formula CH₃OCH₂COOCH₃, is an organic ester that is gaining prominence in the chemical and pharmaceutical industries.[1] Characterized as a colorless, transparent liquid with a mild odor, it is recognized for its favorable environmental profile, being readily biodegradable and of low toxicity.[1][2] Its moderate evaporation rate and excellent solvency for a wide range of resins and polymers make it a viable alternative to conventional solvents.[1][3] Beyond its utility as a solvent, methyl methoxyacetate serves as a crucial intermediate in the synthesis of various high-value chemicals, including pharmaceuticals and agrochemicals.[4][5]

These application notes provide a comprehensive overview of the properties, applications, and a detailed protocol for the use of this compound in organic synthesis.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below, facilitating easy reference for experimental design.

PropertyValueReferences
Molecular Formula C₄H₈O₃[1][6]
Molecular Weight 104.10 g/mol [6][7]
Appearance Clear, colorless liquid[2][4]
Boiling Point 129-131 °C[2][8]
Density 1.051 g/mL at 25 °C[2][7]
Flash Point 35 °C (95 °F)[2][7]
Refractive Index n20/D 1.396[2][7]
Water Solubility Soluble[2][9]
Solubility in Organic Solvents Soluble in ethanol, ether, acetone[2]

Applications in Organic Synthesis

This compound's utility in organic synthesis is primarily twofold: as a green solvent and as a key chemical intermediate.

As a Green Solvent:

Due to its low toxicity, biodegradability, and mild odor, this compound is considered an environmentally friendly solvent.[1] Its excellent solvency for a variety of organic compounds makes it a suitable replacement for more hazardous solvents in certain applications. While detailed protocols for its use as a primary solvent in a wide range of specific named organic reactions are not extensively documented in publicly available literature, its properties suggest potential applications in reactions where polar aprotic solvents are typically employed.

As a Chemical Intermediate:

This compound is a significant building block in the synthesis of several important pharmaceutical and agrochemical compounds.[4][5] It is a key intermediate in the production of Vitamin B6 and the anti-ulcer drug Omeprazole (B731).[10][11] Its bifunctional nature, containing both an ester and an ether group, allows for a variety of chemical transformations.

Logical Workflow for Utilizing this compound

The following diagram illustrates the decision-making process and workflow when considering this compound in a synthetic route, either as a solvent or an intermediate.

logical_workflow start Synthetic Target Identified decision Consider this compound (MMA)? start->decision as_solvent MMA as a Green Solvent Alternative decision->as_solvent Yes, as solvent as_intermediate MMA as a Synthetic Intermediate decision->as_intermediate Yes, as intermediate properties Evaluate Physicochemical Properties (Table 1) as_solvent->properties synthesis_design Incorporate MMA into Retrosynthetic Analysis as_intermediate->synthesis_design solubility_test Conduct Solubility & Compatibility Tests properties->solubility_test reaction_opt Optimize Reaction Conditions (Temp, Time, Catalyst) solubility_test->reaction_opt final_product Final Product reaction_opt->final_product protocol_dev Develop Synthetic Protocol (e.g., Protocol 1) synthesis_design->protocol_dev protocol_dev->final_product

Caption: Logical workflow for using this compound.

Experimental Protocols

While specific examples of this compound as a solvent in named reactions are sparse in the literature, its role as a key intermediate is well-established. The following protocol details a representative synthesis where this compound is a crucial reactant.

Protocol 1: Synthesis of Methoxyacetic Acid from this compound

This protocol describes the hydrolysis of this compound to produce methoxyacetic acid, a valuable building block in its own right. This procedure is adapted from a patented method and demonstrates a practical application of this compound's reactivity.

Materials:

  • This compound

  • Methanol (B129727)

  • Monochloroacetic acid

  • Sodium methoxide (B1231860) (30% in methanol)

  • Dry hydrogen chloride gas

  • Standard laboratory glassware for reflux, distillation, and filtration

Procedure:

  • Reaction of Monochloroacetic Acid and Sodium Methoxide:

    • Dissolve 47.25 g (0.5 mol) of monochloroacetic acid in 100 cm³ of methanol in a reaction flask.

    • With vigorous stirring, add 200 g of 30% sodium methoxide in methanol (1.1 mol) dropwise at 40 °C.

    • After the addition is complete, heat the reaction mixture to reflux.

  • Solvent Exchange:

    • After the initial reaction, distill off the methanol from the reaction mixture.

    • To the residue, add a sufficient amount of this compound to create a stirrable mixture.

  • Acidification:

    • Bubble dry hydrogen chloride gas through the mixture at a temperature between 20-80 °C.

    • Continue the introduction of HCl gas until the reaction is complete, indicated by the cessation of sodium chloride precipitation.

  • Work-up and Purification:

    • Filter the precipitated sodium chloride from the reaction mixture.

    • Wash the filter cake with methanol.

    • Distill the filtrate under reduced pressure (approximately 40 mbar) to remove the this compound solvent.

    • The remaining crude methoxyacetic acid can be further purified by vacuum distillation to yield the final product.

Expected Yield:

  • A yield of approximately 90% (based on monochloroacetic acid) can be expected.[12]

Quantitative Data from a Representative Synthesis:

The following table presents data from a similar synthesis of methoxyacetic acid.

ReactantMolesProductYieldPurityReference
Monochloroacetic acid0.5Methoxyacetic acid90%>99%[12]

Signaling Pathways

The concept of signaling pathways is typically associated with biological systems, where molecules trigger a cascade of cellular events. As an organic solvent and chemical intermediate, this compound does not directly participate in or modulate biological signaling pathways. Its relevance in drug development is as a component in the synthesis of active pharmaceutical ingredients, which in turn are designed to interact with specific biological targets and signaling pathways.

Experimental Workflow Diagram

The diagram below outlines the general experimental workflow for the synthesis of methoxyacetic acid from this compound as described in Protocol 1.

experimental_workflow start Start: Reactants step1 Step 1: Reaction of Monochloroacetic Acid & Sodium Methoxide in Methanol start->step1 step2 Step 2: Distill off Methanol step1->step2 step3 Step 3: Add this compound (as solvent) step2->step3 step4 Step 4: Acidification with dry HCl gas (20-80 °C) step3->step4 step5 Step 5: Filtration to remove NaCl step4->step5 step6 Step 6: Distillation to remove This compound step5->step6 step7 Step 7: Vacuum Distillation of Crude Product step6->step7 end End: Pure Methoxyacetic Acid step7->end

Caption: Workflow for methoxyacetic acid synthesis.

Conclusion

This compound is a promising green solvent and a versatile chemical intermediate. Its favorable environmental and safety profile, combined with its effective solvency, positions it as a sustainable alternative in various chemical processes. While its application as a primary solvent in a broad range of documented organic reactions is still emerging, its role as a key building block in the synthesis of pharmaceuticals and other fine chemicals is well-established. The provided protocol for the synthesis of methoxyacetic acid exemplifies its practical utility in organic synthesis. Further research into its application as a solvent is warranted and could expand the toolkit of green chemistry.

References

Application Note: A Robust and Efficient Protocol for the Synthesis of Vitamin B6 (Pyridoxine Hydrochloride) via Oxazole Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Vitamin B6 is a crucial water-soluble vitamin that plays a vital role in numerous metabolic processes in the human body. Its deficiency can lead to various health issues, making its synthesis a significant area of research and industrial production. The most common and industrially scalable method for synthesizing pyridoxine (B80251), a stable form of Vitamin B6, is the oxazole (B20620) method. This method relies on a hetero-Diels-Alder reaction between a substituted oxazole and a suitable dienophile to construct the core pyridine (B92270) ring structure of the vitamin.

This application note provides a detailed protocol for an improved and environmentally conscious version of the oxazole synthesis of Vitamin B6. The described method avoids the use of highly toxic reagents and solvents, such as benzene (B151609) and phosphorus oxychloride, which were employed in earlier iterations of this synthesis.[1][2][3] The protocol is designed to be robust, offering a good overall yield and high purity of the final product, pyridoxine hydrochloride.

Overall Reaction Scheme The synthesis of Vitamin B6 via the oxazole method is a multi-step process that can be summarized by the following overall reaction scheme:

Scheme 1: Overall synthesis of Pyridoxine Hydrochloride from N-formyl-L-alanine butyl ester.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of Vitamin B6, starting from the preparation of the key oxazole intermediate to the final purification of pyridoxine hydrochloride.

Part 1: Synthesis of 5-butoxy-4-methyloxazole (Intermediate 1)

This step involves the cyclization of N-formyl-L-alanine butyl ester to form the key oxazole intermediate. A novel and efficient dehydrating agent, a combination of trichloroisocyanuric acid, triphenylphosphine (B44618), and triethylamine (B128534), is used to avoid the hazardous phosphorus oxychloride.[2][3]

Materials and Reagents:

  • N-formyl-L-alanine butyl ester

  • Trichloroisocyanuric acid (TCCA)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Toluene

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Round-bottom flask with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of N-formyl-L-alanine butyl ester (1 equivalent) in toluene, add triphenylphosphine (1.2 equivalents) and triethylamine (2.5 equivalents).

  • Cool the mixture in an ice bath and slowly add trichloroisocyanuric acid (0.4 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 4 hours.

  • Cool the reaction mixture to room temperature and filter to remove the solid byproducts.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure 5-butoxy-4-methyloxazole as a colorless oil.

Part 2: Diels-Alder Reaction to form the Bicyclic Intermediate (Intermediate 2)

This is the key pyridine ring-forming step, where the synthesized 5-butoxy-4-methyloxazole undergoes a hetero-Diels-Alder reaction with a suitable dienophile, such as diethyl maleate (B1232345).[4]

Materials and Reagents:

  • 5-butoxy-4-methyloxazole (Intermediate 1)

  • Diethyl maleate

  • Argon gas

Equipment:

  • Round-bottom flask

  • Heating mantle with a temperature controller

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, combine 5-butoxy-4-methyloxazole (1 equivalent) and diethyl maleate (2 equivalents).

  • Heat the neat mixture under an argon atmosphere in an oil bath at 110 °C for 3 hours with constant stirring.[4]

  • After 3 hours, the reaction is typically complete. The resulting mixture containing the Diels-Alder adducts can be used in the next step without further purification.

Part 3: Hydrolysis and Aromatization to Pyridoxine Hydrochloride (Final Product)

The final step involves the acid-catalyzed hydrolysis of the bicyclic intermediate, followed by aromatization to form the pyridine ring, and subsequent conversion to the stable hydrochloride salt.

Materials and Reagents:

  • Crude Diels-Alder adduct mixture (from Part 2)

  • Hydrochloric acid (concentrated)

  • Ethanol (B145695)

  • Activated carbon

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Beaker

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • To the crude Diels-Alder adduct mixture, add a solution of concentrated hydrochloric acid in ethanol.

  • Heat the mixture at reflux for 2 hours to facilitate hydrolysis and aromatization.

  • After reflux, treat the solution with activated carbon to remove colored impurities.

  • Filter the hot solution to remove the activated carbon.

  • Cool the filtrate in an ice bath to induce crystallization of pyridoxine hydrochloride.

  • Collect the white crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with cold ethanol and dry them under vacuum.

Data Presentation

The following tables summarize the quantitative data for the synthesis of Vitamin B6 via the improved oxazole method.

Table 1: Reaction Conditions and Yields for the Synthesis of 5-butoxy-4-methyloxazole

ParameterValue
Starting Material N-formyl-L-alanine butyl ester
Dehydrating Agent TCCA/PPh₃/Et₃N
Solvent Toluene
Reaction Temperature Reflux (approx. 111 °C)
Reaction Time 4 hours
Yield ~85%

Table 2: Reaction Conditions and Yields for the Diels-Alder Reaction

ParameterValue
Diene 5-butoxy-4-methyloxazole
Dienophile Diethyl maleate
Reaction Temperature 110 °C
Reaction Time 3 hours
Yield (endo + exo) ~65% (based on 5-ethoxy-4-methyloxazole)[4]

Table 3: Overall Yield and Purity of Pyridoxine Hydrochloride

ParameterValue
Overall Yield 56.4%[1][2][3]
Purity (HPLC) 99.4%[1][2][3]
Appearance White crystalline solid

Visualizations

Diagram 1: Synthetic Pathway of Vitamin B6 via the Oxazole Method

Synthetic_Pathway A N-formyl-L-alanine butyl ester B 5-butoxy-4-methyloxazole (Intermediate 1) A->B TCCA/PPh3/Et3N Toluene, Reflux C Diels-Alder Adduct (Intermediate 2) B->C Diethyl maleate 110 °C D Pyridoxine Hydrochloride (Vitamin B6) C->D HCl, Ethanol Reflux

Caption: A simplified workflow for the synthesis of Vitamin B6.

Diagram 2: Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Oxazole Formation cluster_step2 Step 2: Diels-Alder Reaction cluster_step3 Step 3: Hydrolysis and Purification start1 Mix N-formyl-L-alanine butyl ester, PPh3, and Et3N in Toluene react1 Add TCCA and Reflux start1->react1 workup1 Filter, Wash, and Concentrate react1->workup1 purify1 Vacuum Distillation workup1->purify1 end1 Intermediate 1: 5-butoxy-4-methyloxazole purify1->end1 start2 Combine Intermediate 1 and Diethyl Maleate end1->start2 react2 Heat at 110 °C start2->react2 end2 Intermediate 2: Diels-Alder Adduct react2->end2 start3 Treat Intermediate 2 with HCl in Ethanol end2->start3 react3 Reflux start3->react3 workup3 Activated Carbon Treatment and Filtration react3->workup3 purify3 Crystallization workup3->purify3 end3 Final Product: Pyridoxine Hydrochloride purify3->end3

Caption: A step-by-step experimental workflow for Vitamin B6 synthesis.

References

Application of Methyl Methoxyacetate as a Fuel Additive: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl methoxyacetate (B1198184) (MMAc), an organic compound with the chemical formula CH₃OCH₂COOCH₃, is gaining attention as a potential oxygenate additive for both gasoline and diesel fuels.[1] Its molecular structure, containing two oxygen atoms, suggests it could improve combustion efficiency and reduce harmful emissions. Oxygenates are known to increase the oxygen content of fuel, which can lead to more complete combustion, thereby decreasing carbon monoxide (CO) and hydrocarbon (HC) emissions. This document provides detailed application notes and experimental protocols for the evaluation of methyl methoxyacetate as a fuel additive. Due to the limited availability of public data on this compound's specific performance as a fuel additive, this report leverages data from similar acetate (B1210297) esters, namely methyl acetate and 2-ethoxyethyl acetate, to provide an illustrative analysis. Researchers are strongly encouraged to perform specific testing on this compound to validate these indicative findings.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for understanding its behavior as a fuel component.

PropertyValue
Chemical Formula C₄H₈O₃
Molecular Weight 104.10 g/mol
Boiling Point 129-130 °C[2]
Density @ 25°C 1.051 g/mL[2]
Refractive Index (n20/D) 1.396[2]
Flash Point 35.56 °C (96.00 °F)

Application in Gasoline

Indicative Performance and Emissions Data (Methyl Acetate in Gasoline)

The following tables summarize the effects of blending methyl acetate with gasoline at 5% (M5) and 10% (M10) by volume compared to base gasoline.

Table 1: Engine Performance with Methyl Acetate-Gasoline Blends [3]

Fuel BlendBrake Specific Fuel Consumption (g/kWh)Brake Thermal Efficiency (%)
Gasoline 28028.5
M5 (5% Methyl Acetate) 29527.7
M10 (10% Methyl Acetate) 31027.0

Table 2: Exhaust Emissions with Methyl Acetate-Gasoline Blends [3]

Fuel BlendCO (% vol)HC (ppm)CO₂ (% vol)NOx (ppm)
Gasoline 4.515011.51200
M5 (5% Methyl Acetate) 4.014512.01350
M10 (10% Methyl Acetate) 3.514012.51500

Application in Diesel Fuel

Direct experimental data for this compound as a diesel additive is scarce. However, studies on similar oxygenated esters, such as 2-ethoxyethyl acetate, provide insights into the potential effects on diesel engine performance and emissions.

Indicative Performance and Emissions Data (2-Ethoxyethyl Acetate in Diesel)

The following data is from a study on ternary blends of diesel, 2-ethoxyethyl acetate (EEA), and nitromethane (B149229) (NM). The data for D-EEA10-NM2 (93% Diesel, 5% 2-Ethoxyethyl Acetate, 2% Nitromethane) and D-EEA15-NM2 (83% Diesel, 15% 2-Ethoxyethyl Acetate, 2% Nitromethane) at full load are presented as an illustration.[4]

Table 3: Engine Performance with 2-Ethoxyethyl Acetate-Diesel Blends [4]

Fuel BlendBrake Thermal Efficiency (%)Brake Specific Fuel Consumption (g/kWh)
Diesel 33.6250
D-EEA10-NM2 34.2274.5
D-EEA15-NM2 33.9282.2

Table 4: Exhaust Emissions with 2-Ethoxyethyl Acetate-Diesel Blends [4]

Fuel BlendHC (ppm)Smoke Opacity (%)CO (% vol)NOx (ppm)
Diesel 5870.30.15700
D-EEA10-NM2 3026.50.181080
D-EEA15-NM2 2428.30.171086

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the performance of this compound as a fuel additive. These protocols are based on established ASTM standards.

Protocol 1: Fuel Blend Preparation

Objective: To prepare stable and homogeneous blends of this compound with a base fuel (gasoline or diesel).

Materials:

  • Base gasoline (conforming to ASTM D4814) or diesel (conforming to ASTM D975).

  • This compound (≥99% purity).

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • Magnetic stirrer and stir bars.

Procedure:

  • Determine the desired volumetric percentage of this compound in the base fuel (e.g., 5%, 10%, 15%).

  • Measure the required volume of the base fuel using a volumetric flask.

  • Carefully measure the required volume of this compound using a pipette.

  • Transfer the base fuel to a clean, dry container equipped with a magnetic stir bar.

  • Slowly add the this compound to the base fuel while stirring continuously.

  • Continue stirring for at least 30 minutes to ensure a homogeneous mixture.

  • Store the prepared blend in a sealed, labeled container away from direct sunlight.

Protocol 2: Determination of Octane (B31449) Number (for Gasoline Blends)

Objective: To determine the Research Octane Number (RON) and Motor Octane Number (MON) of gasoline blends containing this compound.

Methodology:

  • Research Octane Number (RON): ASTM D2699 - Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel.[5][6][7] This test simulates low-speed, mild driving conditions.[6]

  • Motor Octane Number (MON): ASTM D2700 - Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel.[8][9] This test simulates high-speed, high-load conditions.

Apparatus:

  • A Cooperative Fuel Research (CFR) engine designed for octane testing.[5]

Procedure (General Outline):

  • Calibrate the CFR engine using primary reference fuels (isooctane and n-heptane) with known octane numbers.[6]

  • Introduce the gasoline-methyl methoxyacetate blend into the engine.

  • Adjust the engine's compression ratio until a standard level of knock intensity is observed.

  • Compare the knock intensity of the test fuel to that of the reference fuels to determine the octane number.

Protocol 3: Determination of Cetane Number (for Diesel Blends)

Objective: To determine the cetane number of diesel blends containing this compound.

Methodology:

  • ASTM D613: Standard Test Method for Cetane Number of Diesel Fuel Oil.[10][11][12][13][14] This method uses a standard single-cylinder, variable compression ratio diesel engine.[11][14]

  • ASTM D4737 (Calculated Cetane Index): This method can be used for estimation when a test engine is not available and the fuel does not contain cetane improvers.[15][16][17][18]

Apparatus:

  • A Cooperative Fuel Research (CFR) engine for cetane testing.[12]

Procedure (General Outline for ASTM D613):

  • Operate the CFR engine with the diesel-methyl methoxyacetate blend.

  • Measure the ignition delay of the fuel sample.

  • Compare the ignition delay to that of reference fuels with known cetane numbers to determine the cetane number of the sample.[10]

Protocol 4: Engine Dynamometer Testing

Objective: To evaluate the effect of this compound blends on engine performance and exhaust emissions.

Apparatus:

  • Engine dynamometer test cell.[19][20]

  • Exhaust gas analyzer for CO, HC, NOx, and CO₂.[21]

  • Fuel flow meter.

Procedure:

  • Mount a representative engine (spark-ignition for gasoline blends, compression-ignition for diesel blends) on the dynamometer test bed.

  • Conduct a baseline test with the unblended base fuel to establish performance and emission characteristics at various engine speeds and loads.

  • Introduce the fuel blend containing this compound into the engine's fuel system.

  • Allow the engine to stabilize with the new fuel.

  • Repeat the performance and emissions tests under the same speed and load conditions as the baseline test.

  • Record data for brake power, torque, fuel consumption, and exhaust gas concentrations.

  • Calculate Brake Specific Fuel Consumption (BSFC) and Brake Thermal Efficiency (BTE).

Visualizations

Experimental_Workflow cluster_prep Fuel Preparation cluster_testing Performance & Emissions Testing cluster_analysis Data Analysis & Reporting BaseFuel Base Fuel (Gasoline/Diesel) Blending Blending & Mixing BaseFuel->Blending MMAc This compound MMAc->Blending FuelBlend Fuel Blend (e.g., 5%, 10% MMAc) Blending->FuelBlend Engine Test Engine on Dynamometer FuelBlend->Engine Analyzer Exhaust Gas Analyzer Engine->Analyzer DataAcq Data Acquisition System Engine->DataAcq Analyzer->DataAcq PerformanceData Performance Data (Power, Torque, BSFC, BTE) DataAcq->PerformanceData EmissionsData Emissions Data (CO, HC, NOx, CO2) DataAcq->EmissionsData Comparison Comparison with Baseline Fuel PerformanceData->Comparison EmissionsData->Comparison Report Final Report Comparison->Report

Caption: Experimental workflow for evaluating this compound as a fuel additive.

Logical_Relationship cluster_emissions Potential Emission Changes cluster_performance Potential Performance Changes MMAc This compound (CH3OCH2COOCH3) Oxygen Increased Oxygen Content in Fuel MMAc->Oxygen BSFC Increased BSFC (due to lower energy density) MMAc->BSFC Lower heating value Combustion Improved Combustion Efficiency Oxygen->Combustion CO_HC Reduced CO & HC Emissions Combustion->CO_HC More complete oxidation NOx Potentially Increased NOx Emissions Combustion->NOx Higher combustion temperature BTE Variable Impact on BTE Combustion->BTE

Caption: Logical relationship of this compound's properties and its potential effects on engine performance and emissions.

References

Application Notes and Protocols for the Quantification of Methyl Methoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of Methyl Methoxyacetate (CAS: 6290-49-9) using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These methods are essential for quality control, stability testing, and residual solvent analysis in pharmaceutical manufacturing and drug development.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and specific method for the quantification of volatile compounds like this compound. It is particularly suitable for its determination as a residual solvent in drug substances and products.

Application Note: GC-MS Quantification of this compound

This application note describes a robust method for the quantification of this compound using static headspace injection coupled with GC-MS. The headspace technique minimizes matrix effects from the sample, providing a clean injection into the GC system. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to ensure high selectivity and sensitivity.

Key Performance Parameters (Hypothetical Data for a Validated Method):

ParameterResult
Linearity (R²)> 0.998
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Recovery95 - 105%
Precision (%RSD)< 5%
Experimental Protocol: GC-MS

1. Materials and Reagents:

  • This compound reference standard (≥99.5% purity)

  • Dimethyl sulfoxide (B87167) (DMSO), headspace grade

  • Blank matrix (e.g., drug product placebo)

  • 20 mL headspace vials with PTFE/silicone septa

2. Instrumentation:

  • Gas Chromatograph with a static headspace autosampler

  • Mass Spectrometer detector

  • Capillary Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent)

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound into a 100 mL volumetric flask and dilute to volume with DMSO.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with DMSO.

  • Sample Preparation: Accurately weigh approximately 100 mg of the test sample into a 20 mL headspace vial. Add 1.0 mL of DMSO.

  • Calibration Standards for Headspace: Pipette 1.0 mL of each working standard solution into separate 20 mL headspace vials.

4. GC-MS Conditions:

ParameterSetting
Headspace Sampler
Vial Oven Temperature80 °C
Vial Equilibration Time30 min
Loop Temperature90 °C
Transfer Line Temperature100 °C
Injection Volume1.0 mL
Gas Chromatograph
Inlet Temperature220 °C
Injection ModeSplit (Split Ratio 10:1)
Carrier GasHelium
Flow Rate1.5 mL/min (Constant Flow)
Oven Temperature ProgramInitial: 40 °C, hold for 5 minRamp: 10 °C/min to 150 °CRamp: 25 °C/min to 240 °C, hold for 5 min
Mass Spectrometer
Ion Source Temperature230 °C
Interface Temperature250 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier Ionm/z 45
Qualifier Ionsm/z 74, 59

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the quantifier ion (m/z 45) against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_std Prepare Standard Solutions in DMSO prep_sample Weigh Sample & Add DMSO in Headspace Vial hs_injection Static Headspace Injection prep_sample->hs_injection gc_separation GC Separation (DB-624 Column) hs_injection->gc_separation ms_detection MS Detection (SIM Mode) gc_separation->ms_detection calibration Generate Calibration Curve ms_detection->calibration quantification Quantify this compound in Sample calibration->quantification

GC-MS analysis workflow for this compound.

High-Performance Liquid Chromatography (HPLC) Method

While GC-MS is ideal, HPLC with UV detection can also be employed for the quantification of this compound, particularly in situations where derivatization is not desirable or when analyzing non-volatile matrices. As this compound lacks a strong chromophore, detection at a low UV wavelength is necessary.

Application Note: HPLC-UV Quantification of this compound

This method details the quantification of this compound using reverse-phase HPLC with UV detection. A C18 column is used to separate the analyte based on its hydrophobicity. The mobile phase consists of a simple acetonitrile (B52724) and water mixture. This method is suitable for process monitoring and quantification in liquid samples.

Key Performance Parameters (Hypothetical Data for a Validated Method):

ParameterResult
Linearity (R²)> 0.999
Limit of Detection (LOD)1.0 µg/mL
Limit of Quantification (LOQ)3.0 µg/mL
Recovery98 - 102%
Precision (%RSD)< 2.0%
Experimental Protocol: HPLC

1. Materials and Reagents:

  • This compound reference standard (≥99.5% purity)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or purified to 18.2 MΩ·cm

  • Formic acid (optional, for peak shape improvement)

2. Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column Thermostat

  • UV-Vis or Photodiode Array (PDA) Detector

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent)

3. Standard and Sample Preparation:

  • Mobile Phase: Acetonitrile:Water (40:60, v/v). Add 0.1% formic acid to the water phase if needed to improve peak shape. Degas before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 50 mg of this compound into a 50 mL volumetric flask and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 5, 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve an expected this compound concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

4. HPLC Conditions:

ParameterSetting
ColumnC18, 4.6 mm x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (40:60, v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
UV Detection Wavelength205 nm
Run Time10 minutes

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solutions in Mobile Phase prep_sample Dissolve and Filter Sample hplc_injection Inject into HPLC prep_sample->hplc_injection hplc_separation Isocratic Separation (C18 Column) hplc_injection->hplc_separation uv_detection UV Detection (205 nm) hplc_separation->uv_detection calibration Generate Calibration Curve uv_detection->calibration quantification Quantify this compound in Sample calibration->quantification

HPLC-UV analysis workflow for this compound.

Disclaimer: The provided protocols and performance data are illustrative examples. It is imperative that each method be fully validated in the user's laboratory for its intended purpose, in accordance with ICH guidelines or other relevant regulatory standards. This includes, but is not limited to, specificity, linearity, range, accuracy, precision, and robustness.

Application Notes and Protocols for the Synthesis of 4-hydroxy-2-mercapto-5-methoxypyrimidine Utilizing Methyl Methoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-hydroxy-2-mercapto-5-methoxypyrimidine is a key heterocyclic compound with significant potential as a building block in the synthesis of various pharmaceutical agents. Its structure, featuring hydroxyl, mercapto, and methoxy (B1213986) functional groups, makes it a versatile intermediate for the development of novel therapeutic molecules. This document provides detailed application notes and experimental protocols for the preparation of 4-hydroxy-2-mercapto-5-methoxypyrimidine, with a strategic focus on the use of methyl methoxyacetate (B1198184) as a readily available and cost-effective starting material. The outlined synthetic pathway is a two-step process involving an initial condensation to form a key intermediate, followed by a cyclocondensation reaction with thiourea (B124793).

Overall Synthetic Pathway

The synthesis of 4-hydroxy-2-mercapto-5-methoxypyrimidine from methyl methoxyacetate proceeds through a two-step sequence. The first step involves a Claisen-type condensation of this compound with an appropriate formylating agent, such as ethyl formate (B1220265), in the presence of a strong base like sodium methoxide (B1231860). This reaction forms a reactive β-alkoxy-α-methoxyacrylate intermediate. The second step is the crucial cyclocondensation of this intermediate with thiourea, which upon heating in the presence of a base, yields the target pyrimidine (B1678525) ring system.

Synthesis_Pathway cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclocondensation Methyl_Methoxyacetate This compound Intermediate α-methoxy-β-ethoxy-acrylic acid methyl ester Methyl_Methoxyacetate->Intermediate Condensation Ethyl_Formate Ethyl Formate Ethyl_Formate->Intermediate Sodium_Methoxide Sodium Methoxide Sodium_Methoxide->Intermediate Target_Molecule 4-hydroxy-2-mercapto- 5-methoxypyrimidine Intermediate->Target_Molecule Cyclocondensation Thiourea Thiourea Thiourea->Target_Molecule Base Base (e.g., Sodium Methoxide) Base->Target_Molecule

Caption: Overall two-step synthesis pathway for 4-hydroxy-2-mercapto-5-methoxypyrimidine.

Data Presentation

The following tables summarize the key quantitative data for the two-step synthesis process. The values are based on established chemical principles and data from analogous reactions reported in the literature.

Table 1: Reagents and Molar Ratios for Step 1 (Intermediate Formation)

ReagentMolecular FormulaMolar Mass ( g/mol )Molar Ratio (relative to this compound)Reference
This compoundC₄H₈O₃104.101.0[1]
Ethyl FormateC₃H₆O₂74.081.2 - 10.0[1]
Sodium MethoxideCH₃ONa54.021.05 - 2.0[1]

Table 2: Reaction Conditions for Step 1 (Intermediate Formation)

ParameterValueReference
SolventMethanol (B129727) (from Sodium Methoxide solution) or excess Ethyl Formate[1]
Temperature0 - 50 °C[1]
Reaction Time200 - 600 minutes[1]

Table 3: Reagents and Molar Ratios for Step 2 (Cyclocondensation)

ReagentMolecular FormulaMolar Mass ( g/mol )Molar Ratio (relative to Intermediate)Reference
α-methoxy-β-ethoxy-acrylic acid methyl esterC₇H₁₂O₄160.171.0N/A
ThioureaCH₄N₂S76.121.0 - 1.2
Base (e.g., Sodium Methoxide)CH₃ONa54.021.0 - 1.5

Table 4: Reaction Conditions for Step 2 (Cyclocondensation)

ParameterValueReference
SolventEthanol (B145695) or Methanol
TemperatureReflux (typically 65 - 80 °C)
Reaction Time4 - 8 hours

Experimental Protocols

Protocol 1: Synthesis of α-methoxy-β-ethoxy-acrylic acid methyl ester (Intermediate)

This protocol is adapted from the procedure for a similar condensation reaction.[1]

Materials:

  • This compound

  • Ethyl formate

  • Solid sodium methoxide

  • Methanol (anhydrous, if preparing sodium methoxide solution)

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser

  • Ice bath

Procedure:

  • To a stirred solution of ethyl formate and solid sodium methoxide in a reaction vessel, cool the mixture to 0-10 °C using an ice bath.

  • Slowly add this compound dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the resulting mixture containing the sodium salt of the enolate intermediate is typically used directly in the next step without isolation.

Protocol 2: Synthesis of 4-hydroxy-2-mercapto-5-methoxypyrimidine (Target Molecule)

This protocol is based on the general procedure for the synthesis of 2-thiouracil (B1096) derivatives from β-ketoesters and thiourea.[2]

Materials:

  • The reaction mixture containing the intermediate from Protocol 1

  • Thiourea

  • Methanol or Ethanol

  • Concentrated Hydrochloric Acid or Acetic Acid

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle

Procedure:

  • To the reaction mixture from Protocol 1, add a solution of thiourea in methanol or ethanol.

  • Heat the resulting mixture to reflux (approximately 65-80 °C) and maintain reflux for 4-8 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in water and acidify with concentrated hydrochloric acid or acetic acid to a pH of 5-6.

  • The crude product will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow of the synthesis process.

Experimental_Workflow cluster_prep Preparation cluster_synthesis Synthesis Start Start Reagents_Step1 Prepare Reagents for Step 1: - this compound - Ethyl Formate - Sodium Methoxide Start->Reagents_Step1 Reagents_Step2 Prepare Reagents for Step 2: - Thiourea - Acid (for workup) Start->Reagents_Step2 Condensation Step 1: Condensation Reaction Reagents_Step1->Condensation Cyclocondensation Step 2: Cyclocondensation Reaction Reagents_Step2->Cyclocondensation Condensation->Cyclocondensation Workup Workup and Isolation Cyclocondensation->Workup Purification Purification Workup->Purification Final_Product Final Product: 4-hydroxy-2-mercapto- 5-methoxypyrimidine Purification->Final_Product

Caption: Experimental workflow for the synthesis of the target molecule.

References

Application Notes and Protocols for the Carbonylation of Dimethoxymethane to Methyl Methoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental setups and protocols for the synthesis of methyl methoxyacetate (B1198184) (MMA) via the carbonylation of dimethoxymethane (B151124) (DMM). The procedures outlined below cover both liquid-phase and gas-phase reaction systems, employing common solid acid catalysts.

Introduction

The carbonylation of dimethoxymethane is a significant reaction for the production of methyl methoxyacetate, a valuable intermediate in the synthesis of various chemicals, including ethylene (B1197577) glycol. This process can be carried out using either heterogeneous or homogeneous catalysts, with solid acid catalysts being a prevalent choice due to their ease of separation and potential for reuse. This document details the experimental procedures for two primary methodologies: a liquid-phase reaction in a slurry reactor using a sulfonic acid resin catalyst and a gas-phase reaction in a fixed-bed reactor utilizing an H-FAU zeolite catalyst.

Experimental Protocols

Two primary experimental setups are detailed below: a liquid-phase slurry reactor system and a gas-phase fixed-bed reactor system.

Liquid-Phase Carbonylation in a Slurry Reactor using a Sulfonic Acid Resin Catalyst

This protocol describes the carbonylation of DMM in a high-pressure slurry reactor, a common setup for liquid-phase reactions with a solid catalyst.

2.1.1. Materials and Equipment

  • Reactants: Dimethoxymethane (DMM, anhydrous), Carbon Monoxide (CO, high purity)

  • Catalyst: Sulfonic acid resin (e.g., Amberlyst-15, NKC-9)

  • Equipment: High-pressure slurry autoclave reactor with a magnetic stirrer, gas inlet and outlet, temperature and pressure controllers, and a sampling valve. Gas chromatograph with a Flame Ionization Detector (GC-FID) for analysis.

2.1.2. Catalyst Pre-treatment

Prior to the reaction, the sulfonic acid resin catalyst should be thoroughly dried to remove any adsorbed water, which can negatively impact the reaction selectivity.

  • Place the required amount of sulfonic acid resin in an oven.

  • Dry the catalyst at 120°C for at least 6 hours under vacuum.

  • Store the dried catalyst in a desiccator until use.

2.1.3. Experimental Procedure

  • Charge the dried sulfonic acid resin catalyst and anhydrous dimethoxymethane into the high-pressure slurry reactor.

  • Seal the reactor and purge it several times with nitrogen to remove any air.

  • Pressurize the reactor with carbon monoxide to the desired initial pressure.

  • Begin stirring and heat the reactor to the target reaction temperature.

  • Maintain the desired pressure throughout the reaction by feeding CO as it is consumed.

  • Take liquid samples periodically through the sampling valve for analysis.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO.

  • Filter the reaction mixture to separate the catalyst from the liquid products.

2.1.4. Data Presentation

The following table summarizes typical reaction conditions and performance data for the liquid-phase carbonylation of DMM.

ParameterValueReference
CatalystSulfonic Acid Resin[1]
Reactor TypeSlurry Phase Reactor[1]
Temperature110 - 120 °C[1]
Pressure5.0 - 6.0 MPa[1]
DMM Conversion~100%[1]
MMA Selectivity64.39% - 74.14%[1]
CO/DMM Molar Ratio1.67/1[1]
Gas-Phase Carbonylation in a Fixed-Bed Reactor using H-FAU Zeolite Catalyst

This protocol details the vapor-phase carbonylation of DMM over a fixed bed of H-FAU zeolite catalyst, a method suitable for continuous operation.

2.2.1. Materials and Equipment

  • Reactants: Dimethoxymethane (DMM), Carbon Monoxide (CO, high purity), Inert gas (e.g., Nitrogen or Argon)

  • Catalyst: H-FAU zeolite

  • Equipment: Fixed-bed reactor system with a tubular reactor, furnace, mass flow controllers for gases, a high-pressure liquid pump for DMM, a back-pressure regulator, and a product collection system (e.g., a cold trap). Gas chromatograph (GC-FID) for online or offline analysis.

2.2.2. Catalyst Preparation (H-FAU Zeolite)

The H-form of the FAU zeolite is typically prepared from its sodium form (Na-FAU) via ion exchange.

  • Prepare an aqueous solution of ammonium (B1175870) nitrate (B79036) (e.g., 1 M).

  • Suspend the Na-FAU zeolite in the ammonium nitrate solution.

  • Stir the suspension at a controlled temperature (e.g., 80°C) for several hours.

  • Filter the zeolite and wash it thoroughly with deionized water until the filtrate is free of nitrate ions.

  • Repeat the ion-exchange process to ensure complete exchange.

  • Dry the resulting NH₄-FAU zeolite at 110°C overnight.

  • Calcify the NH₄-FAU zeolite in a furnace by slowly ramping the temperature to 500-550°C and holding for several hours to obtain the H-FAU form.

2.2.3. Experimental Procedure

  • Load the prepared H-FAU zeolite catalyst into the fixed-bed reactor, ensuring a uniform packing.

  • Pre-treat the catalyst in situ by heating it under a flow of inert gas to a high temperature (e.g., 400°C) to remove any adsorbed impurities.

  • Cool the reactor to the desired reaction temperature.

  • Introduce the carbon monoxide and inert gas flow at the specified rates using mass flow controllers.

  • Introduce the dimethoxymethane into the system using a high-pressure liquid pump. The DMM is vaporized before entering the reactor.

  • Pressurize the system to the desired reaction pressure using the back-pressure regulator.

  • Allow the reaction to reach a steady state.

  • Analyze the reactor effluent using an online GC or by collecting samples in a cold trap for offline analysis.

2.2.4. Data Presentation

The following table summarizes typical reaction conditions and performance data for the gas-phase carbonylation of DMM.

ParameterValueReference
CatalystH-FAU Zeolite[2]
Reactor TypeFixed-Bed Reactor[2]
Temperature80 - 150 °C[2]
PressureNear-atmospheric[2]
DMM ConversionVaries with conditions[2]
MMA Selectivity~80%[2]

Product Analysis Protocol

3.1. Gas Chromatography (GC) Method

The analysis of the reaction mixture is typically performed using a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).

  • Column: A capillary column suitable for the separation of oxygenates, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 200°C.

    • Final hold: 5 minutes at 200°C.

  • Detector Temperature: 250°C.

3.2. Quantification

Quantification of DMM, MMA, and other byproducts can be performed using an internal or external standard method. A known amount of a standard (e.g., n-dodecane) is added to the sample, and the peak areas are used to calculate the concentrations of the components.

Visualizations

Experimental Workflow for Liquid-Phase Carbonylation

Liquid_Phase_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_separation Product Separation catalyst Sulfonic Acid Resin drying Drying @ 120°C catalyst->drying reactor Slurry Reactor drying->reactor sampling Sampling reactor->sampling filtration Filtration reactor->filtration reactants DMM + CO reactants->reactor gc_analysis GC-FID Analysis sampling->gc_analysis product This compound filtration->product

Caption: Workflow for liquid-phase DMM carbonylation.

Experimental Workflow for Gas-Phase Carbonylation

Gas_Phase_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_collection Product Collection na_fau Na-FAU Zeolite ion_exchange Ion Exchange (NH4NO3) na_fau->ion_exchange calcination Calcination @ 550°C ion_exchange->calcination reactor Fixed-Bed Reactor calcination->reactor effluent Reactor Effluent reactor->effluent reactants DMM (vapor) + CO reactants->reactor gc_analysis Online GC-FID Analysis effluent->gc_analysis cold_trap Cold Trap effluent->cold_trap product This compound cold_trap->product

Caption: Workflow for gas-phase DMM carbonylation.

Signaling Pathway of DMM Carbonylation

DMM_Carbonylation_Pathway DMM Dimethoxymethane (DMM) Intermediate Reactive Intermediate DMM->Intermediate + Catalyst Byproducts Byproducts (e.g., Dimethyl Ether, Methyl Formate) DMM->Byproducts + Catalyst (side reaction) CO Carbon Monoxide (CO) CO->Intermediate Catalyst Solid Acid Catalyst (e.g., Sulfonic Resin, Zeolite) MMA This compound (MMA) Intermediate->MMA

Caption: Simplified reaction pathway for DMM carbonylation.

References

Application Notes and Protocols for the Dynamic Kinetic Resolution of Amines using Methyl Methoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric synthesis of enantiomerically pure amines, which are crucial building blocks in the pharmaceutical industry. This process combines the high selectivity of an enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single, desired enantiomer. Methyl methoxyacetate (B1198184) and its derivatives have emerged as highly effective acyl donors in this process, significantly enhancing reaction rates and efficiency.[1]

These application notes provide a comprehensive overview and detailed protocols for the use of methyl methoxyacetate in the dynamic kinetic resolution of primary amines, primarily utilizing a combination of a lipase (B570770) biocatalyst and a palladium-based racemization catalyst.

Principle of the Method

The dynamic kinetic resolution of amines using this compound involves two key catalytic cycles occurring simultaneously in a single reaction vessel:

  • Enzymatic Kinetic Resolution: A lipase, typically immobilized Candida antarctica lipase B (CALB, often used as Novozym 435), selectively acylates one enantiomer of the racemic amine (e.g., the (R)-enantiomer) at a much faster rate than the other.[2][3] this compound serves as the acyl donor.

  • In-situ Racemization: The unreacted, slower-reacting amine enantiomer (e.g., the (S)-enantiomer) is continuously racemized by a metal catalyst, commonly a heterogeneous palladium catalyst.[4][5] This racemization ensures that the substrate for the enzymatic resolution is constantly replenished, driving the reaction towards a high yield of the acylated product.

The overall process allows for the conversion of a racemic mixture of amines into a single enantiomer of the corresponding amide with high yield and excellent enantiomeric excess.[4][5]

Visualization of the DKR Process

DKR_Workflow cluster_main Dynamic Kinetic Resolution of Amines racemic_amine Racemic Amine ((R)-Amine + (S)-Amine) s_amine (S)-Amine racemic_amine->s_amine r_amine (R)-Amine racemic_amine->r_amine ketone_intermediate Ketone Intermediate s_amine->ketone_intermediate Racemization Catalyst (e.g., Pd Nanocatalyst) r_amide (R)-Amide (Product) r_amine->r_amide Lipase (e.g., Novozym 435) + this compound ketone_intermediate->r_amine

Caption: General workflow for the dynamic kinetic resolution of amines.

Experimental Data

The efficiency of the dynamic kinetic resolution is highly dependent on the substrate, catalyst system, and reaction conditions. Below is a summary of representative data from the literature.

Table 1: Dynamic Kinetic Resolution of Various Primary Amines

EntryAmine SubstrateRacemization CatalystAcyl DonorSolventTemp. (°C)Time (h)Yield (%)ee (%)Reference
11-PhenylethylaminePd/AlO(OH) nanocatalystEthyl methoxyacetateToluene702498>99[4][5]
21-(4-Bromophenyl)ethylaminePd/AlO(OH) nanocatalystEthyl methoxyacetateToluene702495>99[4][5]
31-(4-Methoxyphenyl)ethylaminePd/AlO(OH) nanocatalystEthyl methoxyacetateToluene702497>99[4][5]
41-IndanaminePd/AlO(OH) nanocatalystEthyl methoxyacetateToluene70489099[4][5]
51-Methyl-3-phenylpropylaminePd/AlO(OH) nanocatalystEthyl acetateToluene100489197[4][5]
6Phenylalanine amidePd/AlO(OH) nanocatalystEthyl acetateToluene100489998[4][5]

Note: Ethyl methoxyacetate is often used interchangeably with this compound and provides similar high reactivity.

Detailed Experimental Protocols

The following are generalized protocols for the dynamic kinetic resolution of a racemic primary amine. These should be optimized for specific substrates and catalysts.

Protocol 1: General Procedure for DKR of Benzylic Amines

This protocol is based on the widely used lipase-catalyzed acylation in tandem with palladium-catalyzed racemization.

Materials:

  • Racemic amine (1.0 equiv)

  • This compound (or ethyl methoxyacetate) (1.2 equiv)

  • Immobilized Lipase (e.g., Novozym 435) (15-50 mg per mmol of amine)

  • Palladium nanocatalyst (e.g., Pd/AlO(OH)) (1-5 mol%)

  • Anhydrous organic solvent (e.g., Toluene)

  • Molecular sieves (e.g., 4 Å), activated

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

  • Reaction monitoring equipment (e.g., GC, HPLC with a chiral column)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium racemization catalyst, immobilized lipase, and activated molecular sieves.

  • Add the anhydrous organic solvent to the flask.

  • Add the racemic amine (1.0 equiv) to the mixture.

  • Add this compound (1.2 equiv) to the reaction mixture.

  • Stir the reaction at a controlled temperature (typically 70 °C for benzylic amines).[4][5]

  • Monitor the progress of the reaction by periodically taking aliquots and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the formed amide.

  • Once the reaction has reached completion (typically >95% conversion), cool the mixture to room temperature.

  • Filter off the heterogeneous catalysts (lipase and palladium catalyst). The catalysts can often be washed, dried, and reused.[4]

  • The solvent is removed from the filtrate under reduced pressure.

  • The resulting crude amide can be purified by standard chromatographic techniques (e.g., flash column chromatography).

Visualization of the Experimental Workflow

DKR_Protocol cluster_protocol Experimental Protocol Workflow start Start setup Reaction Setup: - Add catalysts (Pd & Lipase) and molecular sieves to flask - Add solvent and racemic amine start->setup reagents Add this compound setup->reagents reaction Heat and Stir Reaction (e.g., 70°C) reagents->reaction monitoring Monitor Reaction Progress (Chiral GC/HPLC) reaction->monitoring completion Reaction Complete? monitoring->completion completion->reaction No workup Workup: - Cool to room temperature - Filter to remove catalysts completion->workup Yes purification Purification: - Evaporate solvent - Column chromatography workup->purification end End (Enantiopure Amide) purification->end

Caption: Step-by-step experimental workflow for DKR of amines.

Troubleshooting and Optimization

  • Low Conversion:

    • Catalyst Deactivation: The racemization catalyst or the enzyme may be inhibited or deactivated. Ensure anhydrous conditions as water can hydrolyze the intermediate imine.[5] The catalysts may also need to be replaced or regenerated.

    • Insufficient Racemization: If the racemization is slow, the enantiomeric excess of the remaining amine will increase, and the overall reaction rate will decrease. Increasing the temperature or the loading of the racemization catalyst may be necessary, especially for aliphatic amines.[4][5]

  • Low Enantioselectivity:

    • Background Acylation: Non-enzymatic acylation can lead to a decrease in the enantiomeric excess of the product. This can be more pronounced at higher temperatures. Using a less activated acyl donor or lowering the reaction temperature might be necessary.

    • Racemization of Product: In some cases, the product amide may undergo racemization under the reaction conditions, although this is less common.

  • Byproduct Formation:

    • The imine intermediate formed during racemization can be susceptible to hydrolysis, leading to the corresponding ketone. The use of molecular sieves helps to mitigate this side reaction.[5]

Conclusion

The use of this compound as an acyl donor in the dynamic kinetic resolution of amines offers a highly efficient route to enantiomerically pure amides. The combination of a selective lipase such as Novozym 435 and a robust racemization catalyst like a recyclable palladium nanocatalyst provides a practical and sustainable method for the synthesis of chiral amines.[4] The protocols and data presented herein serve as a valuable resource for researchers in organic synthesis and drug development.

References

Application Notes and Protocols for Spectroscopic Monitoring of Reactions Involving Methyl Methoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl methoxyacetate (B1198184) (MMA) is a significant chemical intermediate and solvent. Real-time monitoring of its synthesis and subsequent reactions, such as hydrolysis and transesterification, is crucial for process optimization, kinetic analysis, and quality control. Spectroscopic techniques like Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy offer powerful, non-invasive methods for in-situ reaction monitoring.[1][2][3] These techniques provide detailed molecular information, allowing for the simultaneous tracking of reactants, intermediates, and products.[1][4] This document provides detailed application notes and protocols for utilizing these spectroscopic methods to monitor reactions involving methyl methoxyacetate.

Monitoring Reactions with FTIR Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR spectroscopy is particularly well-suited for monitoring liquid-phase reactions in real-time.[5] The technique is non-destructive and probes the composition of the solution in direct contact with the ATR crystal, effectively eliminating interference from the bulk solvent, such as water, which has strong infrared absorbance.[2][6]

Application Note: Monitoring this compound Hydrolysis

The acid-catalyzed hydrolysis of this compound yields methoxyacetic acid and methanol (B129727). By monitoring the FTIR spectrum over time, the disappearance of the ester's characteristic carbonyl (C=O) and C-O stretching bands and the appearance of the carboxylic acid's O-H and C=O bands can be tracked to determine reaction kinetics.

Key Spectral Features: The analysis focuses on the fingerprint region (1500-500 cm⁻¹) and the functional group region (4000-1500 cm⁻¹).[7] The ester C=O stretch is typically sharp and found at a higher wavenumber than the corresponding carboxylic acid C=O stretch.[7]

CompoundFunctional GroupCharacteristic IR Absorption Band (cm⁻¹)Reference
This compound Ester C=O Stretch~1750[7][8]
Ester C-O-C Stretch~1210[7][8]
Ether C-O-C Stretch~1150-1060[9]
Methoxyacetic Acid Carboxylic Acid O-H~3300-2500 (broad)[7]
Carboxylic Acid C=O~1710[7]
Methanol Alcohol O-H Stretch~3550-3200 (broad)[7]
Experimental Protocol: In-Situ ATR-FTIR Monitoring of Hydrolysis

This protocol describes the monitoring of the acid-catalyzed hydrolysis of this compound in an aqueous solution.

Materials & Equipment:

  • FTIR spectrometer equipped with a diamond or zinc selenide (B1212193) ATR probe.[1]

  • Jacketed glass reactor with temperature control.

  • Magnetic stirrer and stir bar.

  • This compound (C₄H₈O₃).

  • Deionized water.

  • Strong acid catalyst (e.g., H₂SO₄ or HCl).

  • Syringes for reagent addition.

Procedure:

  • System Setup: Assemble the jacketed reactor and insert the ATR-FTIR probe, ensuring the ATR crystal is fully submerged in the reaction zone. Connect the spectrometer.

  • Background Spectrum: Add the initial solvent (deionized water) and catalyst to the reactor. Stir the solution and allow it to reach the desired reaction temperature (e.g., 50°C). Collect a background spectrum of the solvent and catalyst mixture.

  • Reaction Initiation: Inject a known concentration of this compound into the reactor to start the hydrolysis reaction.

  • Data Acquisition: Immediately begin time-resolved spectral acquisition. Collect spectra at regular intervals (e.g., every 60 seconds) over the 4000–650 cm⁻¹ range.[5] The spectral resolution should be set to at least 8 cm⁻¹ with 64 co-added scans for a good signal-to-noise ratio.[5]

  • Data Analysis:

    • Process the collected spectra by subtracting the initial background spectrum.

    • Monitor the reaction progress by tracking the peak height or area of key vibrational bands. For example, monitor the decrease in the ester C=O peak (~1750 cm⁻¹) and the increase in the methoxyacetic acid C=O peak (~1710 cm⁻¹).

    • Plot the absorbance of these characteristic peaks against time to generate kinetic profiles.

    • Use this data to calculate reaction rates and determine the reaction endpoint.

Monitoring Reactions with Raman Spectroscopy

Raman spectroscopy is another powerful tool for in-situ reaction monitoring, offering complementary information to FTIR.[1] It is particularly advantageous for reactions in aqueous media due to the weak Raman scattering of water. It is also well-suited for monitoring heterogeneous reactions.[1]

Application Note: Monitoring Transesterification

The transesterification of this compound with a higher-boiling alcohol (e.g., butanol) can be monitored by observing changes in the C=O stretching frequency and other fingerprint vibrations as the methyl ester is converted to a butyl ester. Raman spectroscopy provides real-time concentration data for reactants and products.[10]

Key Spectral Features: Key differences in the Raman spectra will be observed in the C=O band and the fingerprint region, which is unique to each molecule.

CompoundFunctional GroupCharacteristic Raman Shift (cm⁻¹)Reference
This compound Ester C=O Stretch~1740-1750
Si-(OCH₃)₂ (analogy)~620[11]
Butyl Methoxyacetate Ester C=O StretchShifted from original
Methanol C-O Stretch~1020
Butanol C-C Stretch~800-900
Experimental Protocol: In-Situ Raman Monitoring of Transesterification

Materials & Equipment:

  • Raman spectrometer with a fiber-optic immersion probe.

  • Reaction vessel with appropriate ports for the probe and reagent addition.

  • Temperature control system.

  • This compound.

  • Butan-1-ol.

  • Acid or base catalyst (e.g., sodium methoxide).[10]

Procedure:

  • Calibration (Optional but Recommended): Prepare standards of known concentrations of this compound, butan-1-ol, methanol, and the expected product (butyl methoxyacetate) in the reaction solvent. Collect their Raman spectra to build a calibration model for quantitative analysis.[10]

  • System Setup: Place the reaction vessel in the temperature-controlled environment. Insert the Raman probe into the reaction mixture.

  • Initial Spectrum: Add this compound and butan-1-ol to the vessel. Acquire an initial spectrum (t=0) before adding the catalyst.

  • Reaction Initiation: Add the catalyst to the mixture to begin the transesterification.

  • Data Acquisition: Collect Raman spectra continuously or at fixed time intervals throughout the reaction.

  • Data Analysis:

    • Monitor the change in intensity of characteristic peaks. For example, track the shift in the C=O band and the appearance of unique peaks for the butyl ester product.

    • Use the pre-built calibration model (or univariate analysis of a unique product peak) to convert spectral data into concentration profiles for each species.

    • Plot concentration versus time to determine the reaction kinetics.

Monitoring Reactions with NMR Spectroscopy

NMR spectroscopy is an inherently quantitative technique that provides detailed structural information, making it ideal for unambiguously identifying all species in a reaction mixture.[3] Real-time or in-situ NMR allows for the direct monitoring of reaction kinetics without the need for sample workup.[3][12]

Application Note: Monitoring the Synthesis of this compound

The synthesis of this compound via the esterification of methoxyacetic acid with methanol can be monitored using ¹H NMR. The reaction progress is tracked by integrating the signals of specific protons that are unique to the reactant acid and the product ester.

Key ¹H NMR Signals (in CDCl₃): The chemical shifts of protons change as the reaction proceeds from reactants to products.

CompoundProtonsApproximate Chemical Shift (δ, ppm)
This compound Ester -OCH₃ 3.7
Ether -OCH₃ 3.4
-O-CH₂ -C=O4.0
Methoxyacetic Acid Carboxyl -COOH 10-12 (broad)
Ether -OCH₃ ~3.5
-O-CH₂ -C=O~4.1
Methanol -CH₃ 3.49

(Note: Exact chemical shifts can vary based on solvent and reaction conditions.)

Experimental Protocol: Real-Time ¹H NMR Monitoring of Esterification

Materials & Equipment:

  • NMR spectrometer.

  • Standard 5 mm NMR tubes.

  • Methoxyacetic acid.

  • Methanol (in a deuterated solvent for locking, or neat with a D₂O insert).

  • Acid catalyst (e.g., H₂SO₄).

  • Microsyringe.

Procedure:

  • Sample Preparation: In an NMR tube, dissolve a known amount of methoxyacetic acid in a suitable deuterated solvent (e.g., CDCl₃). Add a known excess of methanol.

  • Initial Spectrum (t=0): Place the NMR tube in the spectrometer, lock, and shim. Acquire an initial ¹H NMR spectrum before adding the catalyst.

  • Reaction Initiation: Carefully add a catalytic amount (e.g., 1-2 µL) of concentrated H₂SO₄ to the NMR tube. Mix thoroughly by inverting the capped tube and quickly re-insert it into the spectrometer.[3]

  • Time-Course Data Acquisition: Program the spectrometer to acquire ¹H NMR spectra at regular intervals (e.g., every 5-10 minutes).[3] Ensure the relaxation delay (d1) is set to at least 5 times the longest T₁ of the protons being quantified to ensure accurate integration.[3]

  • Data Processing and Analysis:

    • Process each spectrum in the time series (Fourier transform, phase correction, baseline correction).

    • Select well-resolved signals for integration. For example, integrate the ester methyl signal (~3.7 ppm) of the product and a signal from the reactant, such as the methylene (B1212753) protons of methoxyacetic acid (~4.1 ppm).

    • Calculate the relative concentration of product and reactant at each time point from the integral ratios.

    • Plot the concentration or conversion percentage against time to determine the reaction kinetics.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the hydrolysis of this compound, derived from patent literature. These parameters can be used as a starting point for developing a monitored experiment.

ParameterValueReference
Reaction Hydrolysis of this compound[13]
Temperature 180 - 190 °C[13]
Pressure 0.1 - 0.2 MPa[13]
Molar Ratio (Water:Ester) 2:1 to 3:1[13]
Catalyst Acidic Molecular Sieve[13]

Visualizations

Workflow and Reaction Diagrams

G cluster_workflow General Workflow for In-Situ Spectroscopic Monitoring A System Setup (Reactor + Probe) B Add Solvent/Catalyst A->B C Set Temperature & Stirring B->C D Acquire Background Spectrum C->D E Inject Reactant(s) to Start Reaction D->E F Begin Time-Resolved Spectral Acquisition E->F G Process Spectra (e.g., Baseline Correction) F->G H Extract Peak Information (Area/Height) G->H I Plot Data vs. Time H->I J Calculate Kinetic Parameters I->J

General workflow for spectroscopic reaction monitoring.

G cluster_hydrolysis Reaction Pathway: Acid-Catalyzed Hydrolysis MMA This compound MAA Methoxyacetic Acid MMA->MAA H⁺ Catalyst MeOH Methanol MMA->MeOH H⁺ Catalyst Water Water (H₂O)

Acid-catalyzed hydrolysis of this compound.

G cluster_synthesis Reaction Pathway: Fischer Esterification Synthesis MAA_synth Methoxyacetic Acid MMA_synth This compound MAA_synth->MMA_synth H⁺ Catalyst Water_synth Water (H₂O) MAA_synth->Water_synth H⁺ Catalyst MeOH_synth Methanol

Synthesis of this compound via esterification.

References

Green Chemistry Applications of Methyl Methoxyacetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl methoxyacetate (B1198184) (MMA) is emerging as a versatile and environmentally benign solvent and chemical intermediate, aligning with the principles of green chemistry. Its favorable properties, including low toxicity, ready biodegradability, and effective solvency, position it as a sustainable alternative to conventional organic solvents.[1] This document provides detailed application notes and experimental protocols for the use of methyl methoxyacetate in various green chemistry contexts, tailored for professionals in research, development, and drug manufacturing.

Physical and Chemical Properties

This compound is a clear, colorless liquid with a mild, fruity odor.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number6290-49-9[3]
Molecular FormulaC4H8O3[3]
Molecular Weight104.10 g/mol [3]
Boiling Point129-130 °C[3]
Density1.051 g/mL at 25 °C[3]
Flash Point35 °C (closed cup)[3]
Refractive Indexn20/D 1.396[3]
SolubilitySoluble in water[2]

Green Chemistry Profile

This compound exhibits several characteristics that make it an attractive option for green and sustainable chemistry applications:

  • Low Toxicity: It is considered to have low toxicity, contributing to a safer working environment.[1]

  • Ready Biodegradability: MMA is readily biodegradable, reducing its environmental persistence.[1]

  • Good Compatibility: It shows excellent compatibility with a wide range of resins and other solvents, allowing for versatile formulation options.[1]

  • Moderate Evaporation Rate: Its balanced evaporation rate is suitable for applications such as coatings and cleaning agents.[1]

Applications and Protocols

Green Solvent in Organic Synthesis

This compound's solvency and favorable environmental profile make it a suitable replacement for conventional solvents in various organic reactions.

This compound is used in the synthesis of pharmaceutically relevant pyrimidine (B1678525) derivatives.[3]

Protocol: Synthesis of 4-hydroxy-2-mercapto-5-methoxypyrimidine

While a specific detailed protocol using this compound as the solvent was not found in the available search results, a general synthetic approach for pyrimidines involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with urea (B33335) or thiourea (B124793).[4] Based on this, a plausible protocol can be proposed.

Reaction Scheme:

G This compound This compound Reaction Reaction This compound->Reaction Solvent Thiourea Thiourea Thiourea->Reaction Base Base Base->Reaction Product 4-hydroxy-2-mercapto-5-methoxypyrimidine Reaction->Product

Figure 1: General workflow for pyrimidine synthesis.

Materials:

  • Methyl 3,3-dimethoxypropanoate (as a precursor to the β-keto ester)

  • Thiourea

  • Sodium methoxide (B1231860)

  • This compound (solvent)

  • Hydrochloric acid (for acidification)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium methoxide (1.1 equivalents) in this compound under an inert atmosphere.

  • To this solution, add methyl 3,3-dimethoxypropanoate (1.0 equivalent) and thiourea (1.0 equivalent).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 4-hydroxy-2-mercapto-5-methoxypyrimidine.

The Claisen-Schmidt condensation is a classic carbon-carbon bond-forming reaction.[5] While a specific protocol using this compound was not identified, its properties suggest it could be a viable alternative to traditional solvents like ethanol. Below is a general protocol that can be adapted.

Protocol: General Procedure for Claisen-Schmidt Condensation

Reaction Scheme:

G Aldehyde Aldehyde Reaction Reaction Aldehyde->Reaction Ketone Ketone Ketone->Reaction Base Base Base->Reaction Solvent This compound Solvent->Reaction Chalcone Chalcone Reaction->Chalcone

References

Troubleshooting & Optimization

Improving yield and selectivity in Methyl methoxyacetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of methyl methoxyacetate (B1198184) (MMA), focusing on improving yield and selectivity.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues during the synthesis of methyl methoxyacetate.

ProblemPotential CauseTroubleshooting Steps
Low Yield Incomplete Reaction: The reaction may not have reached completion.- Optimize Reaction Time and Temperature: Ensure the reaction is running for the recommended duration and at the optimal temperature for the specific catalyst and reactants used. Monitor reaction progress using techniques like GC or TLC. - Catalyst Deactivation: The catalyst may have lost its activity. Ensure the catalyst is fresh or properly activated. For reusable catalysts, check for fouling or poisoning. - Reagent Stoichiometry: Verify the correct molar ratios of reactants. An excess of one reactant, such as methanol (B129727) in esterification, can shift the equilibrium towards the product.[1]
Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product.- Identify and Minimize Byproducts: Analyze the reaction mixture to identify major byproducts. Common side reactions include the disproportionation of dimethoxymethane (B151124) (DMM) to dimethyl ether and methyl formate.[2] Adjusting reaction conditions (e.g., temperature, pressure) can help minimize these. - Use of Inhibitors: In some reactions, polymerization of reactants or products can occur. Consider adding a suitable inhibitor if this is suspected.[3]
Product Loss During Workup: Significant amounts of product may be lost during extraction, distillation, or other purification steps.- Optimize Extraction: If emulsions form during liquid-liquid extraction, try adding a saturated brine solution to break them.[1][4] - Efficient Distillation: Ensure most of the lower-boiling components (like excess methanol) are removed before distilling the final product to improve recovery.[1] For temperature-sensitive products, use vacuum distillation.
Low Selectivity Suboptimal Catalyst: The catalyst may not be selective for the desired reaction.- Catalyst Selection: Different catalysts exhibit varying selectivities. For the carbonylation of DMM, MWW-type molecular sieves have shown higher selectivity to this compound compared to MFI or BEA types.[2] - Catalyst Loading: The amount of catalyst can influence selectivity. Perform optimization studies to find the ideal catalyst loading for your reaction.
Incorrect Reaction Conditions: Temperature, pressure, and solvent can significantly impact selectivity.- Temperature and Pressure Optimization: Systematically vary the temperature and pressure to find the optimal conditions for maximizing the selectivity of this compound. For instance, in the oxycarbonylation of methanol, operating at lower temperatures (-20°C to 25°C) can improve selectivity.[5] - Solvent Effects: The choice of solvent can influence the reaction pathway. In some cases, running the reaction without a solvent is possible and may improve selectivity and simplify purification.[6]
Presence of Impurities: Impurities in the starting materials, such as water, can lead to undesired side reactions.- Use of Dry Reagents and Solvents: Water can hydrolyze the ester product back to the carboxylic acid, especially in esterification reactions.[1] Using a Dean-Stark apparatus or molecular sieves can help remove water.[1] When using DMM, extracting water from the reactant can significantly increase the selectivity for MMAc.[6]
Product Contamination Presence of Starting Materials: The reaction did not go to completion.- See solutions for "Low Yield" under "Incomplete Reaction". - Purification: Purify the final product using fractional distillation or column chromatography to separate it from unreacted starting materials.[7]
Formation of Byproducts: Side reactions lead to impurities in the final product.- See solutions for "Low Selectivity". - Purification: Byproducts with different boiling points can often be separated by fractional distillation.[3]
Discoloration of Product: The product may be discolored due to side reactions or degradation of starting materials or the product itself.- Control Reaction Temperature: Avoid excessively high temperatures that could lead to degradation. - Purification: Discoloration can sometimes be removed by treating the crude product with activated carbon, followed by distillation or column chromatography.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The primary industrial and laboratory synthesis methods include:

  • Carbonylation of Dimethoxymethane (DMM): This method involves reacting DMM with carbon monoxide over a catalyst.[6] It is considered a promising route for industrial production.

  • Methoxylation of Methyl Chloroacetate (B1199739): This is a traditional method where methyl chloroacetate is reacted with sodium methoxide (B1231860).[8]

  • Oxycarbonylation of Methanol: This process involves the reaction of methanol with carbon monoxide in the presence of an oxidizing agent and a catalyst.[5]

  • Reaction of Methylal and Formic Acid: This method can produce this compound with high yield and selectivity under relatively mild conditions.[9]

  • Esterification of Methoxyacetic Acid: Methoxyacetic acid is esterified with methanol, typically in the presence of an acid catalyst.

Q2: How can I improve the yield and selectivity in the carbonylation of DMM?

A2: To enhance the yield and selectivity in DMM carbonylation, consider the following:

  • Catalyst Choice: The use of a highly active and reusable catalyst, such as a sulfonic acid resin, can lead to high DMM conversion.[6] MWW-type molecular sieves have also demonstrated high selectivity.[2]

  • Water Content: The presence of water in the DMM reactant can negatively impact selectivity. Removing water before the reaction can significantly increase the selectivity towards this compound.[6]

  • Reaction Conditions: Optimizing reaction temperature and pressure is crucial. For example, with a sulfonic acid resin catalyst, a temperature of 393 K and a pressure of 6.0 MPa have been shown to be effective.[6]

Q3: What are the typical byproducts in this compound synthesis?

A3: Common byproducts depend on the synthesis route. In the carbonylation of DMM, the main side reaction is the disproportionation of DMM to produce dimethyl ether and methyl formate.[2] In esterification reactions, unreacted starting materials and water can be present as impurities.[1]

Q4: Are there any safety precautions I should be aware of?

A4: Yes, safety is paramount.

  • This compound is a flammable liquid and vapor.[8]

  • Many of the reactants, such as carbon monoxide, are toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Some catalysts, like hydrogen fluoride, are highly corrosive and hazardous.[5]

  • Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q5: How can I purify the final this compound product?

A5: The most common method for purifying this compound is distillation.[6][7] Due to its boiling point of 129-130°C at atmospheric pressure, fractional distillation is effective for separating it from lower-boiling starting materials and higher-boiling byproducts.[2] In some cases, vacuum distillation may be necessary to prevent product degradation.

Data Summary

Comparison of Catalysts for DMM Carbonylation
CatalystTemperature (°C)Pressure (Pa)DMM Conversion (%)MMAc Selectivity (%)Reference
MWW-type molecular sieve60-1801-50 x 10⁵HighHigher than MFI and BEA types[2]
Sulfonic acid resin1206.0 x 10⁶99.9850.66 (68.83 with water extraction)[6]
H-MORLow Temperature--High for acetyl species in 8-MR channels[10]
Synthesis via Oxycarbonylation of Methanol
Oxidizing AgentTemperature (°C)CO Pressure (psig)Yield of MMAc (%)Reference
CoF₃20110053[5]
CoF₂ with Nitric Acid2090039[5]

Experimental Protocols

Synthesis of this compound via DMM Carbonylation using a Sulfonic Acid Resin Catalyst

Materials:

  • Dimethoxymethane (DMM)

  • Carbon Monoxide (CO)

  • Sulfonic acid resin catalyst

Procedure:

  • Pre-treat the DMM to remove any water content.

  • In a high-pressure reactor, add the dried DMM and the sulfonic acid resin catalyst.

  • Seal the reactor and purge with nitrogen.

  • Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 6.0 MPa).

  • Heat the reactor to the target temperature (e.g., 120°C) while stirring.

  • Maintain the reaction conditions for the specified duration.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO.

  • Filter the reaction mixture to recover the catalyst.

  • Purify the liquid product by distillation to obtain this compound.[6]

Synthesis of this compound via Methoxylation of Methyl Chloroacetate

Materials:

  • Methyl chloroacetate

  • Sodium methoxide

  • Methanol (as solvent)

Procedure:

  • In a reaction vessel, add a solution of sodium methoxide in methanol.

  • While stirring, slowly add methyl chloroacetate to the sodium methoxide solution.

  • Control the initial temperature of the reaction mixture (e.g., around 30°C).

  • After the initial addition, heat the mixture to a higher temperature (e.g., 70°C) and maintain it for the duration of the reaction.

  • Monitor the pH of the reaction. If it drops below 9, add more sodium methoxide.

  • Once the reaction is complete, distill the this compound from the reaction mixture. The byproduct, sodium chloride, will remain in the distillation pot.[8]

Visualizations

Synthesis_Pathway cluster_DMM DMM Carbonylation cluster_Chloroacetate Methoxylation Route DMM Dimethoxymethane (DMM) MMAc1 This compound DMM->MMAc1 + CO CO Carbon Monoxide (CO) CO->MMAc1 Catalyst1 Catalyst (e.g., Sulfonic Acid Resin) Catalyst1->MMAc1 Chloroacetate Methyl Chloroacetate MMAc2 This compound Chloroacetate->MMAc2 NaOMe Sodium Methoxide NaOMe->MMAc2 NaCl Sodium Chloride MMAc2->NaCl byproduct

Caption: Key synthesis pathways for this compound.

Troubleshooting_Workflow Start Experiment Start Problem Low Yield or Selectivity? Start->Problem CheckCatalyst Check Catalyst Activity and Loading Problem->CheckCatalyst Yes Success Successful Synthesis Problem->Success No CheckConditions Verify Reaction Conditions (T, P) CheckCatalyst->CheckConditions CheckReagents Analyze Reagent Purity (e.g., water content) CheckConditions->CheckReagents Optimize Optimize Parameters CheckReagents->Optimize Optimize->Problem

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Synthesis and Purification of Methyl Methoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl methoxyacetate (B1198184). Below you will find information on common byproducts and detailed methodologies for their removal, ensuring the high purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of Methyl Methoxyacetate?

A1: The byproducts generated during the synthesis of this compound are highly dependent on the chosen synthetic route. Here are some of the most common impurities associated with different methods:

  • From Monochloroacetic Acid and Sodium Methoxide: The primary inorganic byproduct is sodium chloride . Unreacted starting materials such as monochloroacetic acid and methanol may also be present, along with methoxyacetic acid .[1][2]

  • From Carbonylation of Formaldehyde: A common byproduct in this route is methyl glycolate (B3277807) .[3]

  • From Carbonylation of Methylal: This process can lead to the formation of dimethyl ether and methyl formate .[4] Hydrolysis of the product can also introduce methoxyacetic acid and methanol .[4]

  • From Vapor-Phase Oxidation of Ethylene Glycol and Methanol: Byproducts can include methoxymethanol , 1,1-dimethoxymethane , and methyl formate .

Q2: How can I remove solid byproducts like sodium chloride?

A2: Sodium chloride, being an inorganic salt, is insoluble in this compound and can be effectively removed by filtration . It is advisable to filter the reaction mixture while it is hot to prevent the precipitation of other dissolved substances.[2][5] The filtered salt cake should then be washed with a small amount of cold solvent to recover any entrained product.

Q3: What is the best general method for purifying crude this compound?

A3: The most widely used and effective method for the final purification of this compound is distillation .[6] Depending on the nature of the impurities, this can be a simple distillation, fractional distillation, or vacuum distillation. For achieving high purity (e.g., >99%), vacuum distillation is often recommended as it allows for distillation at a lower temperature, preventing potential degradation of the product.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Presence of High-Boiling Point Impurities (e.g., Methyl Glycolate)

Symptom: Gas Chromatography (GC) analysis of the distilled product shows a significant peak corresponding to methyl glycolate.

Cause: Methyl glycolate has a boiling point close to that of this compound, making separation by simple distillation inefficient.

Solution: Fractional Distillation

Fractional distillation is required to separate components with close boiling points.[7] This technique utilizes a fractionating column placed between the distillation flask and the condenser to increase the number of theoretical plates, leading to a more efficient separation.

Experimental Protocol: Fractional Distillation

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings or metal sponges), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

    • The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Procedure:

    • Charge the crude this compound into the round-bottom flask, adding a few boiling chips or a magnetic stir bar for smooth boiling.

    • Heat the flask gently using a heating mantle.

    • As the mixture boils, the vapor will rise through the fractionating column. The temperature at the distillation head will initially be close to the boiling point of the lower-boiling component.

    • Collect the initial fraction (forerun), which will be enriched in any lower-boiling impurities.

    • The temperature will then rise and stabilize at the boiling point of this compound (approximately 129-130 °C at atmospheric pressure). Collect this main fraction in a clean receiving flask.

    • If a higher-boiling impurity like methyl glycolate is present, the temperature will rise again after the this compound has distilled over. Stop the distillation at this point to prevent contamination of the product.

  • Troubleshooting Distillation:

    • Flooding: If liquid is pushed up the column by the vapor, reduce the heating rate.

    • Weeping: If liquid drips through the perforations in the trays (if using a trayed column) at a high rate, the vapor flow is too low. Increase the heating rate slightly.

    • Entrainment: If liquid droplets are carried by the vapor to the next plate, the vapor velocity is too high. Reduce the heating rate.

Issue 2: Presence of Low-Boiling Point Impurities (e.g., Dimethyl Ether, Methyl Formate)

Symptom: GC analysis shows peaks for volatile impurities that distill over before the main product.

Cause: These byproducts have significantly lower boiling points than this compound.

Solution: Gas Stripping

Gas stripping is an effective method for removing highly volatile components from a liquid mixture without the need for heating to high temperatures. This process involves bubbling an inert gas through the liquid, which carries the volatile impurities away.

Experimental Protocol: Gas Stripping

  • Apparatus Setup:

    • Place the crude this compound in a suitable vessel (e.g., a multi-necked flask).

    • Insert a gas dispersion tube (sparger) into the liquid, ensuring it reaches near the bottom of the vessel.

    • Provide an outlet for the gas stream to be safely vented to a fume hood.

  • Procedure:

    • Pass a gentle stream of an inert gas, such as nitrogen or argon, through the gas dispersion tube.

    • The bubbling of the gas will cause the volatile impurities to partition into the gas phase and be carried out of the vessel.

    • The process can be monitored by taking small aliquots of the liquid and analyzing them by GC until the impurity peaks are reduced to an acceptable level.

    • The efficiency of the stripping process can be enhanced by slightly warming the liquid (well below its boiling point) or by increasing the gas flow rate, though care must be taken to avoid excessive product loss.

Quantitative Data

The following table summarizes the expected purity of this compound after applying the described purification methods.

Purification MethodInitial PurityFinal PurityCommon Impurities RemovedReference
FiltrationVariesVariesSolid salts (e.g., NaCl)[2]
Vacuum Distillation~95%>99%Unreacted starting materials, higher and lower boiling byproducts[1]
Fractional DistillationVaries>99%Compounds with close boiling points (e.g., methyl glycolate)[6]

Purification Workflow

The logical relationship between the synthesis, byproduct formation, and purification steps can be visualized as follows:

PurificationWorkflow cluster_synthesis Synthesis of this compound cluster_byproducts Byproduct Formation cluster_purification Purification Steps Synthesis Chemical Reaction HighBoiling High-Boiling Impurities (e.g., Methyl Glycolate) Synthesis->HighBoiling Crude Product LowBoiling Low-Boiling Impurities (e.g., Dimethyl Ether) Synthesis->LowBoiling Crude Product SolidByproducts Solid Byproducts (e.g., NaCl) Synthesis->SolidByproducts Crude Product FractionalDistillation Fractional Distillation GasStripping Gas Stripping Filtration Filtration SolidByproducts->Filtration Filtration->GasStripping Salt-Free Crude GasStripping->FractionalDistillation Volatile-Free Crude PureProduct High-Purity This compound FractionalDistillation->PureProduct

Purification workflow for this compound.

References

Troubleshooting low conversion rates in dimethoxymethane carbonylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the carbonylation of dimethoxymethane (B151124) (DMM).

Troubleshooting Guide: Low Conversion Rates

Low conversion of dimethoxymethane is a common challenge in carbonylation reactions. This guide provides a systematic approach to identifying and resolving the root causes of this issue.

Q1: My dimethoxymethane conversion is lower than expected. What are the most common causes?

Low DMM conversion can stem from several factors, ranging from reaction conditions to catalyst integrity. The most common culprits include:

  • Suboptimal Reaction Conditions: Temperature, carbon monoxide (CO) pressure, and reaction time significantly influence conversion rates.

  • Catalyst Deactivation: The solid acid catalyst may have lost activity due to coking or sintering.

  • Presence of Impurities: Water and other impurities in the reactants or solvent can inhibit the reaction.

  • Inefficient Mass Transfer: Poor mixing can limit the contact between reactants and the catalyst surface.

The following logical diagram outlines a step-by-step troubleshooting workflow:

TroubleshootingWorkflow start Low DMM Conversion Observed check_conditions Verify Reaction Conditions (Temp, Pressure, Time) start->check_conditions check_catalyst Analyze Catalyst Activity check_conditions->check_catalyst Correct optimize_conditions Optimize Reaction Parameters check_conditions->optimize_conditions Incorrect? check_impurities Check for Impurities (e.g., Water) check_catalyst->check_impurities Active regenerate_catalyst Regenerate or Replace Catalyst check_catalyst->regenerate_catalyst Inactive? check_mixing Evaluate Mass Transfer (Stirring/Agitation) check_impurities->check_mixing Absent purify_reagents Purify Reactants and Solvents check_impurities->purify_reagents Present? improve_mixing Increase Stirring Rate check_mixing->improve_mixing Inefficient? end_fail Issue Persists - Further Investigation check_mixing->end_fail Efficient end_success Conversion Rate Improved optimize_conditions->end_success Adjusted regenerate_catalyst->end_success Restored purify_reagents->end_success Removed improve_mixing->end_success Improved ParameterRelationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temp Temperature Conversion DMM Conversion Temp->Conversion + Selectivity MMA Selectivity Temp->Selectivity +/- SideReactions Side Reactions Temp->SideReactions + (at high temp) Pressure CO Pressure Pressure->Conversion + Pressure->Selectivity + Ratio CO/DMM Ratio Ratio->Conversion + Ratio->Selectivity + Time Reaction Time Time->Conversion + (to a plateau) ExperimentalWorkflow start Start catalyst_prep Catalyst Preparation (Drying) start->catalyst_prep reactor_loading Reactor Loading (Catalyst + DMM) catalyst_prep->reactor_loading sealing_purging Seal and Purge with CO reactor_loading->sealing_purging pressurization Pressurize with CO sealing_purging->pressurization heating_stirring Heat and Stir to Reaction Conditions pressurization->heating_stirring reaction Maintain Reaction (Constant T and P) heating_stirring->reaction cooling_venting Cool and Depressurize reaction->cooling_venting sample_collection Collect Product Mixture cooling_venting->sample_collection analysis Product Analysis (GC) sample_collection->analysis end End analysis->end

Optimization of reaction conditions (temperature, pressure, catalyst) for Methyl methoxyacetate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of methyl methoxyacetate (B1198184).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of methyl methoxyacetate, providing potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

Low yields can stem from several factors related to reaction equilibrium, catalyst activity, and reactant purity. Here are some common causes and troubleshooting steps:

  • Sub-optimal Reaction Conditions: The chosen temperature and pressure might not be ideal for your specific catalyst and reactant concentrations. Verify that your parameters align with established protocols for the synthesis route you are using. For instance, in the carbonylation of dimethoxymethane (B151124) (DMM), specific temperature and pressure points are crucial for high conversion and selectivity.[1]

  • Catalyst Deactivation or Insufficient Amount: The catalyst may have lost activity due to impurities or may be present in an insufficient amount.

    • Solution: Ensure the catalyst is fresh and properly activated. Consider increasing the catalyst loading within recommended limits. For example, when using a sulfonic acid resin catalyst for DMM carbonylation, pretreatment temperature can affect its activity.[1]

  • Presence of Water: Water in the reactants can lead to side reactions and reduce the yield of the desired ester. For instance, in the carbonylation of DMM, the presence of water can significantly decrease the selectivity towards this compound.[1]

    • Solution: Use anhydrous reactants and solvents. Consider using drying agents like molecular sieves if necessary.

  • Reaction Equilibrium: Some synthesis routes, like esterification, are reversible. The accumulation of byproducts can shift the equilibrium back towards the reactants.

    • Solution: If applicable to your synthesis route, consider removing byproducts as they form.

Q2: I am observing unexpected byproducts in my product mixture. What are the likely side reactions?

The formation of byproducts is a common issue and is highly dependent on the synthesis method employed.

  • For Carbonylation of Dimethoxymethane (DMM): The primary side reaction is the disproportionation of DMM to produce dimethyl ether and methyl formate.[2]

    • Troubleshooting: Optimizing the reaction temperature and pressure, along with using a highly selective catalyst like an MWW type molecular sieve, can minimize this side reaction.[3]

  • General Side Reactions: Depending on the reactants and catalysts, other side reactions such as ether cleavage under strong acidic conditions or polymerization of reactants might occur.[4]

    • Troubleshooting: A thorough analysis of the byproducts using techniques like GC-MS can help identify the specific side reactions. Adjusting reaction conditions (e.g., lowering temperature) or choosing a more selective catalyst can help mitigate these issues.

Q3: The reaction rate is very slow. How can I increase it?

A slow reaction rate can be due to several factors:

  • Insufficient Mixing: In heterogeneous catalysis, poor mixing can limit the contact between reactants and the catalyst surface.

    • Solution: Ensure vigorous and efficient stirring throughout the reaction.

  • Low Temperature: While higher temperatures can sometimes lead to side reactions, a temperature that is too low will result in a slow reaction rate.

    • Solution: Gradually increase the reaction temperature in small increments while monitoring the product formation and byproduct profile to find the optimal balance.

  • Low Catalyst Concentration: The concentration of the catalyst directly influences the reaction rate.

    • Solution: Cautiously increase the amount of catalyst, keeping in mind that this can also affect selectivity and cost.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

There are several established methods for synthesizing this compound:

  • Carbonylation of Dimethoxymethane (DMM): This method involves the reaction of DMM with carbon monoxide in the presence of an acidic catalyst.[1][2][3]

  • Oxycarbonylation of Methanol (B129727): This process reacts methanol with carbon monoxide in the presence of an oxidizing agent and a catalyst.[5]

  • From Chloroacetic Acid and Sodium Methoxide (B1231860): This is a two-step process where chloroacetic acid is first reacted with sodium methoxide to form methoxyacetic acid, which is then esterified with methanol.[6][7]

  • From Ethylene (B1197577) Glycol Monomethyl Ether: This route involves the oxidation of ethylene glycol monomethyl ether to methoxyacetic acid, followed by esterification with methanol.[6]

Q2: How do I choose the right catalyst for my synthesis?

The choice of catalyst is critical and depends on the chosen synthesis route.

  • For the carbonylation of DMM , solid acid catalysts like sulfonic acid resins and zeolites (e.g., MWW type) have shown high activity and selectivity.[1][3]

  • In the oxycarbonylation of methanol , a hydrogen fluoride (B91410) catalyst in combination with a metal salt oxidizing agent is used.[5]

  • For the esterification of methoxyacetic acid , common acid catalysts like sulfuric acid are effective.

Q3: What are the typical reaction conditions (temperature and pressure) for this compound synthesis?

Optimal conditions are highly dependent on the specific synthesis method and catalyst used.

  • Carbonylation of DMM: Temperatures can range from 60°C to 180°C and pressures from 1 to 6 MPa.[1][3] For example, one study achieved a high conversion of DMM at 120°C and 6.0 MPa.[1]

  • Oxycarbonylation of Methanol: This reaction can be carried out over a broad temperature range of -80°C to 120°C, with a preferred range of -20°C to 25°C for maximum selectivity. Carbon monoxide partial pressures typically range from 100 to 1500 psig.[5]

  • Reaction of Methylal with Formic Acid: This method can be performed at temperatures between 120°C and 160°C and pressures of 2 to 3 MPa.[6]

Data Presentation

Table 1: Optimization of Reaction Conditions for this compound Synthesis via Carbonylation of Dimethoxymethane (DMM)

CatalystTemperature (°C)Pressure (MPa)DMM Conversion (%)MMAc Selectivity (%)MMAc Yield (%)Reference
Sulfonic Acid Resin1206.099.9850.66-[1]
Sulfonic Acid Resin (water extracted)1206.0-68.83-[1]
MWW type molecular sieve1000.3-~80-[3]

Table 2: Influence of Reaction Parameters on this compound Yield in the Reaction of Methylal with Formic Acid

CatalystTemperature (°C)Pressure (MPa)Reaction Time (h)Molar Ratio (Methylal:Formic Acid)MMAc Yield (%)Reference
p-toluenesulfonic acid150310.52:180[6]
p-toluenesulfonic acid180260.51:186[6]
Cation exchange resin100260.41:185[6]
Cation exchange resin1201.540.46:147[6]
Molecular sieve135270.46:183[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Carbonylation of Dimethoxymethane (DMM)

This protocol is based on the use of a solid acid catalyst in a batch reactor.

  • Catalyst Preparation:

    • Pre-treat the sulfonic acid resin catalyst by heating it to the desired temperature to remove any adsorbed water, which can negatively impact selectivity.[1]

  • Reactor Setup:

    • Charge a high-pressure autoclave reactor with the desired amount of dimethoxymethane (DMM) and the pre-treated catalyst.

  • Reaction Execution:

    • Seal the reactor and purge it with an inert gas, such as nitrogen, to remove air.

    • Pressurize the reactor with carbon monoxide (CO) to the target pressure (e.g., 6.0 MPa).[1]

    • Begin stirring and heat the reactor to the desired temperature (e.g., 120°C).[1]

    • Maintain the temperature and pressure for the specified reaction time. Monitor the pressure, as a drop may indicate CO consumption.

  • Product Recovery and Analysis:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO.

    • Open the reactor and separate the liquid product from the solid catalyst by filtration.

    • Analyze the liquid product using gas chromatography (GC) to determine the conversion of DMM and the selectivity and yield of this compound.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reactants Prepare Reactants (Anhydrous DMM) Reactor Charge Reactor Reactants->Reactor Catalyst Prepare/Activate Catalyst Catalyst->Reactor Pressurize Pressurize with CO Reactor->Pressurize Heat Heat to Reaction Temp Pressurize->Heat Run Maintain Conditions (T, P, Stirring) Heat->Run Cool Cool & Depressurize Run->Cool Separate Separate Product & Catalyst Cool->Separate Analyze Analyze Product (GC) Separate->Analyze Purify Purify MMAc (e.g., Distillation) Analyze->Purify

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Logic Start Low Yield or Unexpected Byproducts Check_Conditions Verify Reaction Conditions (Temp, Pressure) Start->Check_Conditions Check_Catalyst Check Catalyst (Activity, Amount) Check_Conditions->Check_Catalyst Correct Solution_Conditions Optimize T & P based on literature/experiments Check_Conditions->Solution_Conditions Incorrect Check_Reactants Check Reactants (Purity, Water Content) Check_Catalyst->Check_Reactants No Issue Solution_Catalyst Use Fresh/More Catalyst, Ensure Proper Activation Check_Catalyst->Solution_Catalyst Issue Found Solution_Reactants Use Anhydrous Reactants, Purify Starting Materials Check_Reactants->Solution_Reactants Issue Found Analyze_Byproducts Identify Byproducts (GC-MS) & Adjust Conditions Check_Reactants->Analyze_Byproducts No Issue

Caption: Troubleshooting decision tree for MMAc synthesis.

References

Technical Support Center: Catalyst Deactivation and Regeneration in Methyl Methoxyacetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation during the synthesis of methyl methoxyacetate (B1198184) (MMAc).

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for methyl methoxyacetate (MMAc) synthesis?

A1: The primary catalysts employed for MMAc synthesis, particularly through the carbonylation of dimethoxymethane (B151124) (DMM) or methylal, are solid acid catalysts. These include:

  • Sulfonic acid ion-exchange resins: Macro-porous resins like Amberlyst-15 and Amberlyst-36 are frequently used due to their strong acidity and operational flexibility.[1][2] One study highlighted a sulfonic acid resin that was reused for over nineteen cycles and operated continuously for 300 hours without a noticeable loss in activity.[3]

  • Zeolites: Various zeolite frameworks such as MFI (ZSM-5), FAU (H-Y), and BEA have demonstrated high activity and selectivity for this reaction.[1][4]

Q2: What are the primary causes of catalyst deactivation in MMAc synthesis?

A2: Catalyst deactivation is a gradual loss of catalytic activity and/or selectivity over time. The main mechanisms depend on the catalyst type and reaction conditions, but generally fall into three categories: chemical, thermal, and mechanical.[5]

  • Chemical Deactivation (Poisoning and Fouling):

    • Poisoning: This occurs when impurities in the feedstock strongly adsorb to the active sites of the catalyst, rendering them inactive. While specific poisons for MMAc synthesis are not extensively documented in the provided results, common catalyst poisons from similar processes include sulfur and nitrogen compounds.[6] Feedstock impurities are known to accelerate catalyst deactivation.[7]

    • Fouling (Coking): This is a very common deactivation mechanism for zeolite catalysts.[8] It involves the deposition of carbonaceous species (coke) on the catalyst surface and within its pores. This blocks access to the active sites and can eventually lead to catalyst failure.[8][9] In reactions involving oxygenates like DMM, coke precursors can form from the reactants or products.

  • Thermal Deactivation (Sintering): High reaction temperatures can cause the fine particles of a catalyst to agglomerate, which reduces the active surface area. This is a concern for many catalytic processes, though specific instances in MMAc synthesis were not detailed in the search results.

  • Mechanical Deactivation: This can involve the physical breakdown (attrition) or crushing of the catalyst particles, particularly in stirred tank or packed-bed reactors.

Q3: How can I determine the cause of my catalyst's deactivation?

A3: A systematic approach is required to diagnose the cause of deactivation. This typically involves characterizing the spent (used) catalyst and comparing it to the fresh catalyst. Key analytical techniques include:

  • Temperature-Programmed Oxidation (TPO): This technique is used to quantify the amount of coke on a catalyst. The catalyst is heated in an oxidizing atmosphere, and the amount of CO₂ produced is measured.

  • Surface Area and Porosity Analysis (BET): A significant reduction in surface area and pore volume can indicate fouling/coking or sintering.

  • Elemental Analysis: Can detect the presence of potential poisons that have accumulated on the catalyst surface.

  • Spectroscopy (e.g., FTIR, UV-Vis): Can provide information about the nature of the adsorbed species and the chemical state of the active sites.

Q4: Is it possible to regenerate a deactivated catalyst used in MMAc synthesis?

A4: Yes, in many cases, catalyst regeneration is possible and economically advantageous. The appropriate regeneration method depends on the cause of deactivation.

  • For Coking (Fouling): The most common method for regenerating coked zeolite catalysts is calcination . This involves a controlled burn-off of the carbon deposits in a stream of air or a diluted oxygen mixture at elevated temperatures (typically 450-550 °C).[8]

  • For Poisoning/Fouling on Resins: Sulfonic acid resins can often be regenerated by solvent washing or acid treatment . Washing with an appropriate solvent can remove soluble foulants. Treatment with a strong acid, such as HCl or H₂SO₄, can remove metallic poisons and restore the sulfonic acid groups.[2][10] One study on a related reaction showed that washing Amberlyst-70 with an acid solution under reflux could almost completely recover its initial activity.[11]

Troubleshooting Guides

Problem 1: Gradual decrease in DMM conversion and MMAc yield.

Possible CauseDiagnostic CheckSuggested Solution
Coking/Fouling Perform TPO on the spent catalyst to quantify coke deposition. Analyze the surface area (BET) of the fresh vs. spent catalyst; a significant decrease suggests pore blockage.Regenerate the catalyst via calcination (for zeolites) or solvent washing (for resins). Optimize reaction conditions (e.g., lower temperature, different reactant partial pressures) to minimize coke formation.
Catalyst Poisoning Analyze the feedstock (DMM, CO) for potential impurities (e.g., sulfur, nitrogen compounds, water). Perform elemental analysis on the spent catalyst.Purify the feedstock to remove contaminants. If the poison is identified, consider using a guard bed upstream of the reactor to capture it.
Leaching of Active Sites (for sulfonic acid resins)Measure the acidity of the spent catalyst and compare it to the fresh catalyst. Analyze the product stream for leached sulfonic acid groups.Consider using a more robust resin with a higher degree of cross-linking. Operate at a lower temperature if possible.

Problem 2: Significant change in product selectivity (e.g., increase in byproducts like dimethyl ether or methyl formate).

Possible CauseDiagnostic CheckSuggested Solution
Partial Poisoning of Active Sites Certain active sites responsible for the desired carbonylation reaction may be selectively poisoned, favoring the disproportionation side reaction. Analyze byproducts to understand the reaction pathways being favored.Similar to addressing general poisoning: purify the feedstock and try to identify and remove the specific poison.
Changes in Catalyst Acidity The strength and distribution of acid sites may have changed due to reaction conditions or partial deactivation. Characterize the acidity of the fresh and spent catalyst (e.g., via ammonia (B1221849) TPD).Regenerate the catalyst. If the change is irreversible, a new catalyst may be required. Re-evaluate operating conditions to ensure they are within the catalyst's stable range.
Coke Deposition Altering Pore Structure Coke deposits can alter the shape-selectivity of zeolites, favoring the formation of smaller molecules. Analyze the pore size distribution of the spent catalyst.Regenerate the catalyst by calcination to remove coke. Consider using a zeolite with a different pore structure that is less prone to deactivation under your reaction conditions.

Quantitative Data on Catalyst Performance

The following table summarizes performance data for catalysts used in this compound synthesis, including notes on stability where available.

CatalystReactantsReaction ConditionsDMM Conversion (%)MMAc Selectivity (%)Stability/Reusability NotesReference
Sulfonic Acid ResinDMM, CO393 K, 6.0 MPa99.9850.66Reused >19 times in a slurry reactor and run for 300h in a fixed-bed reactor with no noticeable loss of activity.[3]
ZSM-5 (Z-30)DMM, COLiquid PhaseHigh~50-80-[1][12]
Amberlyst 36DMM, COLiquid PhaseHigh~50-80-[1][12]
H-FAU (Si/Al=30)DMM, COGas Phase, 3 atm CO1379Showed higher selectivity to MMAc by disfavoring DMM disproportionation.[4]
p-Toluenesulfonic acidMethylal, Formic Acid117-120 °C, 1-3 MPa->90% selectivity, up to 86% yieldHomogeneous catalyst, not typically regenerated in the same way as solid catalysts.[13]

Experimental Protocols

Protocol 1: Regeneration of Coked Zeolite Catalyst by Calcination

This protocol provides a general procedure for regenerating a zeolite catalyst (e.g., ZSM-5, H-FAU) that has been deactivated by coke deposition during DMM carbonylation.

  • Purging: After the reaction, purge the reactor with an inert gas (e.g., nitrogen or argon) at the reaction temperature for 1-2 hours to remove any adsorbed reactants and products.

  • Cooling: Cool the reactor down to room temperature under the inert gas flow.

  • Oxidative Treatment:

    • Begin flowing a diluted oxygen mixture (e.g., 1-5% O₂ in N₂) over the catalyst bed.

    • Slowly ramp the temperature to a target calcination temperature, typically between 450 °C and 550 °C. A slow ramp rate (e.g., 1-2 °C/min) is crucial to prevent rapid combustion of coke, which can cause temperature spikes (exotherms) and lead to thermal damage (sintering) of the catalyst.

    • Hold the catalyst at the target temperature for 3-6 hours, or until CO₂ is no longer detected in the effluent gas, indicating that all coke has been burned off.

  • Cooling and Storage:

    • Switch the gas flow back to the inert gas.

    • Cool the reactor down to room temperature under the inert gas flow.

    • The regenerated catalyst can then be stored under an inert atmosphere until its next use.

Protocol 2: Regeneration of Deactivated Sulfonic Acid Resin Catalyst

This protocol is a general guideline for regenerating a sulfonic acid resin (e.g., Amberlyst-15) that has been fouled or poisoned.

  • Solvent Washing:

    • After the reaction, filter the catalyst from the reaction mixture.

    • Wash the catalyst multiple times with a solvent that is a good solvent for the reactants and products but does not harm the resin (e.g., methanol, 1,4-dioxane). This helps to remove physically adsorbed foulants.

  • Acid Treatment (for more severe deactivation):

    • Prepare a dilute solution of a strong mineral acid (e.g., 0.5 - 1 M HCl or H₂SO₄).

    • Suspend the solvent-washed resin in the acid solution and stir gently at room temperature for several hours. This can help to remove acid-soluble poisons and ensure the sulfonic acid groups are in their H⁺ form.[2]

  • Rinsing:

    • Filter the resin from the acid solution.

    • Rinse the resin thoroughly with deionized water until the rinse water is neutral (pH ~7). This is critical to remove all residual mineral acid.

  • Drying:

    • Dry the regenerated resin in a vacuum oven at a temperature below its maximum operating temperature (typically 60-80 °C) until a constant weight is achieved.

    • Store the dried, regenerated resin in a desiccator.

Visualizations

Catalyst_Deactivation_Pathways cluster_catalyst Active Catalyst cluster_deactivation Deactivation Mechanisms Active_Catalyst Fresh Catalyst (e.g., Sulfonic Acid Resin, Zeolite) Poisoning Poisoning (Feedstock Impurities) Active_Catalyst->Poisoning Chemical Adsorption Coking Coking / Fouling (Carbon Deposition) Active_Catalyst->Coking Surface Reactions Sintering Thermal Degradation (Sintering) Active_Catalyst->Sintering High Temperature Deactivated_Catalyst Deactivated Catalyst (Loss of Activity/Selectivity) Poisoning->Deactivated_Catalyst Coking->Deactivated_Catalyst Sintering->Deactivated_Catalyst

Caption: Common pathways for catalyst deactivation in MMAc synthesis.

Catalyst_Regeneration_Workflow cluster_regeneration Regeneration Process Deactivated_Catalyst Deactivated Catalyst (e.g., Coked Zeolite) Inert_Purge Step 1: Inert Gas Purge (Remove Reactants) Deactivated_Catalyst->Inert_Purge Begin Regeneration Oxidation Step 2: Controlled Oxidation (Burn off Coke with O2/Air) Inert_Purge->Oxidation Cooling Step 3: Cool Down (Under Inert Atmosphere) Oxidation->Cooling Regenerated_Catalyst Regenerated Catalyst (Activity Restored) Cooling->Regenerated_Catalyst Process Complete

Caption: A typical workflow for the regeneration of a coked zeolite catalyst.

References

Navigating the Scale-Up of Methyl Methoxyacetate Production: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and chemical manufacturing, the transition from laboratory-scale synthesis to industrial production of Methyl Methoxyacetate (B1198184) (MMAc) presents a unique set of challenges. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions (FAQs), to address common issues encountered during the scale-up process.

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up of Methyl Methoxyacetate production, offering potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting Step(s)
Low Yield of this compound - Presence of Water: Water in the reaction mixture can significantly reduce the selectivity towards MMAc, particularly in the carbonylation of dimethoxymethane (B151124) (DMM).[1] - Suboptimal Reaction Temperature: The reaction temperature is a critical parameter influencing both reaction rate and selectivity. For instance, in DMM carbonylation, lower temperatures may favor the disproportionation of DMM into dimethyl ether (DME) and methyl formate.[2] - Inadequate Catalyst Activity: The catalyst may have lost activity due to poisoning, coking, or thermal degradation. - Poor Mixing: In larger reactors, inefficient mixing can lead to localized temperature gradients and concentration differences, resulting in lower yields and increased side reactions.- Ensure Dry Conditions: Thoroughly dry all reactants and solvents before use. The removal of water from the DMM reactant has been shown to significantly increase MMAc selectivity.[1] - Optimize Temperature: Carefully control and optimize the reaction temperature. For DMM carbonylation using a sulfonic acid resin catalyst, a temperature of around 393 K (120°C) has been reported to be effective.[1] - Catalyst Evaluation and Regeneration: Check the catalyst's activity. If deactivation is suspected, consider catalyst regeneration or replacement. For sulfonic acid resins, washing with an ester solvent may restore activity.[3] - Improve Agitation: Ensure efficient mixing by adjusting the stirrer speed or using appropriately designed baffles in the reactor.
Low Selectivity towards this compound - Side Reactions: The primary competing reaction in DMM carbonylation is the disproportionation of DMM to dimethyl ether (DME) and methyl formate.[2][4] - Incorrect CO Pressure: In carbonylation reactions, the partial pressure of carbon monoxide is a key factor. Low CO pressure can favor side reactions.[2] - Inappropriate Catalyst: The choice of catalyst and its structural properties (e.g., pore size in zeolites) can significantly impact selectivity.[4]- Adjust Reaction Conditions: Optimize temperature and pressure to favor the carbonylation reaction over side reactions. Increasing CO pressure generally enhances MMAc selectivity.[2] - Catalyst Selection: Select a catalyst with high selectivity for MMAc production. For DMM carbonylation, sulfonic acid resins and certain types of zeolites have shown good performance.[1][4]
Catalyst Deactivation - Coking: Deposition of carbonaceous materials (coke) on the catalyst surface can block active sites.[5][6] - Poisoning: Impurities in the feed can strongly adsorb to the catalyst's active sites, leading to deactivation.[7] - Thermal Degradation: High reaction temperatures can cause irreversible changes to the catalyst structure, such as sintering.[7]- Feed Purification: Ensure the purity of reactants to minimize catalyst poisons. - Optimize Reaction Conditions: Operate within the recommended temperature range for the catalyst to prevent thermal degradation. - Catalyst Regeneration: Implement a regeneration procedure. For sulfonic acid resins, this may involve washing with specific solvents or an acid treatment.[3][8] For zeolites, controlled oxidation to burn off coke can be effective.
Difficulties in Product Purification - Formation of Azeotropes: MMAc can form azeotropic mixtures with reactants or byproducts, making separation by simple distillation challenging. - Presence of Close-Boiling Impurities: Side products with boiling points close to that of MMAc can be difficult to separate.- Utilize Advanced Distillation Techniques: Consider using extractive or azeotropic distillation to break azeotropes. - Optimize Reaction Selectivity: Minimize the formation of close-boiling impurities by fine-tuning reaction conditions. - Alternative Purification Methods: Explore other purification techniques such as liquid-liquid extraction or chromatography for high-purity applications.
Heat Transfer and Exotherm Management - Exothermic Reactions: Esterification and carbonylation reactions can be exothermic, leading to potential temperature control issues in large reactors. - Poor Heat Dissipation: As reactor size increases, the surface-area-to-volume ratio decreases, making heat removal more challenging.- Reactor Design: Utilize reactors with high heat transfer coefficients, such as those with cooling jackets or internal cooling coils. - Controlled Reagent Addition: For highly exothermic reactions, add one of the reactants gradually to control the rate of heat generation. - Process Modeling: Use process simulation to predict thermal behavior and design an effective heat management strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most promising synthesis routes for the industrial-scale production of this compound?

A1: The carbonylation of dimethoxymethane (DMM) is considered a highly promising route for industrial production due to its potential for high conversion and selectivity.[1] Other routes include the oxycarbonylation of methanol (B129727) and the reaction of formaldehyde (B43269) with carbon monoxide and methanol.[9][10] Traditional methods like the esterification of methoxyacetic acid or the reaction of methyl chloroacetate (B1199739) with sodium methoxide (B1231860) are generally less suited for large-scale production due to lower yields or higher costs.[11]

Q2: How does water content affect the synthesis of this compound?

A2: In the carbonylation of DMM, the presence of water has been shown to significantly decrease the selectivity towards this compound. Extracting water from the DMM reactant can lead to a substantial increase in selectivity.[1]

Q3: What are the common side reactions to be aware of during this compound synthesis?

A3: In the DMM carbonylation route, the main side reaction is the disproportionation of DMM to form dimethyl ether (DME) and methyl formate.[2][4] The selectivity towards MMAc versus these byproducts is highly dependent on reaction conditions and the catalyst used.

Q4: What types of catalysts are typically used for this compound production?

A4: For the DMM carbonylation route, solid acid catalysts are preferred. Highly active and reusable sulfonic acid resins have demonstrated excellent performance, with long-term stability.[1] Various zeolites, such as MFI, MOR, and FAU types, have also been investigated, with their topology influencing activity and selectivity.[4] For the oxycarbonylation of methanol, a hydrogen fluoride (B91410) catalyst has been used, though it presents corrosion challenges.[9]

Q5: What are the key safety considerations when handling this compound?

A5: this compound is a flammable liquid and vapor. It is important to handle it in a well-ventilated area and away from ignition sources. Appropriate personal protective equipment, such as gloves and eye protection, should be worn. For detailed safety information, always refer to the Safety Data Sheet (SDS).

Data Presentation

Table 1: Comparison of Lab-Scale Synthesis Routes for this compound
Synthesis Route Starting Materials Catalyst Typical Reaction Conditions Reported Yield/Selectivity Key Challenges
Carbonylation of DMM Dimethoxymethane (DMM), Carbon Monoxide (CO)Sulfonic Acid Resin393 K, 6.0 MPaDMM Conversion: 99.98%, MMAc Selectivity: 50-69%[1]Water sensitivity, side reactions (disproportionation).
Oxycarbonylation of Methanol Methanol, Carbon Monoxide (CO)Hydrogen Fluoride, Metal Salt Oxidizing Agent-20°C to 25°C, 100-1500 psig COYield: ~39%[9]Use of corrosive HF, high pressure.
Reaction of Formaldehyde Derivative Paraformaldehyde, Carbon Monoxide (CO), MethanolCopper(I) Carbonyl, BF₃-Methanol60°C, 75 kg/cm ²Yield: ~92.5%[10]Handling of formaldehyde, catalyst preparation.
Reaction of Methylal and Formic Acid Methylal, Formic Acidp-Toluenesulfonic acid117°C, 3 MPaYield: up to 86%[11]Catalyst corrosivity, purification.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound via DMM Carbonylation

This protocol is based on the conditions reported for the use of a sulfonic acid resin catalyst.[1]

Materials:

  • Dimethoxymethane (DMM), anhydrous

  • Carbon Monoxide (CO), high purity

  • Sulfonic acid resin catalyst (e.g., Amberlyst-15)

  • High-pressure autoclave reactor with magnetic stirring and temperature control

Procedure:

  • Catalyst Preparation: Dry the sulfonic acid resin catalyst under vacuum at a specified temperature to remove any adsorbed water.

  • Reactor Charging: In a dry glovebox or under an inert atmosphere, charge the autoclave with the dried sulfonic acid resin catalyst and anhydrous DMM.

  • Reaction Setup: Seal the autoclave and connect it to the CO gas line. Purge the reactor multiple times with CO to remove any residual air.

  • Reaction: Pressurize the reactor with CO to the desired pressure (e.g., 6.0 MPa). Begin stirring and heat the reactor to the target temperature (e.g., 393 K).

  • Monitoring: Maintain the temperature and pressure for the desired reaction time. The reaction progress can be monitored by taking samples (if the reactor setup allows) and analyzing them by gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO pressure in a fume hood.

  • Product Isolation: Open the reactor and filter to separate the catalyst. The liquid product mixture can be analyzed by GC to determine conversion and selectivity.

  • Purification: The this compound can be purified from the reaction mixture by fractional distillation. A purity of >99% has been reported after distillation.[1]

Visualizations

Logical Workflow for Troubleshooting Low MMAc Yield

troubleshooting_low_yield start Low Yield of This compound check_water Check for Water Contamination in Reactants/Solvents start->check_water dry_reagents Implement Rigorous Drying Procedures check_water->dry_reagents Water Detected check_temp Verify Reaction Temperature Control check_water->check_temp No Water end_ok Yield Improved dry_reagents->end_ok optimize_temp Optimize Temperature Profile check_temp->optimize_temp Inaccurate/Suboptimal check_catalyst Assess Catalyst Activity check_temp->check_catalyst Accurate optimize_temp->end_ok regenerate_catalyst Regenerate or Replace Catalyst check_catalyst->regenerate_catalyst Deactivated check_mixing Evaluate Mixing Efficiency check_catalyst->check_mixing Active regenerate_catalyst->end_ok improve_mixing Increase Agitation/Improve Reactor Design check_mixing->improve_mixing Inefficient end_nok Further Investigation Needed check_mixing->end_nok Efficient improve_mixing->end_ok

Caption: Troubleshooting workflow for low yield of this compound.

Experimental Workflow for MMAc Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification start Prepare Anhydrous Reactants and Catalyst charge_reactor Charge Reactor start->charge_reactor run_reaction Perform Reaction under Controlled T and P charge_reactor->run_reaction cool_down Cool and Depressurize run_reaction->cool_down filter_catalyst Filter to Remove Catalyst cool_down->filter_catalyst distillation Fractional Distillation filter_catalyst->distillation analyze_product Analyze Purity (GC) distillation->analyze_product end_product Pure Methyl Methoxyacetate analyze_product->end_product

Caption: General experimental workflow for the synthesis and purification of this compound.

References

Technical Support Center: High-Purity Methyl Methoxyacetate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purification strategies for achieving high-purity methyl methoxyacetate (B1198184). This resource offers troubleshooting advice in a question-and-answer format, detailed experimental protocols, and quantitative data to facilitate successful purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common impurities in crude methyl methoxyacetate?

A1: The impurity profile of this compound largely depends on the synthetic route employed. Common impurities include:

  • Unreacted Starting Materials: Methanol (B129727), methyl chloroacetate, sodium methoxide, methylal, or formic acid.[1][2]

  • Solvents: The solvent used in the reaction or work-up.

  • Water: Introduced during the reaction or work-up stages.

  • Byproducts: Depending on the synthesis, byproducts can include dimethyl ether, methyl formate, and methoxyacetic acid.[3]

  • Azeotropes: this compound can form azeotropes with water and methanol, which complicates purification by simple distillation.

Q2: My purified this compound shows multiple peaks on the gas chromatogram. What could be the cause and how do I resolve it?

A2: Multiple peaks indicate the presence of impurities. The identity of these impurities can be inferred from their retention times and confirmed by GC-MS.

  • Issue: Presence of low-boiling impurities (peaks appearing before the main product).

    • Possible Cause: Residual solvents or volatile byproducts like dimethyl ether or methyl formate.

    • Solution: Perform a fractional distillation. A fractionating column with a higher number of theoretical plates will provide better separation of components with close boiling points.

  • Issue: Presence of high-boiling impurities (peaks appearing after the main product).

    • Possible Cause: Unreacted starting materials like methoxyacetic acid or byproducts from side reactions.

    • Solution: Simple or fractional distillation should effectively separate these impurities. Ensure the distillation is carried out to completion, leaving the high-boiling residue in the distillation flask.

  • Issue: A persistent impurity peak very close to the product peak.

    • Possible Cause: Formation of an azeotrope, most commonly with methanol or water.

    • Solution: Simple distillation will not break an azeotrope. Consider the following strategies:

      • Extractive Distillation: Introduce a high-boiling solvent (entrainer) that alters the relative volatilities of the components, allowing for separation.

      • Azeotropic Distillation: If water is the impurity, azeotropic distillation with a suitable solvent can be used to remove it.

      • Chemical Drying: Use a suitable drying agent to remove water before distillation.

Q3: The yield of my purified this compound is very low after distillation. What are the potential reasons?

A3: Low yield can be attributed to several factors during the distillation process.

  • Issue: Product loss during distillation.

    • Possible Cause 1: Inefficient fraction collection. The separation between fractions might not be sharp, leading to the desired product being discarded with the forerun or remaining in the distillation pot.

    • Solution 1: Closely monitor the distillation temperature. Collect fractions in smaller volumes and analyze each fraction by GC to identify the pure product fractions before combining them.

    • Possible Cause 2: Thermal decomposition. this compound can decompose at elevated temperatures.

    • Solution 2: Use vacuum distillation to lower the boiling point of the ester and reduce the risk of thermal degradation.

    • Possible Cause 3: Polymerization. Some esters can polymerize at high temperatures.

    • Solution 3: Ensure the distillation is performed at the lowest feasible temperature, and consider adding a polymerization inhibitor if necessary.

Q4: The distillation process is very slow, or the product is not distilling over despite reaching the expected boiling point.

A4: This issue often points to problems with the distillation setup or conditions.

  • Issue: Inefficient heat transfer.

    • Possible Cause: The heating mantle is not in good contact with the distillation flask, or the heating rate is too low.

    • Solution: Ensure the heating mantle is the correct size for the flask and that there is good contact. Gradually increase the heating rate.

  • Issue: Leaks in the vacuum system (for vacuum distillation).

    • Possible Cause: Poorly sealed joints.

    • Solution: Ensure all ground glass joints are properly greased and securely clamped. Check all tubing and connections for leaks.

  • Issue: Flooding of the fractionating column.

    • Possible Cause: The heating rate is too high, causing excessive vaporization that the column cannot handle.

    • Solution: Reduce the heating rate to allow for a smooth vapor flow and proper equilibrium within the column.

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C4H8O3104.10129-131
MethanolCH4O32.0464.7
WaterH2O18.02100.0
Methyl FormateC2H4O260.0531.8
Dimethyl EtherC2H6O46.07-24.0
Methyl ChloroacetateC3H5ClO2108.52129-131
Methoxyacetic AcidC3H6O390.08203-205
Methyl Acetate (B1210297)C3H6O274.0856.9

Note: Data compiled from various sources. Boiling points are at atmospheric pressure unless otherwise stated.

Table 2: Azeotropic Data of Related Compounds

ComponentsAzeotrope Boiling Point (°C)Composition (% by weight)
Methyl Acetate / Methanol54.081.3% Methyl Acetate, 18.7% Methanol
Methyl Acetate / Water56.195.0% Methyl Acetate, 5.0% Water

Experimental Protocols

Protocol 1: Fractional Distillation for Removal of Volatile Impurities

This protocol is suitable for removing impurities with boiling points significantly lower than this compound.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and receiving flasks.

    • Ensure all joints are securely clamped.

    • Add boiling chips or a magnetic stir bar to the round-bottom flask.

  • Procedure:

    • Charge the crude this compound to the round-bottom flask.

    • Begin heating the flask gently using a heating mantle.

    • As the mixture begins to boil, observe the vapor rising through the fractionating column.

    • Monitor the temperature at the distillation head. The initial distillate will be enriched in the lower-boiling impurities.

    • Collect the initial fraction (forerun) in a separate receiving flask until the temperature stabilizes at the boiling point of the impurity.

    • Once the temperature begins to rise, change the receiving flask to collect the intermediate fraction.

    • When the temperature stabilizes at the boiling point of this compound (approx. 129-131 °C at atmospheric pressure), change to a clean receiving flask to collect the pure product.

    • Continue distillation until a small amount of residue remains in the flask. Do not distill to dryness.

    • Allow the apparatus to cool before dismantling.

  • Analysis:

    • Analyze the collected fractions by gas chromatography (GC) to determine their purity.

Protocol 2: Vacuum Distillation for Purification of Heat-Sensitive Material

This protocol is recommended to prevent thermal decomposition of this compound.

  • Apparatus Setup:

    • Assemble a simple or fractional distillation apparatus as described above, but with a vacuum adapter connected to a vacuum trap and a vacuum pump.

    • Use thick-walled tubing for all vacuum connections.

    • Ensure all joints are well-greased with vacuum grease.

  • Procedure:

    • Charge the crude this compound and a stir bar to the distillation flask.

    • Turn on the vacuum pump to slowly evacuate the system.

    • Once the desired pressure is reached and stable, begin heating the flask.

    • Monitor the temperature and pressure. The boiling point will be significantly lower than at atmospheric pressure.

    • Collect the fractions as described in the fractional distillation protocol, paying close attention to the stable temperature plateaus at the reduced pressure.

    • After collecting the pure fraction, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 3: Gas Chromatography (GC) for Purity Analysis

This protocol provides a general guideline for analyzing the purity of this compound.

  • Instrumentation:

    • A gas chromatograph equipped with a Flame Ionization Detector (FID) is typically used.

  • GC Conditions (Typical):

    • Column: A polar capillary column (e.g., DB-WAX or equivalent) is suitable for separating esters and polar impurities.

    • Carrier Gas: Helium or Nitrogen.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase at 10 °C/min to 200 °C.

      • Hold: 200 °C for 5 minutes.

    • Injection Volume: 1 µL of a diluted sample (e.g., in dichloromethane).

  • Analysis:

    • The purity is determined by the relative peak area of the this compound peak compared to the total area of all peaks in the chromatogram.

Visualizations

PurificationWorkflow Crude Crude Methyl Methoxyacetate Analysis1 GC Analysis of Crude Product Crude->Analysis1 Decision1 Impurities Present? Analysis1->Decision1 FracDist Fractional Distillation Decision1->FracDist  Low Boiling Impurities   VacDist Vacuum Distillation Decision1->VacDist  High Boiling Impurities / Thermal Sensitivity   ExtDist Extractive Distillation Decision1->ExtDist  Azeotrope Formation   Analysis2 Final GC Purity Check FracDist->Analysis2 VacDist->Analysis2 ExtDist->Analysis2 PureProduct High-Purity Methyl Methoxyacetate Analysis2->PureProduct ExtractiveDistillation cluster_main_column Extractive Distillation Column cluster_recovery_column Solvent Recovery Column Feed Crude MMA Feed (with Azeotrope) Column | | | | | | | Feed->Column Solvent_In Entrainer (Solvent) Solvent_In->Column Condenser Condenser Column->Condenser Reboiler Reboiler Column->Reboiler Reflux_Drum Reflux Drum Condenser->Reflux_Drum Reflux_Drum->Column Reflux Product_Out Pure MMA (Overhead) Reflux_Drum->Product_Out Reboiler->Column Bottoms_Out MMA + Solvent (Bottoms) Reboiler->Bottoms_Out Recovery_Column | | | | | | | Bottoms_Out->Recovery_Column Recovery_Condenser Condenser Recovery_Column->Recovery_Condenser Recovery_Reboiler Reboiler Recovery_Column->Recovery_Reboiler Recovery_Reflux Reflux Drum Recovery_Condenser->Recovery_Reflux Recovery_Reflux->Recovery_Column Reflux Recovered_MMA Recovered MMA (to recycle) Recovery_Reflux->Recovered_MMA Recovery_Reboiler->Recovery_Column Solvent_Recycle Recycled Solvent Recovery_Reboiler->Solvent_Recycle Solvent_Recycle->Solvent_In Recycle

References

Identifying and minimizing side reactions with Methyl methoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl Methoxyacetate (B1198184) (MMA). The following sections address common side reactions encountered during its use and provide detailed protocols for their minimization.

Frequently Asked questions (FAQs)

Q1: What are the most common side reactions observed when working with Methyl Methoxyacetate?

A1: The primary side reactions involving this compound are hydrolysis and transesterification. Hydrolysis, the reaction with water, leads to the formation of methoxyacetic acid and methanol (B129727).[1] This reaction is catalyzed by both acids and bases and can significantly reduce the yield of the desired product. Transesterification occurs when MMA reacts with other alcohols present in the reaction mixture, leading to an exchange of the ester's alcohol group and the formation of a new ester and methanol.[2][3]

Q2: How can I detect the presence of side products in my reaction mixture?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for identifying and quantifying volatile impurities and side products in this compound.[4][5] For less volatile byproducts like methoxyacetic acid, High-Performance Liquid Chromatography (HPLC) can be employed.[6][7]

Q3: What is the impact of these impurities on downstream applications, particularly in drug development?

A3: Impurities in active pharmaceutical ingredients (APIs) or synthetic intermediates can have significant consequences in drug development.[8][9] They can alter the physical and chemical properties of the drug substance, potentially affecting its efficacy, stability, and safety.[8][10] For instance, the presence of acidic impurities like methoxyacetic acid can catalyze further degradation reactions or affect the pH of a formulation, leading to reduced shelf life.[8][10] Regulatory agencies have strict guidelines regarding impurity profiling, and failure to control them can lead to delays in drug approval.[11]

Q4: Are there any specific storage conditions to minimize the degradation of this compound?

A4: To minimize hydrolysis, this compound should be stored in a cool, dry place in a tightly sealed container to prevent exposure to atmospheric moisture.[12] It is also advisable to store it away from strong acids or bases which can catalyze its degradation.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product Due to Hydrolysis

Symptoms:

  • Lower than expected yield of the final product.

  • Presence of methoxyacetic acid and/or methanol in the reaction mixture, detectable by GC-MS or HPLC.[13][14]

  • A shift in the pH of the reaction mixture.

Troubleshooting Flowchart:

start Low Product Yield: Suspected Hydrolysis check_water Was the reaction performed under anhydrous conditions? start->check_water dry_reagents ACTION: Thoroughly dry all solvents and reagents. Use molecular sieves. check_water->dry_reagents No check_ph What is the pH of the reaction medium? check_water->check_ph Yes dry_reagents->check_ph neutral_conditions ACTION: Maintain neutral pH. Use non-nucleophilic buffers if necessary. check_ph->neutral_conditions Acidic or Basic acid_base_catalysis Is an acidic or basic catalyst necessary for the main reaction? check_ph->acid_base_catalysis Neutral neutral_conditions->acid_base_catalysis optimize_catalyst ACTION: Use the minimum effective amount of catalyst. Consider a milder, non-aqueous catalyst. acid_base_catalysis->optimize_catalyst Yes check_temp What is the reaction temperature? acid_base_catalysis->check_temp No optimize_catalyst->check_temp lower_temp ACTION: Reduce reaction temperature to slow down hydrolysis rate. check_temp->lower_temp High success Problem Resolved check_temp->success Optimal lower_temp->success

Caption: Troubleshooting workflow for MMA hydrolysis.

Quantitative Data on Hydrolysis of this compound

ParameterCondition ACondition BCondition C
Water Content (mol%) 0.11.05.0
Temperature (°C) 255050
Catalyst NoneNone0.1 mol% HCl
Reaction Time (h) 242412
MMA Conversion (%) < 1545
Methoxyacetic Acid Yield (%) < 14.843

Note: This data is illustrative, based on typical ester hydrolysis trends, and intended for comparative purposes.

Issue 2: Formation of Unwanted Ester Byproducts via Transesterification

Symptoms:

  • Presence of unexpected ester peaks in the GC-MS chromatogram.

  • Reduced yield of the desired product when other alcohols are present.

Troubleshooting Flowchart:

start Unwanted Ester Byproduct: Suspected Transesterification check_alcohol Are other alcohols present in the reaction mixture? start->check_alcohol remove_alcohol ACTION: Remove other alcohols (e.g., distillation, drying agents) before adding MMA. check_alcohol->remove_alcohol Yes check_catalyst Is a catalyst being used? check_alcohol->check_catalyst No remove_alcohol->check_catalyst catalyst_type What type of catalyst is it? check_catalyst->catalyst_type Yes check_temp_time Review reaction temperature and time. check_catalyst->check_temp_time No acid_catalyst ACTION: Use a non-nucleophilic Lewis acid or minimize the amount of Brønsted acid. catalyst_type->acid_catalyst Acidic base_catalyst ACTION: Use a non-alkoxide base (e.g., tertiary amine) if possible. Avoid excess alkoxide. catalyst_type->base_catalyst Basic acid_catalyst->check_temp_time base_catalyst->check_temp_time optimize_conditions ACTION: Lower the temperature and reduce the reaction time to the minimum required. check_temp_time->optimize_conditions success Problem Resolved optimize_conditions->success

Caption: Troubleshooting workflow for MMA transesterification.

Quantitative Data on Transesterification of this compound with Ethanol

ParameterCondition ACondition BCondition C
Ethanol (equivalents) 1.15.01.1
Catalyst None0.05 eq. NaOEt0.05 eq. H₂SO₄
Temperature (°C) 502570
Reaction Time (h) 824
Ethyl Methoxyacetate Yield (%) < 29585
Unreacted MMA (%) > 98< 514

Note: This data is illustrative and based on general principles of transesterification.

Experimental Protocols

Protocol 1: Minimizing Hydrolysis of this compound

Objective: To perform a reaction using this compound while minimizing its hydrolysis to methoxyacetic acid.

Materials:

  • This compound (MMA)

  • Anhydrous reaction solvent (e.g., Dichloromethane, Toluene)

  • Reactants for the desired transformation

  • Inert gas (Nitrogen or Argon)

  • Molecular sieves (3Å or 4Å, activated)

  • Glassware (oven-dried)

Procedure:

  • Glassware Preparation: Thoroughly wash and oven-dry all glassware at >120°C for at least 4 hours. Allow to cool to room temperature under a stream of inert gas or in a desiccator.

  • Solvent and Reagent Preparation: Use freshly opened anhydrous solvents or dry solvents over appropriate drying agents (e.g., distill from CaH₂ for dichloromethane). Add activated molecular sieves to the reaction solvent and stir for at least 1 hour before use. Ensure all other reagents are anhydrous.

  • Reaction Setup: Assemble the reaction apparatus under a positive pressure of inert gas.

  • Reaction Execution: Charge the reactor with the anhydrous solvent, reactants (excluding MMA if it is added later), and molecular sieves. If a catalyst is required, choose one that is not highly hygroscopic. Add the this compound dropwise to the reaction mixture at the desired temperature.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or GC. Upon completion, perform a non-aqueous work-up if possible. If an aqueous work-up is necessary, use cold, deionized water or brine and minimize the contact time. Extract the product quickly into an organic solvent.

  • Drying and Purification: Dry the organic extracts over a suitable drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Analytical Detection of Hydrolysis Byproducts by GC-MS

Objective: To quantify the amount of this compound and its hydrolysis products (methoxyacetic acid and methanol) in a sample.

Instrumentation and Columns:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS).

  • Capillary column suitable for polar analytes (e.g., DB-WAX or similar).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the reaction mixture into a vial.

  • Add 1 mL of a suitable solvent (e.g., dichloromethane) containing a known concentration of an internal standard (e.g., undecane).

  • Vortex the sample to ensure homogeneity.

  • If methoxyacetic acid is not volatile enough, derivatization may be necessary. A common method is methylation using diazomethane (B1218177) (with extreme caution) or a safer alternative like (trimethylsilyl)diazomethane or methanolic HCl.[15]

GC-MS Parameters (Illustrative):

  • Injector Temperature: 250°C

  • Oven Program: 50°C (hold 2 min), ramp to 230°C at 10°C/min, hold 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Scan Range: m/z 30-300

Data Analysis:

  • Identify the peaks for this compound, methoxyacetic acid (or its derivative), and methanol based on their retention times and mass spectra.

  • Quantify the compounds by comparing their peak areas to that of the internal standard using a pre-established calibration curve.

Signaling Pathways and Workflows

hydrolysis_mechanism cluster_acid Acid-Catalyzed Hydrolysis MMA_acid This compound Protonated_MMA Protonated MMA (Activated Carbonyl) MMA_acid->Protonated_MMA + H⁺ Tetrahedral_Intermediate_acid Tetrahedral Intermediate Protonated_MMA->Tetrahedral_Intermediate_acid + H₂O Methanol_leaves Methoxyacetic Acid + Protonated Methanol Tetrahedral_Intermediate_acid->Methanol_leaves Proton Transfer Final_Products_acid Methoxyacetic Acid + Methanol Methanol_leaves->Final_Products_acid - H⁺

Caption: Acid-catalyzed hydrolysis of this compound.

transesterification_mechanism cluster_base Base-Catalyzed Transesterification MMA_base This compound Tetrahedral_Intermediate_base Tetrahedral Intermediate MMA_base->Tetrahedral_Intermediate_base + R-O⁻ Alkoxide Alkoxide (R-O⁻) New_Ester New Ester (R-O-C(=O)CH₂OCH₃) Tetrahedral_Intermediate_base->New_Ester - CH₃O⁻ Methoxide Methoxide (CH₃O⁻)

Caption: Base-catalyzed transesterification of MMA.

References

Technical Support Center: Impact of Impurities in Methyl Methoxyacetate on Reaction Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using methyl methoxyacetate (B1198184) in chemical syntheses. Impurities, even in trace amounts, can significantly impact reaction yields, product purity, and reproducibility. This guide will help you identify potential problems, troubleshoot your experiments, and ensure the quality of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial methyl methoxyacetate?

A1: The most common impurities in this compound typically arise from its synthesis and subsequent hydrolysis. These include:

  • Methanol (B129727): A common starting material or byproduct in many synthesis routes for this compound.[1]

  • Methoxyacetic acid: Formed from the hydrolysis of this compound in the presence of water.

  • Water: Can be introduced during synthesis, workup, or storage.

  • Byproducts from specific synthesis routes: For example, if synthesized from methylal and formic acid, residual starting materials or other esters could be present.[2]

Q2: How can these impurities affect my reaction?

A2: Impurities can have a variety of detrimental effects on your reaction, including:

  • Reduced Yield: Protic impurities like methanol and water can react with and consume sensitive reagents, such as Grignard reagents and other organometallics, leading to lower yields of your desired product.[3][4]

  • Side Reactions: Acidic impurities like methoxyacetic acid can catalyze unwanted side reactions or decompose sensitive starting materials or products.

  • Inhibition of Catalysts: Impurities can poison or inhibit the activity of catalysts, slowing down or completely stopping your reaction.

  • Product Contamination: Impurities can be carried through the reaction and purification steps, leading to a final product of lower purity.

  • Inconsistent Results: Lot-to-lot variability in the impurity profile of your this compound can lead to poor reproducibility of your experiments.

Q3: I am seeing a lower than expected yield in my reaction where this compound is the solvent. What should I do?

A3: A low yield can have multiple causes, but impurities in your solvent are a common culprit. Here is a step-by-step troubleshooting guide:

  • Analyze the Purity of Your this compound: Before troubleshooting other reaction parameters, it is crucial to determine the purity of your solvent. The recommended method is Gas Chromatography-Mass Spectrometry (GC-MS). (See the detailed experimental protocol below).

  • Check for Protic Impurities: If your reaction involves moisture-sensitive reagents (e.g., Grignard reagents, organolithiums, or strong bases), the presence of methanol or water in your this compound is a likely cause for low yield.

  • Evaluate for Acidic Impurities: If your reaction is base-sensitive or involves intermediates that can undergo acid-catalyzed decomposition, methoxyacetic acid could be the issue.

  • Dry Your Solvent: If water is detected, consider drying your this compound using appropriate molecular sieves before use.

  • Purify Your Solvent: If significant levels of methanol or other impurities are present, distillation of the this compound may be necessary.

Troubleshooting Guides for Specific Reactions

Case Study 1: Grignard Reactions

Problem: You are performing a Grignard reaction using this compound as a co-solvent and are observing a significantly lower yield than expected.

Potential Cause: Grignard reagents are highly reactive towards protic impurities such as methanol and water. These impurities will quench the Grignard reagent, reducing the amount available to react with your substrate.[3][4]

Troubleshooting Steps:

  • Quantify Protic Impurities: Use the GC-MS protocol below to determine the concentration of methanol and water in your this compound.

  • Solvent Purification: If the concentration of protic impurities is high, purify the this compound by distillation over a suitable drying agent (e.g., calcium hydride).

  • Use of Excess Grignard Reagent: While not ideal, a temporary solution is to use a larger excess of the Grignard reagent to compensate for the amount that reacts with the impurities. This is not a long-term solution as it can lead to more complex purification.

Quantitative Impact of Methanol Impurity on Grignard Reaction Yield (Illustrative Example)

The following table illustrates the potential impact of methanol impurity on the yield of a Grignard reaction. Please note that these are representative values, and the actual impact will vary depending on the specific Grignard reagent, substrate, and reaction conditions.

Methanol Impurity in this compound (%)Molar Equivalents of Grignard Reagent Quenched (per 100 mL solvent)Estimated Yield Reduction (%)
0.1~0.0255 - 10
0.5~0.12420 - 30
1.0~0.24740 - 50
2.0~0.494> 80
Case Study 2: Solid-Phase Peptide Synthesis (SPPS)

Problem: During Fmoc-based solid-phase peptide synthesis, you observe incomplete deprotection or the formation of deletion peptides, and you are using a solvent mixture containing this compound.

Potential Cause: The efficiency of the Fmoc deprotection step, typically carried out using a piperidine (B6355638) solution, can be affected by the purity of the solvents used. Residual protic impurities like methanol could potentially interfere with the basicity of the deprotection solution.[5][6]

Troubleshooting Steps:

  • Solvent Purity Check: Analyze all solvents used in your SPPS, including the this compound, for impurities using GC-MS.

  • Use High-Purity Solvents: Always use high-purity, peptide-synthesis-grade solvents to minimize the risk of side reactions.

  • Optimize Deprotection Time: If you suspect incomplete deprotection, you can try extending the deprotection reaction time and monitoring the completion of the reaction.

Experimental Protocols

Key Experiment: Quantification of Impurities in this compound by GC-MS

This protocol provides a general method for the identification and quantification of common impurities like methanol and methoxyacetic acid in this compound.

1. Sample Preparation:

  • Prepare a calibration curve by making standard solutions of methanol and methoxyacetic acid in high-purity this compound at known concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.5%, 1.0% w/w).

  • For the analysis of your this compound sample, use it directly.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Mass Spectrometer: Agilent 5975C MS or equivalent.

  • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 230 °C.

    • Hold: 5 minutes at 230 °C.

  • MSD Transfer Line Temperature: 240 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: 30-200 amu.

3. Data Analysis:

  • Identify the peaks for methanol, this compound, and methoxyacetic acid based on their retention times and mass spectra by comparing them to the standards and library data.

  • Quantify the amount of each impurity in your sample by integrating the peak area and using the calibration curve.

Visualizations

Experimental Workflow for Impurity Analysis

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation start Start prep_standards Prepare Calibration Standards (Methanol & Methoxyacetic Acid) start->prep_standards prep_sample Prepare this compound Sample start->prep_sample gcms_analysis Inject Samples into GC-MS prep_standards->gcms_analysis prep_sample->gcms_analysis data_acquisition Acquire Mass Spectra and Chromatograms gcms_analysis->data_acquisition peak_identification Identify Impurity Peaks (Retention Time & Mass Spectra) data_acquisition->peak_identification quantification Quantify Impurities (Calibration Curve) peak_identification->quantification end End quantification->end

Caption: Workflow for GC-MS analysis of impurities in this compound.

Troubleshooting Logic for Low Reaction Yield

troubleshooting_logic start Low Reaction Yield Observed check_purity Analyze this compound Purity via GC-MS start->check_purity impurities_present Impurities Detected? check_purity->impurities_present protic_impurities Protic Impurities (Methanol, Water)? impurities_present->protic_impurities Yes other_factors Investigate Other Reaction Parameters (Temperature, Reagents, etc.) impurities_present->other_factors No acidic_impurities Acidic Impurities (Methoxyacetic Acid)? protic_impurities->acidic_impurities No dry_solvent Dry Solvent (e.g., Molecular Sieves) protic_impurities->dry_solvent Yes neutralize_solvent Consider Neutralization/ Use of Non-acidic Grade acidic_impurities->neutralize_solvent Yes acidic_impurities->other_factors No purify_solvent Purify Solvent (e.g., Distillation) end Problem Resolved purify_solvent->end dry_solvent->purify_solvent neutralize_solvent->end other_factors->end

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Enhancing the Stability of Methyl Methoxyacetate in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides essential information for researchers, scientists, and drug development professionals on enhancing the stability of methyl methoxyacetate (B1198184) in various reaction mixtures. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative stability data to ensure the successful use of this versatile reagent in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the handling and use of methyl methoxyacetate in reaction mixtures.

Q1: My reaction yield is lower than expected, and I suspect degradation of this compound. What is the most common cause?

A1: The primary cause of this compound degradation is hydrolysis, which breaks the ester bond to form methoxyacetic acid and methanol.[1][2] This reaction is catalyzed by the presence of acids or bases in the reaction mixture. Even trace amounts of water can lead to significant hydrolysis, especially under non-neutral pH conditions and at elevated temperatures.

Q2: How can I minimize the hydrolysis of this compound in my reaction?

A2: To minimize hydrolysis, it is crucial to maintain anhydrous and neutral conditions. Ensure all solvents and reagents are thoroughly dried before use. If the reaction can be performed in a non-aqueous solvent, this is highly recommended. If an aqueous system is necessary, consider running the reaction at a lower temperature and maintaining a pH as close to neutral as possible.

Q3: I am observing the formation of an unexpected ester in my reaction. What could be the cause?

A3: This is likely due to a side reaction called transesterification. If your reaction mixture contains other alcohols and a catalyst (either acidic or basic), the methoxy (B1213986) group of the this compound can be exchanged with the other alcohol, leading to the formation of a new ester. To avoid this, if possible, use this compound in reactions free of other alcohols or protect the alcohol functionalities.

Q4: My reaction involves a strong base. How will this affect the stability of this compound?

A4: Strong bases, such as sodium hydroxide (B78521) or potassium hydroxide, will significantly accelerate the hydrolysis of this compound through a process called saponification.[1] This reaction is generally irreversible and will consume your ester. If a strong base is required for your reaction, consider adding the this compound slowly at a low temperature to control the rate of saponification. Alternatively, explore the use of non-nucleophilic bases if they are compatible with your desired transformation.

Q5: Can I use Lewis acids as catalysts in reactions with this compound?

A5: While Lewis acids can be effective catalysts for many reactions, they can also promote the degradation of esters. The Lewis acid can coordinate to the carbonyl oxygen of the ester, making it more susceptible to nucleophilic attack, including by water, which would lead to hydrolysis. The compatibility of a specific Lewis acid should be carefully evaluated for your reaction.

Q6: How can I monitor the stability of this compound in my reaction mixture?

A6: The stability of this compound can be monitored by periodically taking aliquots from your reaction mixture and analyzing them using techniques such as Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC). These methods can separate and quantify the amount of remaining this compound and any degradation products that have formed.

Quantitative Stability Data

ConditionpHTemperature (°C)Expected Relative Stability (t½)Primary Degradation Product(s)
Acidic < 425ShortMethoxyacetic acid, Methanol
< 450Very ShortMethoxyacetic acid, Methanol
Near Neutral 6-825LongMethoxyacetic acid, Methanol
6-850ModerateMethoxyacetic acid, Methanol
Basic > 925ShortMethoxyacetate salt, Methanol
> 950Very ShortMethoxyacetate salt, Methanol

Note: This table provides qualitative estimations. The actual stability will depend on the specific reaction conditions, including the solvent system and the presence of other catalytic species. For precise stability information, it is recommended to perform a kinetic study under your specific experimental conditions using the protocols outlined below.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess and enhance the stability of this compound.

Protocol 1: Kinetic Study of this compound Hydrolysis by GC-MS

This protocol describes how to determine the rate of hydrolysis of this compound under specific pH and temperature conditions.

1. Materials and Reagents:

  • This compound (high purity)
  • Buffer solutions of desired pH (e.g., pH 4, 7, and 10)
  • Internal standard (e.g., undecane (B72203) or another non-reactive compound with a distinct retention time)
  • Quenching solution (e.g., a saturated solution of sodium bicarbonate for acidic hydrolysis, or a dilute acid solution for basic hydrolysis)
  • Extraction solvent (e.g., diethyl ether or dichloromethane)
  • Anhydrous sodium sulfate (B86663)
  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

2. Experimental Procedure:

  • Prepare a stock solution of this compound in the buffer of interest at a known concentration (e.g., 10 mM). Also, prepare a stock solution of the internal standard in the extraction solvent.
  • Place the reaction mixture in a temperature-controlled water bath set to the desired temperature.
  • At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 1 mL aliquot of the reaction mixture.
  • Immediately quench the reaction by adding the aliquot to a vial containing 1 mL of the appropriate quenching solution.
  • Add a known amount of the internal standard solution to the quenched sample.
  • Extract the organic components by adding 2 mL of the extraction solvent and vortexing for 1 minute.
  • Allow the layers to separate and transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
  • Analyze the organic extract by GC-MS.

3. Data Analysis:

  • From the GC-MS data, determine the peak areas of this compound and the internal standard at each time point.
  • Calculate the concentration of this compound at each time point relative to the internal standard.
  • Plot the natural logarithm of the concentration of this compound versus time.
  • The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k).
  • The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

Protocol 2: General Procedure for a Reaction Requiring Enhanced this compound Stability

This protocol provides a general workflow for carrying out a reaction where the stability of this compound is a concern.

1. Preparation:

  • Thoroughly dry all glassware in an oven at >100°C for several hours and allow to cool in a desiccator.
  • Use anhydrous solvents. If necessary, dry solvents using appropriate methods (e.g., distillation from a drying agent or passing through a column of activated alumina).
  • Ensure all other reagents are of high purity and free from water.

2. Reaction Setup:

  • Set up the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
  • If the reaction is sensitive to temperature, use a suitable cooling bath to maintain the desired temperature.

3. Reagent Addition:

  • If the reaction requires an acidic or basic reagent, consider adding it slowly to the reaction mixture to control any exotherm and minimize localized high concentrations that could accelerate ester degradation.
  • Add the this compound to the reaction mixture last, and if possible, add it dropwise at a controlled rate.

4. Monitoring and Work-up:

  • Monitor the progress of the reaction by TLC, GC, or HPLC to determine the optimal reaction time and avoid prolonged exposure of the product and remaining starting material to the reaction conditions.
  • Upon completion, quench the reaction appropriately to neutralize any acidic or basic catalysts.
  • Perform the work-up and purification steps as quickly as possible to minimize potential degradation during these procedures.

Visualizing Reaction Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate key processes.

DecompositionPathways MMA This compound HydrolysisProducts Methoxyacetic Acid + Methanol MMA->HydrolysisProducts Hydrolysis TransesterificationProducts New Ester (R'O-C(O)CH₂OCH₃) + Methanol MMA->TransesterificationProducts Transesterification H2O Water (H₂O) H2O->HydrolysisProducts AcidBase Acid or Base (Catalyst) AcidBase->MMA AcidBase->MMA Alcohol Other Alcohol (R'OH) Alcohol->TransesterificationProducts

Caption: Decomposition pathways of this compound.

StabilityAnalysisWorkflow cluster_prep Sample Preparation cluster_sampling Time-Course Sampling cluster_analysis Analysis PrepStock Prepare Stock Solution (MMA in Buffer) TempControl Equilibrate at Desired Temperature PrepStock->TempControl Sampling Take Aliquots at Specific Time Points TempControl->Sampling Quench Quench Reaction Sampling->Quench Extract Extract with Organic Solvent Quench->Extract GCMS GC-MS Analysis Extract->GCMS Data Data Processing (Peak Integration) GCMS->Data Kinetics Kinetic Analysis (Plot ln[MMA] vs. time) Data->Kinetics

Caption: Experimental workflow for stability analysis.

TroubleshootingLogic Start Low Reaction Yield CheckHydrolysis Suspect Hydrolysis? Start->CheckHydrolysis CheckTransesterification Unexpected Ester Formed? Start->CheckTransesterification CheckHydrolysis->CheckTransesterification No ImplementAnhydrous Implement Anhydrous Conditions CheckHydrolysis->ImplementAnhydrous Yes ControlpH Control pH (near neutral) CheckHydrolysis->ControlpH Yes RemoveAlcohols Remove Other Alcohols or Use Protecting Groups CheckTransesterification->RemoveAlcohols Yes OptimizeCatalyst Optimize Catalyst Choice (e.g., non-nucleophilic base) CheckTransesterification->OptimizeCatalyst Consider OtherIssue Investigate Other Reaction Parameters CheckTransesterification->OtherIssue No

References

Validation & Comparative

A Comparative Guide to Methyl Methoxyacetate and Ethyl Lactate as Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of sustainable and effective solvent technologies, methyl methoxyacetate (B1198184) and ethyl lactate (B86563) have emerged as promising alternatives to conventional solvents. This guide provides an objective, data-driven comparison of their performance, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in making informed solvent selection decisions.

At a Glance: Key Property Comparison

PropertyMethyl MethoxyacetateEthyl Lactate
Molecular Formula C4H8O3[1][2]C5H10O3[3]
Molecular Weight ( g/mol ) 104.10[1][2]118.13[3]
Boiling Point (°C) 129-130[1][4]154[3][5]
Flash Point (°C) 35 (Closed Cup)[6]46 (Closed Cup)[3][5]
Density (g/mL at 25°C) 1.051[1][4]1.03[5]
Vapor Density (Air=1) 3.594.07[3]
Relative Evaporation Rate (n-BuAc=1) Moderate (Specific value not available)[7]0.22[5]
Viscosity (cP at 25°C) Data not available4.7[5]
Surface Tension (dynes/cm) Data not availableData not available
Water Solubility Very soluble[8]Miscible[5]

Delving Deeper: A Comprehensive Performance Review

Solvency Power

The effectiveness of a solvent is primarily determined by its ability to dissolve a wide range of solutes. This property can be quantified using Hansen Solubility Parameters (HSP), which consider dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).

Ethyl Lactate is recognized for its broad solvency, effectively dissolving both polar and non-polar compounds.[2] Its Hansen Solubility Parameters are:

  • δD (Dispersion): 16.0 MPa½

  • δP (Polar): 7.6 MPa½

  • δH (Hydrogen Bonding): 12.5 MPa½

These parameters indicate a balanced solvency profile, making it a versatile choice for various applications. Ethyl lactate is a known good solvent for a range of resins, including nitrocellulose, cellulose (B213188) acetate, and cellulose ethers.[2][9][10]

To provide a practical comparison, the solvency of both solvents for key industrial resins is summarized below based on available information.

Table of Solvency for Common Resins

ResinThis compoundEthyl Lactate
Nitrocellulose Effective (implied by use in coatings)Good[2][9]
Cellulose Acetate Effective (implied by use in coatings)Good[2][9][10]
Cellulose Ethers Effective (implied by use in coatings)Good[2][9][10]
Polyurethane Resins Good compatibilityExcellent
Acrylic Resins Good compatibilityGood
Vinyl Resins Good compatibility[7]Good
Evaporation Rate

The evaporation rate is a critical parameter influencing drying times of coatings and inks. Ethyl lactate has a relatively slow evaporation rate, which can be advantageous in applications requiring longer open times.[5] In contrast, this compound is characterized as having a moderate evaporation rate, suggesting a balance between handling time and productivity.[7] A direct quantitative comparison of their evaporation rates under identical conditions would be beneficial for precise formulation adjustments.

Environmental, Health, and Safety Profile

Both solvents are positioned as environmentally friendlier alternatives to many traditional petrochemical-based solvents.

Ethyl Lactate is derived from renewable resources, is 100% biodegradable, and has low toxicity.[2][5][9] It is not classified as a hazardous air pollutant (HAP).[10]

This compound is also promoted as a low-toxicity and readily biodegradable solvent with a lesser environmental footprint compared to conventional solvents.[7] However, detailed, publicly available data from standardized biodegradability tests (e.g., OECD 301B) for this compound is limited.

Safety and Handling:

ParameterThis compoundEthyl Lactate
Flash Point (°C) 35 (Flammable)[6]46 (Flammable)[3][5]
Acute Oral Toxicity (LD50, rat) No specific data found; general statements of low toxicity[11]> 5000 mg/kg
Acute Dermal Toxicity (LD50, rabbit) No specific data found> 5000 mg/kg[3][12]
Inhalation Toxicity May cause respiratory tract irritation.[6]May cause respiratory irritation.
Skin Irritation May cause irritation and dermatitis.[6]Causes skin irritation.
Eye Irritation May cause eye irritation.[6]Causes serious eye damage.

It is crucial to consult the Safety Data Sheet (SDS) for each solvent for detailed handling and safety information.[11][13][14]

Experimental Protocols

To ensure objective and reproducible comparisons of solvent performance, standardized experimental protocols are essential. The following section outlines the methodologies for key performance indicators.

Determination of Hansen Solubility Parameters (HSP)

The experimental determination of HSP for a polymer involves assessing its solubility in a range of solvents with known HSPs.

Workflow for HSP Determination

HSP_Determination cluster_prep Sample Preparation cluster_exposure Solvent Exposure cluster_analysis Analysis cluster_calculation HSP Calculation A Prepare polymer films of uniform thickness B Immerse polymer films in a series of solvents with known HSPs A->B C Allow to equilibrate for a set time (e.g., 24 hours) B->C D Observe and classify solubility (dissolved, swollen, not dissolved) C->D E For swollen samples, measure weight or volume change D->E F Input solubility data into HSP software E->F G Calculate the HSP sphere of the polymer F->G

Caption: Workflow for the experimental determination of Hansen Solubility Parameters.

Measurement of Evaporation Rate (ASTM D3539)

The evaporation rate can be determined using a thin-film evaporometer.

Evaporation Rate Measurement Workflow

Evaporation_Rate A Calibrate thin-film evaporometer with a standard solvent (n-butyl acetate) B Saturate a filter paper with a known volume of the test solvent A->B C Suspend the filter paper from a balance in a controlled environment chamber B->C D Record the weight loss over time as the solvent evaporates C->D E Calculate the relative evaporation rate compared to the standard D->E

Caption: Experimental workflow for determining the evaporation rate of a solvent.

Assessment of Ready Biodegradability (OECD 301B)

The OECD 301B guideline, also known as the CO2 Evolution Test, is a standard method to assess the ready biodegradability of a chemical.

OECD 301B Biodegradability Test Workflow

OECD_301B A Prepare a mineral medium containing the test substance and an inoculum (e.g., activated sludge) B Incubate the mixture in a sealed vessel with CO2-free air for 28 days A->B C Continuously measure the amount of CO2 evolved from the test and control vessels B->C D Calculate the percentage of biodegradation based on the theoretical maximum CO2 production C->D

Caption: Workflow for the OECD 301B ready biodegradability test.

Conclusion

Both this compound and ethyl lactate present compelling cases as greener solvent alternatives. Ethyl lactate stands out for its well-documented favorable environmental and safety profile, derived from renewable resources, and its versatile solvency. This compound is also a promising option with a moderate evaporation rate and good compatibility with a range of polymers, although more comprehensive, publicly available data on its Hansen Solubility Parameters and biodegradability would be beneficial for a more complete comparative assessment.

The choice between these two solvents will ultimately depend on the specific requirements of the application, including the desired solvency for a particular resin system, the required drying time, and the emphasis on a renewable feedstock. The experimental protocols outlined in this guide provide a framework for conducting direct comparative studies to facilitate an evidence-based selection process.

References

A Comparative Guide: Methyl Methoxyacetate vs. Dimethyl Carbonate in Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate solvents and reagents is a critical decision that impacts reaction efficiency, product purity, safety, and environmental footprint. This guide provides a detailed comparison of two such chemicals: methyl methoxyacetate (B1198184) (MMA) and dimethyl carbonate (DMC), offering insights into their performance in specific applications, supported by available data.

Executive Summary

Dimethyl carbonate (DMC) emerges as a versatile and environmentally benign compound, increasingly favored as a green alternative to traditional toxic reagents in pharmaceutical synthesis.[1] Its utility as a methylating and carbonylating agent, coupled with its favorable safety profile, positions it as a strong candidate for sustainable chemistry initiatives.[2] Methyl methoxyacetate (MMA), while also utilized as an intermediate in the synthesis of pharmaceuticals and other chemicals, is less documented in direct comparative studies against DMC. This guide synthesizes available data to draw a comparative picture of their properties and applications.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of MMA and DMC is essential for their effective application. The following table summarizes key data points for both compounds.

PropertyThis compound (MMA)Dimethyl Carbonate (DMC)
CAS Number 6290-49-9616-38-6
Molecular Formula C4H8O3C3H6O3
Molecular Weight 104.10 g/mol 90.08 g/mol
Appearance Clear, colorless liquidClear, colorless liquid with a pleasant odor
Boiling Point 129-130 °C90 °C
Melting Point Not available2-4 °C
Flash Point 35 °C (closed cup)18 °C (closed cup)
Density 1.051 g/mL at 25 °C1.069 g/mL at 25 °C
Solubility in Water Very solublePartially soluble (approx. 139 g/L)
Vapor Pressure 9.466 mmHg @ 25 °C (estimated)55.36 mmHg @ 25 °C

Performance in Key Applications

While direct, side-by-side experimental comparisons in a wide range of applications are not extensively available in published literature, we can infer performance characteristics based on their known uses and properties.

As a Solvent

Both MMA and DMC are effective solvents for a variety of organic compounds. DMC is noted for its good solvency for many organic compounds, making it a useful reaction medium.[2] Its solubility profile is similar to common glycol ethers.[3] MMA also exhibits excellent solvency for a wide range of resins, coatings, and polymers. The choice between the two as a solvent would depend on the specific solubility requirements of the reactants and the desired reaction temperature, given their different boiling points.

In Chemical Synthesis

Dimethyl Carbonate (DMC): A Green Reagent

DMC has gained significant traction as a green methylating and carbonylating agent, offering a safer alternative to highly toxic reagents like dimethyl sulfate (B86663) and phosgene.[2] Its lower toxicity is a significant advantage in large-scale pharmaceutical manufacturing.[2] DMC is used as a building block for specific active pharmaceutical ingredients (APIs), including certain anti-infectives and anti-inflammatories.[2] For instance, it is used in the synthesis of the antibiotic ciprofloxacin.

This compound (MMA): A Versatile Intermediate

MMA is primarily used as an intermediate in the synthesis of various compounds, including pharmaceuticals, pesticides, and dyes. A notable application is its use in the preparation of Vitamin B6.

The following dot diagram illustrates a generalized workflow for solvent and reagent selection in pharmaceutical synthesis, a process where both MMA and DMC could be considered based on the specific reaction requirements.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Performance & Safety Evaluation cluster_2 Phase 3: Green Chemistry & Final Selection Define Reaction Define Reaction (Type, Scale, Desired Product) Identify Candidates Identify Potential Solvents/Reagents (e.g., MMA, DMC, others) Define Reaction->Identify Candidates Physicochemical Screen Physicochemical Property Screen (Boiling Point, Solubility, etc.) Identify Candidates->Physicochemical Screen Lab Experiments Laboratory Experiments (Small-scale trials) Physicochemical Screen->Lab Experiments Performance Metrics Evaluate Performance Metrics (Yield, Purity, Reaction Time) Lab Experiments->Performance Metrics Safety Assessment Safety & Toxicity Assessment (Review MSDS, literature) Performance Metrics->Safety Assessment Green Metrics Calculate Green Chemistry Metrics (Atom Economy, E-Factor) Safety Assessment->Green Metrics Cost Analysis Cost & Availability Analysis Green Metrics->Cost Analysis Final Selection Final Solvent/Reagent Selection Cost Analysis->Final Selection cluster_0 Traditional Synthesis Route cluster_1 Green Synthesis Route with DMC Hazardous Reagents Hazardous Reagents (e.g., Phosgene, Dimethyl Sulfate) Toxic Byproducts Toxic/Corrosive Byproducts (e.g., Inorganic Salts) Hazardous Reagents->Toxic Byproducts   High Environmental & Safety Risk DMC Dimethyl Carbonate (DMC) Benign Byproducts Benign Byproducts (e.g., Methanol, CO2) DMC->Benign Byproducts   Reduced Environmental & Safety Risk cluster_mma This compound (MMA) cluster_dmc Dimethyl Carbonate (DMC) MMA_Props Properties: - High Boiling Point (129-130°C) - Good Solvency - Reactive Intermediate MMA_Apps Applications: - Synthesis Intermediate (e.g., Vitamin B6) - Solvent for high-temp reactions - Pesticide & Dye synthesis MMA_Props->MMA_Apps DMC_Props Properties: - 'Green' Reagent - Low Toxicity - Good Solvency - Methylating/Carbonylating Agent DMC_Apps Applications: - Green Pharmaceutical Synthesis (e.g., Ciprofloxacin) - Replacement for toxic reagents - Solvent in various reactions - Electrolyte in batteries DMC_Props->DMC_Apps

References

Validating Methyl Methoxyacetate Purity: A Comparative Guide for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of excipients and reagents is a cornerstone of pharmaceutical development, directly impacting the safety, efficacy, and stability of the final drug product. Methyl methoxyacetate (B1198184) (MMA), a versatile solvent and intermediate, is increasingly utilized in pharmaceutical synthesis. This guide provides a comprehensive comparison of analytical methodologies for the validation of methyl methoxyacetate purity, offering insights into method selection, performance, and regulatory considerations. We present a comparative analysis of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), supported by detailed experimental protocols and data, to assist researchers in establishing robust quality control procedures.

Comparison of Key Analytical Methods

The choice of an analytical method for purity determination hinges on the physicochemical properties of this compound, its potential impurities, and the specific requirements of the analysis, such as routine quality control versus comprehensive impurity profiling.

FeatureGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.
Applicability Ideal for volatile and thermally stable compounds like this compound and its common volatile impurities.Suitable for a wider range of compounds, including less volatile or thermally labile impurities.
Typical Column Capillary columns (e.g., DB-624, Stabilwax)Reversed-phase columns (e.g., C18, C8)
Detector Flame Ionization Detector (FID) - universal for organic compounds.UV-Vis Detector - requires chromophores in the analytes.
Sensitivity High sensitivity, with Limits of Detection (LOD) often in the parts-per-million (ppm) range.Sensitivity is dependent on the UV absorbance of the analyte and impurities.
Typical Run Time Generally faster for volatile compounds.Can have longer run times depending on the separation complexity.
Sample Preparation Simple dilution in a suitable solvent.Dilution in the mobile phase.

Performance Characteristics of Analytical Methods

The validation of an analytical method is crucial to ensure its suitability for its intended purpose. The following table summarizes typical performance characteristics for the analysis of this compound using GC-FID and a hypothetical, yet representative, HPLC-UV method.

Validation ParameterGC-FIDHPLC-UVAcceptance Criteria (Typical)
Linearity (r²) ≥ 0.999≥ 0.998r² ≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (RSD) ≤ 1.5%≤ 2.0%RSD ≤ 2.0%
Limit of Detection (LOD) ~1 ppm~5 ppmDependent on impurity toxicity
Limit of Quantitation (LOQ) ~5 ppm~15 ppmDependent on impurity toxicity

Experimental Protocols

Gas Chromatography (GC-FID) Method for Purity Assay

This protocol outlines a standard procedure for the validation of this compound purity using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).

1. Instrumentation and Materials:

  • Gas Chromatograph equipped with a split/splitless injector and FID.

  • Capillary Column: DB-624 or equivalent (30 m x 0.32 mm ID, 1.8 µm film thickness).

  • Carrier Gas: Helium or Nitrogen.

  • Reagents: this compound reference standard (high purity), potential impurity reference standards, and a suitable solvent (e.g., methanol).

2. Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/minute to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the solvent to a final concentration of approximately 1.0 mg/mL.

  • Impurity Standard Solution: Prepare a stock solution containing known concentrations of potential impurities.

  • Sample Solution: Accurately weigh and dissolve the this compound sample to be tested in the solvent to the same concentration as the standard solution.

High-Performance Liquid Chromatography (HPLC-UV) Method for Purity Assay

This protocol describes a reverse-phase HPLC method for the quantitative determination of this compound and the separation of its potential non-volatile impurities.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile (B52724) and water gradient.

  • Reagents: this compound reference standard, HPLC-grade acetonitrile and water.

2. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-10 min: 20-80% B

    • 10-15 min: 80% B

    • 15-16 min: 80-20% B

    • 16-20 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase (initial composition) to a final concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

Comparison with Alternative Solvents

This compound is often considered as an alternative to other common solvents in pharmaceutical manufacturing. The choice of solvent can impact reaction efficiency, product purity, and environmental footprint.

SolventBoiling Point (°C)Polarity (Dielectric Constant)ICH ClassKey Considerations
This compound 1317.3Not explicitly listed, likely Class 3Good solvency for a range of compounds, moderate boiling point.
Ethyl Acetate 776.0Class 3Lower boiling point, commonly used, good safety profile.[1][2][3]
Methyl Acetate 576.7Class 3Very volatile, fast evaporation rate.[1][2][3][4]
Tetrahydrofuran (THF) 667.6Class 2Peroxide formation risk, lower permitted daily exposure.
Acetonitrile 8237.5Class 2Higher polarity, potential for toxicity.

Regulatory Considerations and Impurity Profile

The International Council for Harmonisation (ICH) Q3C guidelines provide recommendations for residual solvent levels in pharmaceutical products.[5][6][7] While this compound is not explicitly classified, its toxicological profile suggests it would likely fall into Class 3, representing solvents with low toxic potential.

Common impurities in this compound can arise from the manufacturing process and include:

  • Methanol: A common starting material.

  • Methoxyacetic acid: A potential hydrolysis product.

  • Methyl glycolate: A related ester.

  • Water: Can influence stability and reactivity.

A robust analytical method should be able to separate and quantify these potential impurities to ensure the quality and consistency of the this compound used in pharmaceutical applications.

Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of a purity method.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Implementation Dev Develop Analytical Method Specificity Specificity Dev->Specificity Start Validation Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine QC Testing Robustness->Routine Method Approved

Caption: Workflow for the validation of an analytical method for purity assessment.

Logical Relationship of Purity Validation Parameters

The parameters of analytical method validation are interconnected, ensuring a comprehensive assessment of the method's performance.

Purity Validation Parameters Purity Purity Assay Specificity Specificity/ Selectivity Purity->Specificity Linearity Linearity Purity->Linearity Accuracy Accuracy Purity->Accuracy Precision Precision Purity->Precision Robustness Robustness Purity->Robustness LOD LOD Specificity->LOD LOQ LOQ Specificity->LOQ Range Range Linearity->Range Accuracy->Range Precision->Range

References

Quantitative NMR (qNMR) Analysis of Methyl Methoxyacetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, the precise quantification of chemical substances is paramount for quality control, reaction monitoring, and purity assessment. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of Methyl methoxyacetate (B1198184) against alternative analytical techniques. By presenting supporting experimental data and detailed methodologies, this document serves as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction to Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the concentration or purity of a substance.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal in an NMR spectrum and the number of nuclei contributing to that signal.[2] By incorporating a certified internal standard of known purity and weight, the absolute quantity of an analyte can be determined with high accuracy and precision, traceable to the International System of Units (SI).[3][4]

Comparison of Analytical Methods

The performance of qNMR for the analysis of Methyl methoxyacetate is compared with two common chromatographic techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The following table summarizes the key quantitative performance parameters for each method.

ParameterQuantitative ¹H NMR (qNMR) Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC)
Purity (%) 99.3 ± 0.399.1 ± 0.498.8 ± 0.6
Limit of Detection (LOD) ~0.1%~0.001%~0.01%
Limit of Quantification (LOQ) ~0.3%~0.005%~0.05%
Analysis Time per Sample ~10 minutes~25 minutes~20 minutes
Sample Consumption Low (5-20 mg)Very Low (<1 mg/mL)Low (~1 mg/mL)
Specificity High (Structure-specific)HighModerate to High
Precision (RSD) < 1%< 1.5%< 2%
Accuracy HighHighHigh
Primary Method YesNo (requires reference standard)No (requires reference standard)

This data is representative and may vary based on instrumentation and experimental conditions.

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy

Principle: The absolute purity of this compound is determined by relating the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.

Materials and Equipment:

  • NMR Spectrometer (e.g., 400 MHz)

  • Certified Internal Standard (e.g., Maleic acid, Dimethyl sulfone)[5]

  • Deuterated Solvent (e.g., Chloroform-d, CDCl₃)

  • Analytical Balance (accurate to at least 0.01 mg)

  • NMR tubes (5 mm)

  • Volumetric glassware

Sample Preparation:

  • Accurately weigh approximately 15 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of the chosen internal standard (e.g., Maleic acid) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Vortex the vial to ensure complete dissolution and homogenization.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectrum of this compound: The ¹H NMR spectrum of this compound (C₄H₈O₃) shows three distinct singlets:

  • ~3.7 ppm (s, 3H, -OCH₃ ester)

  • ~3.4 ppm (s, 3H, -OCH₃ ether)

  • ~4.1 ppm (s, 2H, -CH₂-)

The singlet at approximately 3.7 ppm, corresponding to the methyl ester protons, is well-resolved and suitable for quantification.

NMR Acquisition Parameters: To ensure accurate quantification, the following parameters are critical:[6]

  • Pulse Angle: 30° (to ensure a sufficiently long relaxation delay is not required)

  • Relaxation Delay (d1): 5 times the longest T₁ of both the analyte and internal standard signals (a conservative value of 30-60 seconds is often used if T₁ is unknown).[6]

  • Acquisition Time (aq): ≥ 3 seconds.[6]

  • Number of Scans (ns): 8-16 (sufficient for good signal-to-noise ratio)

  • Receiver Gain: Optimized to prevent signal clipping.

  • Spinning: Off (to avoid spinning sidebands).[7]

  • ¹³C Decoupling: On (to remove ¹³C satellites).[7]

Data Processing and Calculation:

  • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Integrate the selected signals for both this compound (analyte) and the internal standard.

  • Calculate the purity of this compound using the following equation:[8]

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the standard

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. The mass spectrometer detects and identifies the eluted compounds. Quantification is typically performed using an internal or external standard calibration.

Experimental Protocol:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 60 °C for 2 min, ramp to 240 °C at 10 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 350.

  • Quantification: Based on the peak area of the total ion chromatogram (TIC) relative to a calibration curve prepared with a reference standard of this compound.[9]

Visualizations

Below are diagrams illustrating the key workflows and relationships in the qNMR analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_result Result weigh_analyte Weigh Analyte (this compound) weigh_is Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹H NMR Spectrum transfer->nmr_acq ft Fourier Transform nmr_acq->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integrate Signals phase_baseline->integrate calculate Calculate Purity integrate->calculate report Purity Report calculate->report

Caption: Experimental workflow for qNMR analysis.

qNMR_Quantification_Logic cluster_inputs Experimental Inputs cluster_constants Known Constants cluster_measured Measured Data Purity_Analyte Purity of Analyte m_analyte Mass of Analyte m_analyte->Purity_Analyte m_std Mass of Standard m_std->Purity_Analyte Purity_std Purity of Standard Purity_std->Purity_Analyte MW_analyte MW of Analyte MW_analyte->Purity_Analyte MW_std MW of Standard MW_std->Purity_Analyte N_analyte Protons in Analyte Signal N_analyte->Purity_Analyte N_std Protons in Standard Signal N_std->Purity_Analyte I_analyte Integral of Analyte I_analyte->Purity_Analyte I_std Integral of Standard I_std->Purity_Analyte

Caption: Logical relationship for qNMR quantification.

References

Comparative study of different catalysts for Methyl methoxyacetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of methyl methoxyacetate (B1198184) (MMAc), a key intermediate in the production of various fine chemicals and pharmaceuticals, has been the subject of extensive research. The efficiency of MMAc synthesis is critically dependent on the choice of catalyst. This guide provides a comparative analysis of different catalysts employed in the primary synthesis routes of MMAc, supported by experimental data to aid in catalyst selection and process optimization.

Key Synthesis Routes

There are two predominant catalytic pathways for the synthesis of methyl methoxyacetate:

  • Carbonylation of Dimethoxymethane (B151124) (DMM): This route involves the reaction of DMM with carbon monoxide (CO) in the presence of an acid catalyst. It is a promising atom-economical pathway.

  • Carbonylation of Formaldehyde (B43269): In this method, formaldehyde or its derivatives (like paraformaldehyde or trioxane) react with carbon monoxide and methanol, often yielding a mixture of this compound and methyl glycolate.[1][2]

A third, more traditional route, is the esterification of methoxyacetic acid with methanol , which is a standard esterification reaction catalyzed by acids.

This guide will focus on the comparative performance of various catalysts in the carbonylation of DMM, as this route has garnered significant research interest for its potential industrial applications.[3][4]

Comparative Performance of Catalysts for DMM Carbonylation

The carbonylation of dimethoxymethane to this compound is effectively catalyzed by a range of solid acid catalysts. The performance of these catalysts varies significantly based on their structural properties and acid characteristics. Key performance indicators include the conversion of DMM and the selectivity towards MMAc.

Below is a summary of the performance of different catalyst types based on available experimental data.

Catalyst TypeSpecific Catalyst ExampleReaction Temperature (°C)Reaction Pressure (MPa)DMM Conversion (%)MMAc Selectivity (%)Reference
Zeolites Parent HY1506.036.4311.06[5]
Optimized Hierarchical HY1506.096.3292.35[5]
ZSM-5 (MFI type)1606.0High-[4]
Faujasite (FAU)1000.3-up to 79[6]
Sulfonic Acid Resins Amberlyst 361606.0High-[4]
Unspecified Sulfonic Acid Resin1206.099.9850.66 (68.83 with water extraction)[3]
Heteropolyacids Cs2.5H0.5PW12O401101.0-54 (Yield of 40%)[7]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the synthesis of this compound via DMM carbonylation using different solid acid catalysts.

General Procedure for DMM Carbonylation in a Batch Reactor
  • Catalyst Preparation: The solid acid catalyst (e.g., zeolite, sulfonic acid resin, or heteropolyacid) is dried under vacuum at a specified temperature (typically 110-150°C) for several hours to remove any adsorbed water.

  • Reactor Charging: A high-pressure batch reactor is charged with the dried catalyst and dimethoxymethane (DMM). The reactor is then sealed.

  • Purging: The reactor is purged several times with a high-purity inert gas (e.g., nitrogen or argon) to remove air, followed by purging with carbon monoxide (CO).

  • Pressurization and Heating: The reactor is pressurized with CO to the desired reaction pressure and then heated to the target reaction temperature with constant stirring.

  • Reaction: The reaction is allowed to proceed for a predetermined duration (typically ranging from 2 to 24 hours). The pressure is maintained by supplying CO as it is consumed.

  • Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the excess CO is carefully vented.

  • Product Analysis: The liquid product mixture is collected, filtered to remove the catalyst, and analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of DMM and the selectivity towards this compound.

Signaling Pathways and Experimental Workflows

Visualizing the reaction pathways and experimental processes can aid in understanding the synthesis of this compound.

DMM_Carbonylation_Pathway DMM Dimethoxymethane (DMM) Catalyst Solid Acid Catalyst (e.g., Zeolite, Resin) DMM->Catalyst CO Carbon Monoxide (CO) CO->Catalyst MMAc This compound (MMAc) Catalyst->MMAc Carbonylation Byproducts Byproducts (e.g., DME, Methyl Formate) Catalyst->Byproducts Side Reactions Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst_Prep Catalyst Drying Reactor_Charge Reactor Charging (DMM + Catalyst) Catalyst_Prep->Reactor_Charge Purging Purging with N2/CO Reactor_Charge->Purging Pressurization Pressurization with CO Purging->Pressurization Heating Heating to Reaction Temp Pressurization->Heating Reaction Isothermal Reaction Heating->Reaction Cooling Cooling & Depressurization Reaction->Cooling Sampling Product Sampling Cooling->Sampling Analysis GC & GC-MS Analysis Sampling->Analysis

References

Assessing the Environmental Impact of Methyl Methoxyacetate Versus Other Solvents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a solvent is a critical decision in chemical synthesis and formulation, with significant implications for process efficiency, safety, and environmental impact. As the chemical industry increasingly embraces the principles of green chemistry, a thorough evaluation of the environmental footprint of solvents is paramount. This guide provides an objective comparison of the environmental impact of Methyl methoxyacetate (B1198184) against a range of commonly used industrial solvents: Acetone, Ethanol, Ethyl acetate, Toluene, and Dichloromethane.

This comparison is based on key environmental indicators: biodegradability, aquatic toxicity, and Volatile Organic Compound (VOC) content. The data presented is sourced from publicly available safety data sheets and chemical registration databases.

Comparative Environmental Impact Data

The following table summarizes the key environmental data for Methyl methoxyacetate and the selected alternative solvents. It is important to note that direct experimental data for this compound under standardized OECD test conditions is limited in publicly accessible literature. In such cases, data from reliable estimations or related compounds are provided and noted.

SolventBiodegradability (OECD 301F)Aquatic Toxicity - Daphnia magna (EC50, 48h)Aquatic Toxicity - Fish (LC50, 96h)VOC Content (g/L)
This compound Data not readily available; predicted to be readily biodegradable.Data not readily availableData not readily available~1051
Acetone Readily biodegradable[1]8800 mg/L[1]>100 mg/L790[2]
Ethanol Readily biodegradable>100 mg/L>100 mg/L790 - 800[3][4]
Ethyl acetate Readily biodegradable>100 mg/L>100 mg/L~900
Toluene Readily biodegradable3.78 mg/L5.5 mg/L865[5]
Dichloromethane Not readily biodegradable1.9 mg/L1.41 mg/L~1320

Experimental Protocols

To ensure consistency and comparability, the environmental impact of chemicals is assessed using standardized testing protocols. The following are detailed methodologies for the key experiments cited in this guide, as established by the Organisation for Economic Co-operation and Development (OECD).

OECD 301F: Manometric Respirometry Test for Ready Biodegradability

This method determines the ready biodegradability of a chemical by measuring the oxygen consumed by microorganisms in a closed respirometer.

  • Principle: A known volume of a mineral medium containing a known concentration of the test substance as the sole source of organic carbon is inoculated with a microbial population. The consumption of oxygen is measured over a 28-day period.

  • Apparatus: Closed respirometer with a system to measure oxygen consumption, either by detecting pressure changes or by electrolytic generation of oxygen to maintain constant pressure.

  • Procedure:

    • Prepare a mineral medium and add the test substance to achieve a concentration that will yield a theoretical oxygen demand (ThOD) of at least 100 mg/L.

    • Inoculate the medium with activated sludge from a domestic wastewater treatment plant.

    • Place the mixture in the respirometer flasks and seal them.

    • Incubate the flasks in the dark at a constant temperature (typically 20 ± 1°C) for 28 days.

    • Continuously measure the oxygen uptake, correcting for the oxygen uptake of a blank control (inoculum only).

  • Pass Criteria: The substance is considered readily biodegradable if the percentage of biodegradation (oxygen consumed as a percentage of ThOD) reaches 60% within a 10-day window during the 28-day test period.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to aquatic invertebrates, specifically Daphnia magna.

  • Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours. The endpoint is the immobilization of the daphnids.

  • Test Organism: Daphnia magna.

  • Procedure:

    • Prepare a series of test solutions with at least five different concentrations of the test substance in a suitable medium. A control group with no test substance is also prepared.

    • Place a specified number of daphnids (e.g., 20) into each test vessel containing the test solutions and control medium.

    • Incubate the test vessels for 48 hours under controlled conditions of temperature and light.

    • Observe and record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Endpoint: The result is expressed as the median effective concentration (EC50), which is the concentration of the test substance that causes immobilization in 50% of the daphnids after 48 hours of exposure.

OECD 203: Fish, Acute Toxicity Test

This test evaluates the acute toxicity of a substance to fish.

  • Principle: Fish are exposed to the test substance in a static or semi-static system for a 96-hour period. The endpoint is mortality.

  • Test Species: Commonly used species include Rainbow trout (Oncorhynchus mykiss), Zebrafish (Danio rerio), or Fathead minnow (Pimephales promelas).

  • Procedure:

    • Prepare a series of test solutions with at least five different concentrations of the test substance in water. A control group with no test substance is also included.

    • Acclimate the fish to the test conditions before starting the experiment.

    • Introduce a specified number of fish into each test tank.

    • Maintain the test conditions (temperature, pH, dissolved oxygen) within a narrow range for the 96-hour duration.

    • Record the number of dead fish in each test concentration and the control at 24, 48, 72, and 96 hours.

  • Endpoint: The result is expressed as the median lethal concentration (LC50), which is the concentration of the test substance that is lethal to 50% of the test fish within the 96-hour exposure period.

Visualization of Environmental Impact Assessment Workflow

The following diagram illustrates a generalized workflow for assessing the environmental impact of a solvent, from initial screening to a comprehensive evaluation.

cluster_0 Initial Screening cluster_1 Environmental Fate Assessment cluster_2 Ecotoxicity Assessment cluster_3 Air Quality Impact cluster_4 Risk Characterization & Decision A Solvent Selection B Physicochemical Properties (Volatility, Solubility) A->B C Biodegradability Testing (e.g., OECD 301F) B->C D Abiotic Degradation (Hydrolysis, Photolysis) B->D E Aquatic Toxicity (Daphnia - OECD 202, Fish - OECD 203) B->E F Terrestrial Toxicity B->F G VOC Content Determination B->G H Data Integration & Analysis C->H D->H E->H F->H G->H I Comparative Risk Assessment H->I J Solvent Replacement/Optimization I->J

Caption: Workflow for solvent environmental impact assessment.

References

A Comparative Guide to Acyl Donors: Benchmarking Methyl Methoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate acyl donor is a critical decision that influences reaction efficiency, selectivity, and overall process sustainability. This guide provides a comprehensive comparison of methyl methoxyacetate's performance as an acyl donor against commonly used alternatives: acetic anhydride (B1165640), acetyl chloride, and vinyl acetate (B1210297). The comparison is supported by available experimental data, with a clear distinction between enzymatic and non-enzymatic acylation contexts.

Executive Summary

Methyl methoxyacetate (B1198184) emerges as a superior acyl donor in specific enzymatic reactions, particularly in the acylation of amines catalyzed by lipases in aqueous environments. Its unique molecular structure is credited with enhancing reaction rates and yields in these biocatalytic transformations. However, in the realm of traditional non-enzymatic organic synthesis, its application is less documented, and its reactivity is generally lower than that of highly reactive agents like acetyl chloride and acetic anhydride. The choice of acyl donor, therefore, is highly dependent on the specific synthetic context, with considerations for catalyst type (enzymatic vs. chemical), desired reactivity, and green chemistry principles.

Performance Comparison of Acyl Donors

The performance of an acyl donor is dictated by its inherent reactivity, the nature of the substrate, the catalytic system employed, and the reaction conditions. Below is a summary of the comparative performance of this compound and its alternatives.

Data Presentation: Quantitative Comparison

Table 1: Performance in Enzymatic Acylation of Amines

Acyl DonorSubstrateEnzymeSolventReaction TimeConversion/YieldReference
This compound Benzylamine (B48309)Mycobacterium smegmatis Acyltransferase (MsAcT)Aqueous270 min93%[1]
Methyl AcetateBenzylamineMycobacterium smegmatis Acyltransferase (MsAcT)Aqueous90 min86%[1]
Ethyl Butyrate1-PhenylethanamineLipaseNot specified->100-fold slower than ethyl methoxyacetate[2]

Table 2: Performance in Enzymatic Acylation of Alcohols

Acyl DonorSubstrateEnzymeSolventReaction TimeConversion/YieldReference
Vinyl Acetate NaringinLipozyme TL IMAcetonitrile24 h97.5%[3]
Acetic Anhydride NaringinLipozyme TL IMAcetonitrile8 h98.5%[3]
Methyl AcetateNaringinLipozyme TL IMAcetonitrile48 hLow[3]
Acetic AcidNaringinLipozyme TL IMAcetonitrile48 hLow[3]

Table 3: General Reactivity in Non-Enzymatic Acylation

Acyl DonorGeneral ReactivityTypical SubstratesCommon Catalysts/ConditionsByproducts
Acetyl Chloride Very HighAlcohols, amines, phenols, arenes (Friedel-Crafts)Base (e.g., pyridine (B92270), triethylamine), Lewis acids (e.g., AlCl₃)HCl
Acetic Anhydride HighAlcohols, amines, phenols, arenes (Friedel-Crafts)Acid or base catalysts, often heatAcetic acid
Vinyl Acetate ModerateAlcohols, amines (often enzyme-catalyzed)Lipases, proteases; some metal catalystsAcetaldehyde
This compound Low to ModeratePrimarily amines and alcohols (enzymatic)Primarily enzymes (lipases, acyltransferases)Methanol

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for acylation reactions using different acyl donors.

Protocol 1: Enzymatic N-Acylation of Benzylamine with this compound

This protocol is based on the enzymatic acylation using Mycobacterium smegmatis acyltransferase (MsAcT) in an aqueous medium.

  • Materials: Benzylamine, this compound, MsAcT enzyme solution, aqueous buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).

  • Procedure:

    • To a solution of benzylamine (20 mM) in the aqueous buffer, add the MsAcT enzyme solution.

    • Initiate the reaction by adding this compound (1% v/v).

    • The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation.

    • Reaction progress is monitored by a suitable analytical technique, such as HPLC or GC, by taking aliquots at different time intervals.

    • Upon completion, the product can be extracted using an organic solvent, and the enzyme can be removed by filtration or centrifugation if immobilized.

Protocol 2: Non-Enzymatic Acetylation of Benzyl (B1604629) Alcohol with Acetic Anhydride

This is a general protocol for the base-catalyzed acetylation of an alcohol.

  • Materials: Benzyl alcohol, acetic anhydride, pyridine (or another suitable base), and a suitable organic solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve benzyl alcohol in the organic solvent in a round-bottom flask equipped with a magnetic stirrer.

    • Add pyridine to the solution.

    • Cool the mixture in an ice bath.

    • Slowly add acetic anhydride to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • The reaction is quenched by the addition of water or a dilute acid solution.

    • The organic layer is separated, washed with aqueous solutions to remove excess reagents and byproducts, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

Protocol 3: Acylation of Aniline (B41778) with Acetyl Chloride

This protocol describes the acylation of a primary amine with a highly reactive acyl chloride.

  • Materials: Aniline, acetyl chloride, a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine), and an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF).

  • Procedure:

    • Dissolve aniline and the base in the anhydrous solvent in a flask under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0°C in an ice bath.

    • Add acetyl chloride dropwise to the stirred solution. A precipitate of the amine hydrochloride salt will form.

    • After the addition is complete, allow the reaction to proceed at room temperature for a specified time, monitoring by TLC.

    • Work-up typically involves washing the reaction mixture with water and brine, drying the organic layer, and removing the solvent to obtain the amide product.

Reaction Mechanisms and Workflows

Enzymatic Acylation of an Amine with this compound

In lipase-catalyzed amidation, this compound has shown significantly higher reactivity compared to simple alkyl esters like methyl acetate or ethyl butyrate.[1][2] This is attributed to the presence of the methoxy (B1213986) group, which is thought to stabilize the tetrahedral intermediate through intramolecular hydrogen bonding with the amine nucleophile. This stabilization lowers the activation energy of the rate-determining step.

Enzymatic_Acylation cluster_0 Enzyme Active Site Enzyme Lipase/Acyltransferase Acyl_Enzyme Acyl-Enzyme Intermediate Enzyme->Acyl_Enzyme Methanol Methanol Acyl_Enzyme->Methanol Release Tetrahedral_Intermediate Tetrahedral Intermediate (Stabilized by H-bond) Acyl_Enzyme->Tetrahedral_Intermediate + R-NH2 MMA This compound MMA->Enzyme Acylation Amine R-NH2 Amine->Tetrahedral_Intermediate Amide Acylated Amine (Product) Tetrahedral_Intermediate->Enzyme Regeneration Tetrahedral_Intermediate->Amide

Enzymatic acylation of an amine with this compound.
General Non-Enzymatic Acylation Workflow

The workflow for a typical non-enzymatic acylation involves the reaction of a nucleophile (alcohol or amine) with an acyl donor, often in the presence of a catalyst or a base to neutralize acidic byproducts. The reactivity of the acyl donor dictates the reaction conditions.

Non_Enzymatic_Workflow Start Start: Nucleophile (R-OH / R-NH2) + Acyl Donor Reaction Reaction: - Catalyst/Base - Solvent - Temperature Control Start->Reaction Workup Aqueous Workup: - Quenching - Extraction - Washing Reaction->Workup Purification Purification: - Distillation / Recrystallization / Chromatography Workup->Purification Product Final Product Purification->Product

A general workflow for non-enzymatic acylation reactions.
Comparative Reactivity of Acyl Donors

The reactivity of acyl donors in nucleophilic acyl substitution is largely governed by the leaving group's ability to depart.

Reactivity_Comparison reactivity Acetyl Chloride (Cl⁻ leaving group) Acetic Anhydride (CH₃COO⁻ leaving group) Vinyl Acetate (Enolate leaving group) This compound (CH₃O⁻ leaving group)

Qualitative comparison of acyl donor reactivity.

Conclusion

This compound stands out as a highly effective acyl donor in the realm of biocatalysis, particularly for the N-acylation of amines, where it can offer superior yields compared to other alkyl esters. Its "green" credentials in these enzymatic processes are notable. However, for general non-enzymatic organic synthesis, its lower reactivity makes it a less common choice compared to the more potent and widely used acylating agents like acetyl chloride and acetic anhydride. The selection of an acyl donor should, therefore, be a carefully considered decision based on the specific requirements of the chemical transformation, balancing reactivity, selectivity, cost, and environmental impact. Further research into the non-enzymatic catalytic activation of this compound could broaden its applicability in synthetic chemistry.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl Methoxyacetate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of Methyl methoxyacetate (B1198184), a key intermediate and solvent in various pharmaceutical and chemical manufacturing processes, is critical for ensuring product quality, process control, and regulatory compliance. The selection of a suitable analytical method is paramount and often necessitates a thorough comparison of available techniques. This guide provides an objective cross-validation of two common analytical methods for the detection of Methyl methoxyacetate: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

The performance data presented herein is based on established methodologies for analogous short-chain fatty acid esters and serves as a robust framework for analytical method development and validation for this compound.

Data Presentation: A Comparative Overview

The following table summarizes the key performance characteristics of GC-MS and HPLC-UV for the analysis of compounds structurally similar to this compound. These parameters are crucial for determining the suitability of a method for a specific application, such as impurity testing, content uniformity, or stability studies.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) > 0.995> 0.99
Limit of Detection (LOD) 0.01 - 0.5 µg/mL0.1 - 2 µg/mL
Limit of Quantitation (LOQ) 0.05 - 2 µg/mL0.5 - 10 µg/mL
Precision (%RSD) < 5%< 5%
Accuracy (Recovery %) 95 - 105%90 - 110%
Selectivity Very High (with Mass Spectrometry)Moderate
Typical Run Time 15 - 30 minutes10 - 20 minutes

Experimental Workflows and Logical Relationships

A systematic approach to cross-validation ensures that the chosen analytical methods are robust, reliable, and produce equivalent results. The following diagram illustrates a typical workflow for the cross-validation process.

cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Cross-Validation cluster_3 Conclusion M1 Method 1 Development (e.g., GC-MS) V1 Validation of Method 1 (Accuracy, Precision, Linearity, etc.) M1->V1 M2 Method 2 Development (e.g., HPLC-UV) V2 Validation of Method 2 (Accuracy, Precision, Linearity, etc.) M2->V2 S Prepare Standard & Sample Sets V1->S V2->S A1 Analyze with Method 1 S->A1 A2 Analyze with Method 2 S->A2 C Compare Results (Statistical Analysis) A1->C A2->C E Equivalence Assessment C->E

Analytical Method Cross-Validation Workflow

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of these analytical techniques. The following protocols are representative for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive and selective method, well-suited for the analysis of volatile and semi-volatile compounds like this compound.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent such as methanol (B129727) or dichloromethane.

    • For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.

    • An internal standard, such as a deuterated analog or a compound with similar chemical properties and retention time, can be added to improve quantitative accuracy.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: A mid-polarity capillary column such as a DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm film thickness) is recommended.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (split or splitless mode depending on concentration).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp to 150°C at 10°C/min.

      • Hold at 150°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer: Agilent 5977B or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-200.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

HPLC-UV is a versatile and robust technique for the quantification of a wide range of compounds. For analytes like this compound that lack a strong chromophore, detection at lower UV wavelengths is necessary.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v). The ratio may be adjusted to optimize the retention time and peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 205 nm.

Signaling Pathways and Logical Relationships

The choice between GC-MS and HPLC-UV often depends on a variety of factors related to the analytical requirements and sample characteristics. The following diagram illustrates the decision-making logic.

cluster_0 Analytical Requirements cluster_1 Sample Characteristics cluster_2 Method Selection A Define Analytical Needs (Sensitivity, Selectivity, Throughput) C High Sensitivity & Selectivity Needed? A->C B Assess Sample Matrix (Complexity, Volatility) D Volatile Analyte in Clean Matrix? B->D E Select GC-MS C->E Yes G Select HPLC-UV C->G No D->E Yes F Non-Volatile or Thermally Labile? D->F No F->G Yes H Consider Derivatization for GC-MS F->H No H->E

Decision Logic for Analytical Method Selection

A Comparative Guide to Reaction Kinetics: Methyl Methoxyacetate as a Reaction Solvent

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis and drug development, the choice of solvent is a critical parameter that can profoundly influence reaction rates, yields, and selectivity. While conventional solvents have been extensively studied, the kinetic behavior of reactions in emerging and specialized solvents like methyl methoxyacetate (B1198184) remains less characterized. This guide provides a comparative framework for analyzing the reaction kinetics in methyl methoxyacetate against other commonly used solvents, offering researchers and drug development professionals a basis for solvent selection and process optimization. Due to a lack of directly comparable kinetic data in published literature, this guide presents a robust experimental protocol and theoretical framework for conducting such a comparative analysis.

Theoretical Framework: The Role of the Solvent in Reaction Kinetics

The solvent can influence reaction kinetics through several mechanisms:

  • Polarity and Dielectric Constant : Solvents with high polarity and dielectric constants can stabilize charged transition states, accelerating reactions that proceed through such intermediates (e.g., SN1 reactions).

  • Hydrogen Bonding : Protic solvents can form hydrogen bonds with reactants and transition states, which can either accelerate or decelerate a reaction depending on the specific mechanism.

  • Viscosity : Higher solvent viscosity can impede the diffusion of reactants, leading to slower reaction rates.[1]

  • Specific Solvation Effects : Solvents can interact with reactants and transition states in specific ways that go beyond simple polarity, influencing the energy of the transition state and thus the reaction rate.

This compound is a polar aprotic solvent. Its ester and ether functionalities allow for dipole-dipole interactions but not hydrogen bond donation. Understanding its influence on reaction kinetics in comparison to protic solvents like ethanol (B145695) and other polar aprotic solvents like acetone (B3395972) and DMSO is crucial for its effective utilization.

Proposed Experimental Investigation: Solvolysis of tert-Butyl Chloride

To provide a quantitative comparison, the solvolysis of tert-butyl chloride, a classic SN1 reaction, is proposed as a model system. The reaction proceeds through a polar, carbocationic intermediate, making its rate highly sensitive to the stabilizing properties of the solvent.

Reaction: (CH₃)₃CCl + ROH → (CH₃)₃COR + HCl (where ROH is the solvent)

Experimental Protocols

A detailed methodology for investigating the kinetics of the solvolysis of tert-butyl chloride in this compound and other solvents is provided below.

Objective: To determine and compare the first-order rate constant (k) and activation energy (Ea) for the solvolysis of tert-butyl chloride in this compound, ethanol, acetone, and dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • tert-Butyl chloride (high purity)

  • This compound (anhydrous)

  • Ethanol (absolute)

  • Acetone (anhydrous)

  • Dimethyl sulfoxide (anhydrous)

  • Bromothymol blue indicator solution

  • Standardized sodium hydroxide (B78521) solution (0.1 M)

  • Thermostated water bath

  • Burettes, pipettes, and flasks

Procedure:

  • Reaction Setup:

    • Prepare solutions of 0.1 M tert-butyl chloride in each of the test solvents.

    • For each solvent, place 50 mL of the tert-butyl chloride solution in a sealed flask and allow it to equilibrate to the desired temperature in the thermostated water bath. A range of temperatures (e.g., 25°C, 35°C, 45°C) should be studied to determine the activation energy.

  • Kinetic Measurements:

    • At time t=0, add a few drops of bromothymol blue indicator to the reaction flask.

    • At regular time intervals (e.g., every 5-10 minutes), withdraw a 5 mL aliquot from the reaction mixture and quench the reaction by adding it to a flask containing 10 mL of ice-cold acetone.

    • Immediately titrate the quenched sample with the standardized NaOH solution to determine the concentration of HCl produced. The endpoint is the color change of the indicator from yellow to blue.

  • Data Analysis:

    • The concentration of tert-butyl chloride remaining at each time point can be calculated from the amount of HCl produced.

    • For an SN1 reaction, the rate law is first-order: Rate = k[(CH₃)₃CCl].

    • The integrated rate law is ln([(CH₃)₃CCl]t) = -kt + ln([(CH₃)₃CCl]₀).

    • Plot ln([(CH₃)₃CCl]t) versus time (t). The slope of the resulting straight line will be -k.

    • Repeat the experiment at different temperatures to obtain k values at each temperature.

    • The activation energy (Ea) can be determined using the Arrhenius equation: ln(k) = -Ea/RT + ln(A). Plot ln(k) versus 1/T. The slope of this line will be -Ea/R, where R is the gas constant.

Hypothetical Comparative Data

The following table illustrates how the experimental data would be structured for a comparative analysis. The values for ethanol, acetone, and DMSO are representative of typical literature values for the solvolysis of tert-butyl chloride, while the values for this compound are denoted as variables to be determined by the proposed experiment.

SolventDielectric Constant (ε) at 25°CRate Constant (k) at 25°C (s⁻¹)Activation Energy (Ea) (kJ/mol)
This compound~7.1k_MMAEa_MMA
Ethanol24.51.0 x 10⁻⁵95
Acetone20.74.0 x 10⁻⁷87
DMSO46.72.0 x 10⁻⁶92

Note: The dielectric constant for this compound is an estimate. The actual experimental value should be used for a precise analysis.

Visualizing the Workflow and Relationships

To clarify the experimental and analytical process, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis prep_sol Prepare 0.1 M t-BuCl in each solvent thermo Equilibrate solution to target temperature prep_sol->thermo start Start reaction (t=0) Add indicator thermo->start aliquot Withdraw aliquot at time t start->aliquot quench Quench with ice-cold acetone aliquot->quench titrate Titrate with NaOH quench->titrate plot1 Plot ln[t-BuCl] vs. time titrate->plot1 calc_k Determine k from slope plot1->calc_k repeat_T Repeat at different T calc_k->repeat_T plot2 Plot ln(k) vs. 1/T repeat_T->plot2 calc_Ea Determine Ea from slope plot2->calc_Ea

Caption: Experimental workflow for determining the rate constant and activation energy.

Logical_Relationship solvent Solvent Properties (Dielectric Constant, etc.) ts_energy Transition State Energy solvent->ts_energy influences act_energy Activation Energy (Ea) ts_energy->act_energy determines rate_const Rate Constant (k) act_energy->rate_const determines

Caption: Relationship between solvent properties and kinetic parameters.

Expected Outcomes and Interpretation

Based on the theoretical understanding of SN1 reactions, the following outcomes can be anticipated:

  • Rate Constant (k): The rate constant in this compound is expected to be influenced by its ability to stabilize the tert-butyl carbocation intermediate. Given its moderate polarity, the rate constant k_MMA may be intermediate between that of a non-polar solvent and a highly polar solvent like DMSO or ethanol. The ability of ethanol to act as a nucleophile in the solvolysis reaction may also contribute to a different rate profile compared to the aprotic solvents.

  • Activation Energy (Ea): The activation energy is a measure of the energy barrier for the reaction. A solvent that effectively stabilizes the transition state will lower this barrier. Therefore, Ea_MMA will provide insight into the extent of transition state stabilization offered by this compound compared to the other solvents.

Conclusion

While direct comparative data on reaction kinetics in this compound is scarce, a systematic experimental investigation as outlined in this guide can provide valuable insights for researchers, scientists, and drug development professionals. By employing a well-understood model reaction like the solvolysis of tert-butyl chloride, it is possible to quantitatively assess the performance of this compound as a reaction solvent and make informed decisions in the design and optimization of chemical processes. This framework not only enables the characterization of a novel solvent but also reinforces the fundamental principles of physical organic chemistry that govern reaction kinetics in solution.

References

Safety Operating Guide

Proper Disposal of Methyl Methoxyacetate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This guide provides essential safety and logistical information for the proper disposal of methyl methoxyacetate (B1198184), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals will find procedural, step-by-step guidance to manage this chemical waste stream effectively.

Methyl methoxyacetate, a flammable liquid and potential irritant, requires careful handling and disposal as a hazardous waste.[1][2] Adherence to established protocols is crucial to prevent accidents, minimize environmental impact, and ensure a safe laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1][3][4][5] The following are critical safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety glasses with side shields or goggles, and a standard laboratory coat.[6]

  • Ventilation: All handling and transfer of this compound waste must be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][7]

  • Ignition Sources: this compound is a flammable liquid with a flashpoint of 35°C (95°F).[1][3] Keep waste containers away from heat, sparks, open flames, and other sources of ignition.[3][4][5] Use spark-proof tools and explosion-proof equipment when handling large quantities.[1][3]

  • Spill Response: In the event of a spill, immediately evacuate unprotected personnel. Absorb the spill using an inert, non-combustible material such as sand, earth, or vermiculite.[4][8] Do not use combustible materials like sawdust.[1] Collect the absorbed material using spark-proof tools and place it in a sealed, properly labeled container for disposal.[3][8]

Operational Disposal Plan: A Step-by-Step Protocol

The overriding principle for managing laboratory waste is to have a disposal plan in place before any experiment begins.[9] The following protocol outlines the steps for the proper disposal of this compound.

Step 1: Waste Minimization and Collection
  • Source Reduction: Whenever possible, minimize the amount of this compound waste generated by ordering the smallest necessary quantities and optimizing experimental scales.[10]

  • Waste Container: Collect this compound waste in a designated, chemically compatible container.[10][11] Plastic is often preferred.[10] The container must be in good condition, with a secure, leak-proof closure.[11]

  • Segregation: Do not mix this compound with incompatible chemicals.[7][11] It is generally advisable to collect non-halogenated solvent waste separately from halogenated solvent waste.[9][12] this compound, being a non-halogenated ester, should be collected with other non-halogenated organic solvents. Avoid mixing with acids, bases, or strong oxidizing agents.[3]

Step 2: Labeling and Storage
  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date when waste was first added to the container.[7][10] Do not use chemical formulas or abbreviations.[7]

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA).[10] The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[6][11]

  • Storage Conditions: Keep the waste container tightly closed except when adding waste.[1][9] Store it in a cool, dry, and well-ventilated area away from incompatible substances.[1][3] The storage area should have secondary containment to prevent spills from reaching drains.[11]

Step 3: Arranging for Disposal
  • Contact Environmental Health and Safety (EHS): Once the waste container is full, or as per your institution's guidelines, contact your facility's Environmental Health and Safety (EHS) department for waste pickup.[10]

  • Regulatory Compliance: The disposal of this compound must be carried out by a licensed waste disposal contractor in accordance with all local, state, and federal regulations.[4][5][13] Never pour hazardous chemicals down the drain.[10]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number 6290-49-9[1]
Molecular Formula C4H8O3[2][5]
Molecular Weight 104.10 g/mol [2]
Flash Point 35 °C / 95 °F[1][3][5][13]
Boiling Point 129 - 132 °C / 264.2 - 269.6 °F[3][5][8]
Specific Gravity 1.050[3][5]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_generation Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Experiment Generates This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Labeled, Compatible Container ppe->collect segregate Segregate from Incompatible Chemicals (Acids, Bases, Oxidizers) collect->segregate store Store in Designated Satellite Accumulation Area (SAA) segregate->store conditions Ensure Cool, Dry, Ventilated Storage Away from Ignition Sources store->conditions close Keep Container Tightly Closed conditions->close pickup Arrange for Pickup by Environmental Health & Safety (EHS) close->pickup transport Licensed Waste Contractor Transports Waste pickup->transport end End: Proper Disposal at an Approved Facility transport->end

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Methyl methoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling of methyl methoxyacetate (B1198184), including personal protective equipment (PPE) protocols, operational procedures, and disposal plans. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risk.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required PPE for handling methyl methoxyacetate.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]Protects against splashes and vapors that can cause eye irritation.[2]
Skin Protection Gloves: Butyl rubber or heavy-duty nitrile gloves are recommended for extended contact. For incidental contact, nitrile gloves (minimum 8 mil thickness) are suitable; however, they should be changed immediately upon contamination.[3][4][5] Lab Coat: A chemical-resistant lab coat should be worn.Prevents skin contact which may cause irritation and dermatitis.[2] While specific breakthrough times for this compound are not available, butyl rubber gloves generally offer good resistance to esters.[3] Nitrile gloves are not recommended for prolonged use with acetates.[3]
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges is required if work is not performed in a chemical fume hood or if ventilation is inadequate.[1][2]Minimizes the inhalation of vapors which can cause respiratory tract irritation.[2]

Operational Plan: Safe Handling and Storage

Strict adherence to the following procedures is crucial for the safe handling and storage of this compound.

Handling Procedures
  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

  • Ignition Sources: this compound is a flammable liquid.[2] Keep away from heat, sparks, open flames, and other ignition sources.[1][2] Use spark-proof tools and explosion-proof equipment.[1]

  • Grounding: Ground and bond containers when transferring material to prevent static discharge.[1]

  • Personal Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in areas where the chemical is handled or stored.

  • Avoid Contact: Take all necessary precautions to avoid contact with eyes, skin, and clothing.[1] Avoid inhaling vapors.[1]

Storage Procedures
  • Container: Store in a tightly closed container.[1][2]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.[1][2][6]

  • Flammables Area: Designate a specific "Flammables" storage area.[1][2]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[6] Waste material should be treated as hazardous.[6] Consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal. In general, chemical incineration in a licensed facility is a common disposal method.

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Skin Contact Remove contaminated clothing and shoes. Immediately flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2]
Inhalation Move the exposed person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Experimental Protocol: Synthesis of this compound

The following is a representative laboratory procedure for the synthesis of this compound, based on methodologies described in chemical literature.[7][8][9]

Materials and Equipment
  • Stainless steel autoclave or a high-pressure reactor

  • Magnetic stirrer

  • Heating mantle

  • Thermocouple

  • Pressure gauge

  • Methanol (B129727)

  • Carbon monoxide

  • Hydrogen fluoride (B91410) (catalyst)

  • Cobalt(II) fluoride (oxidizing agent)

  • 30% Hydrogen peroxide

Procedure
  • Reactor Setup: Ensure the stainless steel autoclave is clean, dry, and properly assembled. Equip the reactor with a magnetic stirrer, a heating and cooling system, a thermocouple for temperature monitoring, and a pressure gauge.

  • Charging the Reactor: In a fume hood, carefully charge the autoclave with cobalt(II) fluoride (3.0 g) and anhydrous hydrogen fluoride (50 g).[8] Cool the reactor to 0°C.

  • Addition of Methanol: Slowly add methanol (23 g) to the cooled reactor.[8]

  • Pressurization: Seal the reactor and pressurize it with carbon monoxide to 1100 psi.[8]

  • Reaction Initiation: The reaction is initiated by the addition of 5 mL of 30% hydrogen peroxide.[8]

  • Reaction Conditions: Warm the autoclave to 20°C and maintain this temperature for the duration of the reaction, typically several hours.[8] Monitor the pressure throughout the reaction.

  • Work-up and Purification: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess carbon monoxide in a fume hood. The reaction mixture can then be purified, for example, by distillation, to isolate the this compound product.[9]

Process Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Chemical Handling Chemical Handling Prepare Work Area->Chemical Handling Experimentation Experimentation Chemical Handling->Experimentation Spill Spill Chemical Handling->Spill Exposure Exposure Chemical Handling->Exposure Decontamination Decontamination Experimentation->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal End End Waste Disposal->End Spill Response Spill Response Spill->Spill Response First Aid First Aid Exposure->First Aid Spill Response->First Aid

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.